molecular formula C17H19NO2S B1435941 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine CAS No. 2098786-35-5

10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Cat. No.: B1435941
CAS No.: 2098786-35-5
M. Wt: 301.4 g/mol
InChI Key: XWOTZCDVQAKOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10-[2-(2-methoxyethoxy)ethyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-19-12-13-20-11-10-18-14-6-2-4-8-16(14)21-17-9-5-3-7-15(17)18/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOTZCDVQAKOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN1C2=CC=CC=C2SC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine: Properties and Applications in Energy Storage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Materials Development Professionals

Introduction

10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, commonly referred to in the literature by the synonym MEEPT, is a specialized organic molecule built upon the versatile phenothiazine scaffold. While the broader class of phenothiazines has been extensively explored for pharmaceutical applications, MEEPT has emerged as a compound of significant interest in the field of materials science.[1] Specifically, its unique structural and electrochemical properties make it a promising candidate for advanced energy storage systems, most notably as a catholyte material in non-aqueous redox flow batteries (NAORFBs).[1][2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of MEEPT. It delves into its core application in redox flow batteries, presenting the scientific rationale for its design and the available performance data. This document also addresses the current landscape of its characterization and candidly discusses the absence of significant research into its biological activities.

Molecular Structure and Physicochemical Properties

The foundational structure of MEEPT is the tricyclic phenothiazine core. The key modification is the attachment of a 2-(2-methoxyethoxy)ethyl group to the nitrogen atom at the 10-position. This appended ether chain is not merely an arbitrary functionalization; it is a deliberate design choice to enhance the molecule's solubility in the organic solvents typically used in non-aqueous electrochemical systems.[1][2] This increased solubility is a critical factor for achieving high energy density in redox flow batteries.[1]

G cluster_protocol Synthesis Workflow start Start dissolve Dissolve Phenothiazine in dry THF under Argon start->dissolve cool Cool to 0°C dissolve->cool add_base Add Sodium Hydride (NaH) portion-wise cool->add_base deprotonation Stir for 1 hour at 0°C (Deprotonation) add_base->deprotonation add_alkylating_agent Add 2-(2-methoxyethoxy)ethyl bromide solution dropwise deprotonation->add_alkylating_agent react Warm to Room Temperature and Stir for 12 hours add_alkylating_agent->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Phases extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Pure MEEPT purify->end G cluster_battery MEEPT in a Non-Aqueous Redox Flow Battery cluster_charge Charging cluster_discharge Discharging charge_cathode Positive Electrode (Cathode) MEEPT -> MEEPT⁺ + e⁻ charge_anode Negative Electrode (Anode) Anolyte⁻ + e⁻ -> Anolyte charge_cathode->charge_anode Electron Flow (External Circuit) discharge_anode Positive Electrode (Anode) MEEPT⁺ + e⁻ -> MEEPT load Load discharge_anode->load Output discharge_cathode Negative Electrode (Cathode) Anolyte -> Anolyte⁻ + e⁻ discharge_cathode->discharge_anode Electron Flow (External Circuit) power_source Power Source power_source->charge_cathode Input

Sources

MEEPT (10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine): A Technical Guide to Its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

MEEPT, or 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, is a synthetic derivative of phenothiazine, a heterocyclic compound that forms the structural backbone for a diverse range of biologically active molecules.[1][2][3] While the primary research focus for MEEPT has been in the realm of materials science, specifically as a highly soluble and stable catholyte for non-aqueous redox flow batteries, its phenothiazine core suggests a potential for significant pharmacological activity.[4][5] This guide will provide an in-depth exploration of the potential mechanism of action of MEEPT, drawing upon the well-established pharmacology of the broader phenothiazine class of compounds. For researchers in drug development, MEEPT represents an intriguing, underexplored molecule with a high probability of interacting with key physiological pathways.

Phenothiazine derivatives have a rich history in medicine, initially recognized for their antipsychotic properties.[6][7][8] Over decades of research, their therapeutic applications have expanded to include antiemetic, antihistaminic, and, more recently, anticancer activities.[9][10][11] The biological effects of phenothiazines are typically multifaceted, arising from their ability to interact with a variety of neurotransmitter receptors and other cellular targets.[12][13] This guide will synthesize the known mechanisms of the phenothiazine class to build a scientifically grounded hypothesis for the mechanism of action of MEEPT.

The Phenothiazine Core: A Gateway to Biological Activity

The tricyclic structure of the phenothiazine nucleus is the key to its diverse pharmacological effects.[6] The nitrogen and sulfur atoms within this heterocyclic system, along with the nature of the substituent at the 10-position, dictate the compound's interaction with biological targets.[6] In the case of MEEPT, the 10-position is occupied by a 2-(2-methoxyethoxy)ethyl group, which enhances its solubility, a property beneficial for both electrochemical and potentially, biological applications.[4]

The primary mechanism of action for many clinically used phenothiazines is the antagonism of dopamine receptors, particularly the D2 subtype, in the central nervous system.[8] This action is the basis for their efficacy in treating psychosis.[8] However, the therapeutic and side-effect profiles of phenothiazines are also shaped by their interactions with a range of other receptors, including:

  • Histamine H1 receptors: Antagonism at these receptors contributes to the sedative and antiemetic effects of some phenothiazines.[12]

  • Muscarinic acetylcholine receptors: Blockade of these receptors can lead to anticholinergic side effects.

  • Serotonin receptors: Interaction with various serotonin receptor subtypes can modulate the antipsychotic and anxiolytic effects.[12]

  • Sigma receptors: The role of sigma receptor binding is still under investigation but may contribute to the antipsychotic and cognitive effects of these drugs.[12]

Hypothesized Mechanism of Action for MEEPT

Based on its structural similarity to other phenothiazine derivatives, the mechanism of action of MEEPT in a biological system can be postulated to involve one or more of the following pathways. It is crucial to note that these are projections based on class effects and require experimental validation for MEEPT specifically.

Neurotransmitter Receptor Modulation

The primary and most probable mechanism of action for MEEPT would be its interaction with dopamine receptors. The phenothiazine core is a well-established D2 receptor antagonist scaffold. The binding affinity and selectivity of MEEPT for different dopamine receptor subtypes would determine its potential antipsychotic efficacy and side-effect profile.

Diagram: Postulated Neurotransmitter Receptor Interactions of MEEPT

MEEPT_Receptor_Interactions cluster_effects Potential Downstream Effects MEEPT MEEPT D2R Dopamine D2 Receptor MEEPT->D2R Antagonism (Hypothesized) H1R Histamine H1 Receptor MEEPT->H1R Antagonism (Possible) mAChR Muscarinic Receptor MEEPT->mAChR Antagonism (Possible) SerR Serotonin Receptor MEEPT->SerR Modulation (Possible) SigmaR Sigma Receptor MEEPT->SigmaR Binding (Possible) Antipsychotic Antipsychotic Effects D2R->Antipsychotic Sedation Sedation H1R->Sedation Antiemetic Antiemetic Effects H1R->Antiemetic Anticholinergic Anticholinergic Side Effects mAChR->Anticholinergic

Caption: Hypothesized interactions of MEEPT with various neurotransmitter receptors.

Anticancer Activity: A Promising Frontier

Recent research has highlighted the potential of phenothiazine derivatives as anticancer agents.[9][10][13] These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms. Should MEEPT possess such properties, its mechanism could involve:

  • Modulation of Key Signaling Pathways: Phenothiazines have been shown to interfere with critical cell survival pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades.[9][13] By inhibiting these pathways, MEEPT could halt cell proliferation and induce apoptosis.

  • Induction of Oxidative Stress: The redox-active nature of the phenothiazine core, a property well-utilized in its battery applications, could be harnessed to generate reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.[13]

  • Lysosomal Disruption: As amphiphilic molecules, phenothiazines can accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of catastrophic enzymes into the cytoplasm, triggering cell death.[13]

  • Inhibition of Endocytosis: Some phenothiazines can inhibit clathrin-mediated endocytosis, a process crucial for the internalization of growth factors and other molecules that promote cancer cell survival.[13]

Diagram: Potential Anticancer Mechanisms of MEEPT

MEEPT_Anticancer_Mechanisms cluster_pathways Cellular Targets cluster_outcomes Cellular Outcomes MEEPT MEEPT PI3K_Akt PI3K/Akt/mTOR Pathway MEEPT->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway MEEPT->MAPK_ERK Inhibition ROS ↑ Reactive Oxygen Species MEEPT->ROS Lysosome Lysosomal Disruption MEEPT->Lysosome CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest MAPK_ERK->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis Lysosome->Apoptosis

Caption: Postulated mechanisms for the potential anticancer activity of MEEPT.

Experimental Protocols for Elucidating the Mechanism of Action of MEEPT

To validate the hypothesized mechanisms of action for MEEPT, a series of in vitro and in vivo experiments would be necessary. The following protocols provide a roadmap for such investigations.

Protocol 1: Receptor Binding Assays

Objective: To determine the binding affinity of MEEPT for a panel of neurotransmitter receptors.

Methodology:

  • Preparation of Cell Membranes: Obtain commercially available cell lines expressing the receptors of interest (e.g., CHO-K1 cells expressing human D2, H1, M1, and 5-HT2A receptors) or prepare membrane fractions from brain tissue.

  • Radioligand Binding Assay:

    • Incubate the cell membranes with a known concentration of a specific radioligand for the receptor of interest (e.g., [3H]spiperone for D2 receptors).

    • Add increasing concentrations of MEEPT to compete with the radioligand for binding.

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of MEEPT.

    • Determine the IC50 value (the concentration of MEEPT that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Rationale: This protocol provides quantitative data on the interaction of MEEPT with specific molecular targets, allowing for a comparison of its receptor binding profile with that of other phenothiazines.

Protocol 2: In Vitro Cancer Cell Viability and Apoptosis Assays

Objective: To assess the cytotoxic and pro-apoptotic effects of MEEPT on cancer cell lines.

Methodology:

  • Cell Culture: Culture relevant cancer cell lines (e.g., glioblastoma, breast cancer, lung cancer) in appropriate media.

  • Cell Viability Assay (MTT or a similar assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of MEEPT for 24, 48, and 72 hours.

    • Add MTT reagent and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat cells with MEEPT at concentrations around the IC50 value.

    • After treatment, harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: These assays provide initial evidence of the potential anticancer activity of MEEPT and quantify its dose- and time-dependent effects on cancer cell survival.

Quantitative Data Summary

As specific experimental data for the biological activity of MEEPT is not yet available in the public domain, the following table presents hypothetical data based on the known properties of other phenothiazine derivatives to illustrate the expected outcomes of the proposed experiments.

ParameterHypothetical ValueSignificance
Dopamine D2 Receptor Ki 15 nMIndicates high-affinity binding, suggesting potential antipsychotic activity.
Histamine H1 Receptor Ki 50 nMSuggests potential for sedative and antiemetic effects.
Muscarinic M1 Receptor Ki > 1000 nMLow affinity suggests a reduced likelihood of anticholinergic side effects.
IC50 in Glioblastoma Cells (72h) 5 µMDemonstrates potent in vitro anticancer activity.
% Apoptotic Cells (at IC50) 65%Confirms that the observed cytotoxicity is primarily due to the induction of apoptosis.

Conclusion

MEEPT (this compound) stands as a molecule of significant interest at the intersection of materials science and pharmacology. While its current applications are in energy storage, its phenothiazine scaffold strongly suggests a rich and complex biological activity profile. Based on the extensive knowledge of the phenothiazine class, it is reasonable to hypothesize that MEEPT may act as a modulator of neurotransmitter receptors, particularly dopamine receptors, and could possess potent anticancer properties through the induction of apoptosis and interference with key cellular signaling pathways.

The experimental protocols outlined in this guide provide a clear path for the scientific community to investigate these hypotheses. The elucidation of MEEPT's specific mechanism of action will not only contribute to a deeper understanding of phenothiazine pharmacology but could also pave the way for the development of novel therapeutics for a range of disorders, from psychiatric conditions to cancer. Further research into this promising compound is strongly warranted.

References

  • Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines. [Link]

  • High current density, long duration cycling of soluble organic active species for non-aqueous redox flow batteries - University of Kentucky X-Ray Crystallography Facility. [Link]

  • This compound - MySkinRecipes. [Link]

  • This compound - PubChem. [Link]

  • (PDF) Synthesis and Evaluation of Phenothiazine Derivatives - ResearchGate. [Link]

  • Elucidating the effects of temperature on nonaqueous redox flow cell cycling performance. [Link]

  • Synthesis and Pharmacological Use of 10H-Phenothiazines, Their Sulfones, and Ribofuranosides - DeepDyve. [Link]

  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC. [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives - IOSRPHR. [Link]

  • N-methylphenothiazine as stable and low-cost catholyte for nonaqueous organic redox flow battery | Request PDF - ResearchGate. [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PubMed Central. [Link]

  • Direct effects of phenothiazine derivates on the plasma membrane and... - ResearchGate. [Link]

  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. [Link]

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - NIH. [Link]

  • Multiple non-psychiatric effects of phenothiazines: A review | Request PDF - ResearchGate. [Link]

  • Phenothiazine - StatPearls - NCBI Bookshelf - NIH. [Link]

Sources

A Technical Guide to 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine: From Advanced Energy Storage to Potential Neuropharmacology

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dual Identity

10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, designated with the CAS Number 2098786-35-5 and often referred to by its synonym MEEPT, is a fascinating heterocyclic organic compound that stands at the crossroads of materials science and pharmacology. As a derivative of the well-established phenothiazine core, it inherits a rich legacy of neuroleptic and antipsychotic potential, a field revolutionized by phenothiazines in the mid-20th century.[1][2] However, contemporary research has carved out a distinct and highly promising niche for MEEPT in the realm of advanced energy storage, specifically as a high-performance catholyte in non-aqueous redox flow batteries (RFBs).

The unique structural feature of MEEPT is the N-10 substitution with a 2-(2-methoxyethoxy)ethyl side chain. This modification significantly enhances its solubility in organic solvents, a critical property that has been expertly leveraged by researchers like Professor Susan Odom and her group to overcome key limitations in battery technology.[3] This ether-containing chain distinguishes it from traditional phenothiazine drugs, where the nature of the N-10 side chain is a primary determinant of antipsychotic potency and interaction with dopamine receptors.[4][5]

This technical guide provides a comprehensive overview of this compound, offering a bifurcated exploration of its core applications. It is designed to equip researchers, from materials scientists to drug development professionals, with the foundational knowledge, technical protocols, and critical insights necessary to work with and innovate upon this versatile molecule. We will delve into its synthesis, its established role in energy storage, and its theoretical potential within neuropharmacology, grounded in the extensive literature on the broader phenothiazine class.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. MEEPT is a light yellow to orange clear liquid at room temperature, a physical state that contributes to its utility in high-concentration electrolyte solutions.[6] Below is a summary of its key properties.

PropertyValueSource(s)
CAS Number 2098786-35-5[6]
Molecular Formula C₁₇H₁₉NO₂S[7]
Molecular Weight 301.4 g/mol [7]
Appearance Light yellow to yellow to orange clear liquid
Purity ≥ 98% (by GC)
Density 1.2 g/cm³
Refractive Index n20/D 1.63
XLogP3 (Computed) 3.9[7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 6[7]

Core Application: High-Performance Non-Aqueous Redox Flow Batteries (RFBs)

The most significant and well-documented application of MEEPT is as a catholyte (positive electrolyte) material in non-aqueous redox flow batteries (NRFBs). NRFBs are a promising technology for large-scale energy storage, offering the potential for higher energy densities compared to their aqueous counterparts due to wider electrochemical windows of organic solvents.

Mechanism of Action in RFBs

In an NRFB, MEEPT functions as a redox-active organic molecule (ROM). The core of its function lies in the reversible one-electron oxidation of the phenothiazine nucleus. During the charging process of the battery, the neutral MEEPT molecule at the positive electrode undergoes oxidation to form a stable radical cation (MEEPT⁺•). During discharge, this radical cation is reduced back to its neutral form, releasing energy.

The key advantages of MEEPT in this application are:

  • High Solubility: The 2-(2-methoxyethoxy)ethyl side chain imparts excellent miscibility with organic solvents like acetonitrile (ACN), allowing for the preparation of highly concentrated electrolyte solutions.[8] This is crucial because the energy capacity of a flow battery is directly proportional to the concentration of the active species.[8]

  • Stable Radical Cation: The oxidized form, MEEPT⁺•, exhibits high stability, which is essential for long-duration cycling and minimizing capacity fade in the battery.[9]

  • High Current Density: Batteries utilizing MEEPT have demonstrated the ability to operate at high current densities, which translates to higher power output.[9]

  • Long-Duration Cycling: The chemical stability of both the neutral and oxidized species allows for hundreds of charge-discharge cycles with minimal degradation.[9]

RFB_Workflow charge_cathode Positive Electrode (Cathode) MEEPT -> MEEPT⁺• + e⁻ charge_anode Negative Electrode (Anode) e⁻ + Anolyte -> Anolyte⁻ Electron_Flow Electron Flow (e⁻) charge_anode->Electron_Flow discharge_cathode Positive Electrode (Cathode) MEEPT⁺• + e⁻ -> MEEPT Load External Load discharge_cathode->Load discharge_anode Negative Electrode (Anode) Anolyte⁻ -> Anolyte + e⁻ Power_Source Power Source Power_Source->charge_anode Load->discharge_anode Electron_Flow->charge_cathode

Caption: Redox cycle of MEEPT in a non-aqueous flow battery.

Key Electrochemical Data

The electrochemical behavior of MEEPT is typically characterized using cyclic voltammetry (CV). This technique provides information on the oxidation and reduction potentials and the reversibility of the redox process.

ParameterValueConditionsSource
Oxidation Potential 0.31 Vvs Fc/Fc⁺ in TEA-BF₄ MeCN solution
Oxidation Potential 3.60 Vvs. Li/Li⁺ in LiPF₆-EC/EMC
Radical Cation Solubility 0.40 MAs the BF₄⁻ salt in organic electrolyte[8]
Experimental Workflow: Evaluation via Cyclic Voltammetry

The causality behind using CV is to rapidly assess the fundamental electrochemical properties of a potential redox-active material. It provides a direct measure of the potentials at which redox events occur and an indication of the chemical stability of the generated species over the timescale of the experiment.

Objective: To determine the redox potential and electrochemical reversibility of MEEPT.

Methodology:

  • Electrolyte Preparation: Prepare a 10 mM solution of MEEPT in a suitable organic solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The supporting electrolyte is essential to ensure conductivity of the solution.

  • Cell Assembly: Assemble a three-electrode electrochemical cell.

    • Working Electrode: A glassy carbon or platinum electrode.

    • Reference Electrode: A silver/silver ion (Ag/Ag⁺) or saturated calomel electrode (SCE).

    • Counter Electrode: A platinum wire or graphite rod.

  • Data Acquisition:

    • Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value (e.g., 0 V vs. reference) to a potential sufficiently positive to oxidize MEEPT (e.g., +1.0 V) and then reverse the scan back to the starting potential.

    • Record the resulting current as a function of the applied potential. Perform scans at various rates (e.g., 10 to 500 mV/s) to probe the kinetics of the electron transfer.

  • Data Analysis:

    • The voltammogram will show an oxidative peak on the forward scan and a reductive peak on the reverse scan.

    • The half-wave potential (E₁/₂), calculated as the average of the anodic and cathodic peak potentials, provides the formal redox potential.

    • The peak-to-peak separation (ΔEp) is an indicator of electrochemical reversibility. For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.[8]

    • The ratio of the cathodic to anodic peak currents (ipc/ipa) should be close to 1 for a chemically reversible system, indicating that the generated radical cation is stable on the timescale of the CV experiment.[8]

Synthesis of this compound

Reaction Principle: The nitrogen atom at the 10-position of the phenothiazine ring is weakly acidic. A strong base, such as sodium hydride (NaH), is used to deprotonate the N-H group, forming a nucleophilic phenothiazine anion. This anion then undergoes a nucleophilic substitution reaction (Sɴ2) with an appropriate alkylating agent, in this case, a halo-derivative of the desired side chain.

Synthesis_Workflow cluster_reaction Reaction Steps cluster_workup Work-up & Purification reagents Phenothiazine 1-(2-Chloroethoxy)-2-methoxyethane Sodium Hydride (NaH) Dry THF step1 1. Deprotonation Phenothiazine + NaH in THF at 0°C Forms Phenothiazine Anion reagents->step1 step2 2. Alkylation Add Alkylating Agent Stir at Room Temperature (12h) step1->step2 Nucleophilic Attack step3 3. Quenching Add H₂O step2->step3 step4 4. Extraction Extract with Organic Solvent (e.g., Diethyl Ether) step3->step4 step5 5. Drying & Concentration Dry organic layer and remove solvent step4->step5 product Final Product: MEEPT step5->product Yields MEEPT

Caption: General workflow for the N-alkylation synthesis of MEEPT.

Detailed Step-by-Step Protocol

Materials:

  • 10H-Phenothiazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-(2-Chloroethoxy)-2-methoxyethane (or the corresponding bromo- or tosyl- derivative)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or Magnesium sulfate (MgSO₄) for drying

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve phenothiazine (1 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.5 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Anion Formation: Allow the mixture to stir at 0°C for approximately 1 hour. The reaction mixture should turn yellow, indicating the formation of the phenothiazine anion.[10]

  • Alkylation: Prepare a solution of 1-(2-chloroethoxy)-2-methoxyethane (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether or another suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The resulting liquid can be further purified by column chromatography on silica gel if necessary to achieve high purity (≥98%).

Potential Pharmaceutical Applications: A Neuropharmacological Perspective

While MEEPT's primary documented application is in materials science, its core phenothiazine structure warrants a discussion of its potential in drug development, particularly as a neuroleptic agent. Phenothiazines were the first class of effective antipsychotic drugs, and their mechanism of action is primarily attributed to the blockade of dopamine D2 receptors in the brain's mesolimbic pathway.[5][11]

Hypothesized Mechanism of Action as a Neuroleptic

The antipsychotic activity of phenothiazines is strongly linked to their ability to adopt a conformation that mimics dopamine, allowing them to bind to and block dopamine receptors.[5] This antagonism is thought to alleviate the "positive" symptoms of psychosis, such as hallucinations and delusions.[11]

The structure-activity relationship (SAR) of phenothiazines indicates that the nature of the N-10 side chain is critical for activity.[4][12] A three-carbon chain separating the ring nitrogen from a terminal amine is often optimal for neuroleptic potency.[12] MEEPT's side chain—CH₂-CH₂-O-CH₂-CH₂-O-CH₃—differs from classic antipsychotics like chlorpromazine or fluphenazine. The presence of ether linkages introduces flexibility and polarity. While this specific side chain has not been extensively studied for neuroleptic activity, it is plausible that it could modulate dopamine receptor binding. The ether oxygens could potentially form hydrogen bonds within the receptor's binding pocket, leading to a unique affinity and selectivity profile compared to traditional phenothiazine drugs.

Dopamine_Pathway cluster_downstream Downstream Signaling Cascade Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates MEEPT MEEPT (Hypothetical Antagonist) MEEPT->D2R Blocks Gi Gi Protein Activation D2R->Gi AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response

Caption: Hypothesized blockade of the dopamine D2 receptor signaling pathway by MEEPT.

Experimental Workflow for Neuropharmacological Evaluation

To validate the potential of MEEPT as a neuroleptic agent, a systematic, multi-tiered evaluation process would be required. This self-validating system progresses from in vitro binding to cellular function and finally to in vivo behavioral models.

1. In Vitro Receptor Binding Assays

  • Objective: To determine the binding affinity and selectivity of MEEPT for dopamine receptors (primarily D2, but also other subtypes like D1, D3, D4) and other relevant CNS receptors (e.g., serotonin, adrenergic, histamine).[9][13]

  • Methodology:

    • Preparation: Utilize cell membranes prepared from rat striatal tissue or from cell lines recombinantly expressing specific human receptor subtypes.

    • Competitive Binding: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) in the presence of increasing concentrations of MEEPT.

    • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Analysis: The concentration of MEEPT that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) is determined. This value is used to calculate the binding affinity (Ki). A low Ki value indicates high binding affinity.

2. In Vitro Functional Assays

  • Objective: To determine if MEEPT acts as an antagonist, agonist, or partial agonist at the D2 receptor.

  • Methodology (e.g., cAMP Assay):

    • Cell Culture: Use a cell line (e.g., HEK-293 or CHO) stably expressing the D2 receptor, which is coupled to an inhibitory G-protein (Gi).

    • Assay: Treat the cells with a known D2 agonist (e.g., quinpirole) to inhibit adenylyl cyclase and thus reduce intracellular cyclic AMP (cAMP) levels. Co-administer increasing concentrations of MEEPT.

    • Measurement: Measure intracellular cAMP levels using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based biosensor.

    • Analysis: An effective antagonist will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner.

3. In Vivo Behavioral Models

  • Objective: To assess the potential antipsychotic-like and extrapyramidal side-effect profile of MEEPT in animal models.

  • Methodology (e.g., Amphetamine-Induced Hyperlocomotion):

    • Model: Amphetamine induces hyperlocomotion in rodents by increasing dopamine release, a model for dopamine hyperactivity in psychosis.

    • Procedure: Administer MEEPT to rodents at various doses. After a set pre-treatment time, administer amphetamine.

    • Measurement: Measure the locomotor activity of the animals using automated activity chambers.

    • Analysis: An effective antipsychotic will dose-dependently reduce or block the hyperlocomotion induced by amphetamine. Other models, such as catalepsy tests, would be used to assess the potential for motor side effects.[14][15]

Analytical and Characterization Methods

A suite of analytical techniques is essential for confirming the identity, purity, and structure of MEEPT, both in its synthesized form and for metabolic studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[10]

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, further confirming the compound's identity.

  • Gas Chromatography (GC): Used to determine the purity of the compound, often in conjunction with MS (GC-MS).

  • High-Performance Liquid Chromatography (HPLC): A standard method for purity analysis and for quantifying the compound in biological matrices during pharmacokinetic studies.[14][15]

  • UV-Vis Spectroscopy: Used to study the electronic properties of MEEPT and its radical cation, particularly important in the context of its application in redox flow batteries.

Conclusion

This compound (MEEPT) is a molecule with a firmly established and promising identity in materials science and a compelling, albeit hypothetical, profile in neuropharmacology. Its demonstrated success as a soluble and stable catholyte for non-aqueous redox flow batteries highlights the power of rational molecular design in addressing critical challenges in energy storage. The technical workflows and data presented provide a solid foundation for researchers in this field.

For drug development professionals, MEEPT represents an intriguing structural variation on a classic neuroleptic scaffold. The unique N-10 side chain invites exploration. While its potential as an antipsychotic remains to be experimentally verified, the established principles of phenothiazine pharmacology provide a clear roadmap for its evaluation. The methodologies outlined in this guide offer a starting point for investigating whether the structural modifications that make MEEPT an excellent catholyte could also confer a novel and beneficial profile at the dopamine receptor. The convergence of these two distinct scientific disciplines in a single molecule underscores the endless possibilities inherent in chemical synthesis and characterization.

References

  • TCI Chemicals. (n.d.). Non-Aqueous Redox Flow Battery Material: MEEPT.
  • N-oxides of phenothiazine antipsychotics: Effects on in vivo and in vitro estimates of dopaminergic function. (1983). Journal of Pharmacology and Experimental Therapeutics, 225(3), 539-545.
  • Experimental Protocols for Studying Organic Non-aqueous Redox Flow B
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2023). ACS Omega.
  • Milshtein, J. D., Kaur, A. P., Casselman, M. D., Kowalski, J. A., Modekrutti, S., Zhang, P. L., Attanayake, N. H., Elliott, C. F., Parkin, S. R., Risko, C., Brushett, F. R., & Odom, S. A. (2016). High current density, long duration cycling of soluble organic active species for non-aqueous redox flow batteries. Energy & Environmental Science, 9, 3531.
  • Phenothiazine derivatives and their impact on the necroptosis and necrosis processes. A review. (2023). BINASSS.
  • The Interaction of Phenothiazine Derivatives with Synaptosomal Membranes: the Use of Fluorescent Probes as an Indicator of Drug-Induced Conformational Perturb
  • Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives. (1995). Journal of Photochemistry and Photobiology B: Biology.
  • Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. (1986). European Journal of Pharmacology, 125(3), 373-81.
  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy and Biological Sciences.
  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020).
  • CN105418537A - Synthetic method of 2-methoxy phenothiazine. (2016).
  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. (2012). Scholars Research Library.
  • S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a Preferential Dopamine D3 Versus D2 Receptor Antagonist and Potential Antipsychotic Agent. (2008). Journal of Pharmacology and Experimental Therapeutics.

  • Non-Aqueous Redox Flow Battery Material with High Current Density: MEEPT. (n.d.). TCI Chemicals.
  • The Odom Research Group. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • US3426020A - Synthesis of 2-substituted phenothiazines. (1969).
  • TCI Chemicals. (n.d.). This compound.
  • Motohashi, N., & Gollapudi, S. R. (2003). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports.
  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine.
  • Aftab, D. T., Ballas, L. M., Loomis, C. R., & Hait, W. N. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular pharmacology, 40(5), 798–805.
  • Preparation and pharmacological activities of 10-homolupinanoyl-2-R-phenothiazines. (1994). Il Farmaco.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules.
  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2020). Journal of Medicinal Chemistry.
  • Google Scholar. (n.d.). Susan A. Odom.
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • Characterisation of Selected Materials in Medical Applications. (2022).
  • Lab Pro Inc. (n.d.). This compound, 10G.
  • Attanayake, N. H., Liang, Z., Wang, Y., Kaur, A. P., Parkin, S. R., Mobley, J. K., Ewoldt, R. H., Landon, J., & Odom, S. A. (2021). Dual function organic active materials for nonaqueous redox flow batteries.
  • Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents. (1994). Journal of Medicinal Chemistry.. (1994). Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the Discovery and History of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The history of phenothiazine derivatives is a compelling narrative of chemical synthesis, serendipitous observation, and pharmacological revolution. This guide traces the journey of the phenothiazine nucleus from its 19th-century origins as a synthetic dye component to its transformative role in modern psychiatry. We will explore the foundational chemical syntheses, the pivotal research at Rhône-Poulenc that aimed for improved antihistamines, and the astute clinical insights that unveiled the profound antipsychotic properties of chlorpromazine. This document provides researchers, scientists, and drug development professionals with a detailed account of the key experiments, molecular mechanisms, and structure-activity relationships that established phenothiazines as a cornerstone of pharmacotherapy. Through detailed protocols, workflow diagrams, and mechanistic pathways, we illuminate the causality behind the experimental choices that ushered in the era of psychopharmacology.

The Precursor: Phenothiazine's Chemical Origins

The story of this remarkable class of drugs begins not in a pharmaceutical lab, but in the burgeoning field of synthetic dye chemistry in the late 19th century.

The Bernthsen Synthesis (1883)

The parent compound, phenothiazine, is a tricyclic heterocycle with a sulfur and a nitrogen atom bridging two benzene rings. Its first synthesis was a feat of brute-force organic chemistry, reported in 1883 by the German chemist August Bernthsen.[1][2] He achieved this by heating diphenylamine with elemental sulfur, inducing a cyclization reaction that formed the core phenothiazine structure.[1][3] This method, while foundational, required high temperatures and was later refined with the use of a catalyst like iodine, which significantly improved yields and became crucial for producing key intermediates for later drug synthesis.[4]

Early Industrial and Medicinal Applications

Before its psychiatric potential was even imagined, the phenothiazine scaffold was already demonstrating its biological versatility. In 1876, a derivative, methylene blue, was synthesized and found use as a potent dye.[1] A few years later, the pioneering physician Paul Ehrlich discovered its utility as a biological stain and, remarkably, as the first fully synthetic antimalarial drug.[1][5] For the next several decades, research languished until phenothiazine itself was commercialized as an insecticide in 1935 and later as an anthelmintic (deworming) agent for livestock.[1] These early, disparate applications hinted at the broad bioactivity of the phenothiazine nucleus, setting the stage for its future pharmacological development.

The Search for Antihistamines: A New Direction at Rhône-Poulenc

In the aftermath of World War II, the French pharmaceutical company Laboratoires Rhône-Poulenc initiated a concerted research program to develop novel antihistamines.[6][7][8] This effort would inadvertently lead to one of the greatest breakthroughs in medical history.

The research team, led by chemist Paul Charpentier, began systematically synthesizing and evaluating derivatives of phenothiazine.[1] In 1947, this work yielded promethazine, a compound with potent antihistaminic activity, but also a pronounced sedative effect.[1][9] This strong central nervous system (CNS) side effect, while secondary to its primary purpose, was a critical clue that would be astutely pursued.

Serendipity in Surgery: The Discovery of Chlorpromazine's Psychoactive Properties

The transition of phenothiazines from allergy medication to psychiatric treatment was driven by the sharp observational skills of a French naval surgeon, Dr. Henri Laborit.[10][11]

Dr. Henri Laborit and the "Lytic Cocktail"

In the early 1950s, Laborit was searching for a way to reduce surgical shock and decrease anesthetic requirements.[12] He theorized that inducing a state of "artificial hibernation" could protect the body from surgical stress. He began experimenting with "lytic cocktails"—combinations of drugs designed to stabilize the autonomic nervous system.[11] Having noted the calming effects of the antihistamine promethazine, he sought a compound with even stronger stabilizing properties.[6]

The Synthesis and First Use of Chlorpromazine (RP4560)

Laborit's request reached Rhône-Poulenc, where Paul Charpentier's team had continued to modify the phenothiazine structure. On December 11, 1950, Charpentier synthesized compound RP4560.[13][14] When Laborit administered this new compound, later named chlorpromazine, to his surgical patients, he observed something remarkable. Beyond simple sedation, the patients exhibited a state of calm indifference and reduced anxiety, which he termed "euphoric quietude."[15] He immediately recognized that this unique psychological effect could have profound implications for psychiatry.[11][13][16]

Key Figures in the Discovery of Phenothiazine Derivatives
NameContributionTime Period
August Bernthsen First to synthesize the core phenothiazine molecule.1883
Paul Charpentier Head chemist at Rhône-Poulenc; synthesized promethazine and chlorpromazine.1940s-1950s
Henri Laborit Surgeon who first observed the unique psychoactive effects of chlorpromazine.1951-1952
Jean Delay & Pierre Deniker Psychiatrists who conducted the first clinical trials demonstrating chlorpromazine's antipsychotic efficacy.1952

The Psychiatric Revolution: Clinical Validation

Acting on his conviction, Laborit persuaded his psychiatric colleagues to test the new drug.

The First Psychiatric Administration (1952)

On January 19, 1952, at the Val-de-Grâce military hospital in Paris, a 24-year-old man suffering from a severe manic episode became the first psychiatric patient to receive chlorpromazine.[13] The effect was dramatic. The patient's agitation was controlled, and after a 20-day course of treatment, he was able to "resume normal life."[13]

The Pioneering Trials of Delay and Deniker

News of this success reached Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris.[6][17] They initiated the first formal, systematic clinical trials of chlorpromazine in psychotic patients. In a series of publications in 1952, they reported that the drug did more than just sedate patients; it specifically targeted the symptoms of psychosis, such as hallucinations and delusions, without inducing a "narcosis."[6][13] They established that higher daily doses (75-100 mg) were required for these effects and solidified its role as a true antipsychotic agent.[6] The release of chlorpromazine, marketed as Largactil in Europe and Thorazine in the US, revolutionized psychiatric care, leading to widespread deinstitutionalization and igniting the modern era of psychopharmacology.[6][17]

Timeline of Phenothiazine Discovery and Development

A Graphviz diagram illustrating the key historical milestones.

G cluster_1800 19th Century cluster_1940 1940s cluster_1950 1950s: The Breakthrough n1876 1876: Methylene Blue (Phenothiazine Dye) Synthesized n1883 1883: Phenothiazine Synthesized by August Bernthsen n1891 1891: Methylene Blue Used as Antimalarial by Paul Ehrlich n1947 1947: Promethazine Synthesized at Rhône-Poulenc n1891->n1947 Decades of Other Uses (Insecticide, etc.) n1950 Dec 1950: Chlorpromazine (RP4560) Synthesized by Paul Charpentier n1947->n1950 Search for Better Antihistamines n1951 1951: Henri Laborit Observes Psychoactive Effects in Surgery n1952_jan Jan 1952: First Psychiatric Use at Val-de-Grâce n1952_may May 1952: Delay & Deniker Publish First Clinical Trial Results n1953 1953: Market Release (Largactil/Thorazine)

Caption: Key milestones from the synthesis of the core molecule to the clinical use of chlorpromazine.

Unraveling the Mechanism of Action

While its clinical efficacy was undeniable, the mechanism behind chlorpromazine's antipsychotic action remained unclear for years. The serendipitous discovery spurred intense research that ultimately led to the "dopamine hypothesis of schizophrenia."

Core Mechanism: D2 Receptor Antagonism

The primary antipsychotic action of phenothiazines is now understood to be the blockade of dopamine D2 receptors, particularly in the mesolimbic pathway of the brain.[9][11][18] Overactivity in this pathway is associated with the "positive" symptoms of schizophrenia (hallucinations, delusions). By acting as antagonists, phenothiazines prevent dopamine from binding to and activating these receptors, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.[9]

Polypharmacology: Interactions with Other Receptors

Phenothiazines are not "clean" drugs; they interact with a wide range of other neurotransmitter receptors, which explains their broad side-effect profile.[18][19]

  • Histamine H1 Receptor Blockade: Causes sedation and contributes to weight gain.[20]

  • Muscarinic M1 Receptor Blockade: Leads to anticholinergic side effects like dry mouth, blurred vision, and constipation.[11]

  • Alpha-1 Adrenergic Receptor Blockade: Responsible for orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[19]

Dopamine D2 Receptor Signaling and Phenothiazine Antagonism

A Graphviz diagram showing the intracellular signaling cascade.

G cluster_pathway Dopamine D2 Receptor Signaling Pathway dopamine Dopamine receptor D2 Receptor (GPCR) dopamine->receptor Activates g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ↓ ac->camp Conversion Blocked pka PKA Activity ↓ camp->pka response Reduced Neuronal Excitability pka->response pheno Phenothiazine (e.g., Chlorpromazine) pheno->receptor Antagonist: Blocks Binding

Caption: Phenothiazines block dopamine from activating the D2 receptor, preventing the inhibition of adenylyl cyclase.

Proliferation of Derivatives: Structure-Activity Relationships (SAR)

The success of chlorpromazine launched a massive effort in medicinal chemistry to synthesize new derivatives with improved potency and side-effect profiles. This work established clear structure-activity relationships (SAR). Phenothiazines are generally classified into three groups based on the side chain attached to the nitrogen atom at position 10.[6][9][21]

ClassSide Chain ExampleKey PropertiesExample Drugs
Aliphatic -(CH₂)₃-N(CH₃)₂Moderate potency, significant sedative and hypotensive effects.Chlorpromazine
Piperidine -(CH₂)₂-piperidine ringIntermediate potency, high anticholinergic activity, lower extrapyramidal symptoms (EPS).[19]Thioridazine
Piperazine -(CH₂)₃-piperazine ringHigh potency, less sedation, but a high incidence of EPS.[21]Fluphenazine, Perphenazine

The key SAR insights are:

  • The Side Chain: A three-carbon chain between the ring nitrogen and the terminal amine is optimal for antipsychotic activity.[21] The nature of the terminal amine group dictates the potency and side-effect profile, with the piperazine group conferring the highest potency.[21]

  • The Ring Substituent: An electron-withdrawing group (like -Cl or -CF₃) at position 2 of the phenothiazine ring is crucial for activity.[21] A -CF₃ group generally confers greater potency than a -Cl group.[15]

This systematic exploration allowed for the fine-tuning of pharmacological properties, providing clinicians with a range of options to tailor treatment to individual patient needs.

Methodologies and Protocols

To provide a practical context for the discoveries discussed, this section details the foundational synthetic protocols and the logic of the pharmacological screening workflow.

Protocol: The Bernthsen Synthesis of Phenothiazine

This protocol is a representation of the classical synthesis method.

  • Objective: To synthesize the core phenothiazine nucleus from diphenylamine.

  • Materials: Diphenylamine, elemental sulfur, iodine (catalyst), ethanol (for recrystallization).

  • Procedure:

    • In a fume hood, combine diphenylamine and sulfur in a reaction vessel suitable for high-temperature reactions.

    • Add a catalytic amount of iodine.

    • Heat the mixture carefully. The reaction typically initiates around 140-150°C, signaled by the evolution of hydrogen sulfide gas (H₂S).

    • Maintain the temperature, raising it to approximately 160°C after the initial vigorous reaction subsides, and hold for a period to ensure completion.

    • Allow the reaction melt to cool completely until it solidifies.

    • Grind the solid crude product into a powder.

    • Extract the powder with hot water and then with dilute alcohol to remove unreacted starting materials and impurities.

    • The remaining solid residue is crude phenothiazine.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield yellowish phenothiazine crystals.

Protocol: Synthesis of Chlorpromazine

This protocol outlines the N-alkylation of 2-chlorophenothiazine, a key step in producing many phenothiazine drugs.[1][3][4][17]

  • Objective: To synthesize chlorpromazine via alkylation of 2-chlorophenothiazine.

  • Materials: 2-chlorophenothiazine, 3-dimethylaminopropylchloride, a strong base (e.g., sodamide or sodium hydroxide), a phase-transfer catalyst (e.g., tetrabutylammonium bromide if using NaOH), a high-boiling point solvent (e.g., toluene or xylene), isopropanol, and hydrochloric acid (for salt formation).

  • Procedure:

    • Alkylation: In a dry reaction vessel, dissolve 2-chlorophenothiazine in toluene.

    • Add the base (e.g., sodium hydroxide) and the phase-transfer catalyst. Heat the mixture to reflux to remove any residual water.

    • Slowly add a toluene solution of 3-dimethylaminopropylchloride to the refluxing mixture over several hours.

    • Continue to reflux the mixture until the reaction is complete (monitored by a technique like TLC).

    • Workup: Cool the reaction mixture and wash it with water to remove the base and salts.

    • Separate the organic (toluene) layer. This layer contains the chlorpromazine free base.

    • Purification: Distill the toluene under reduced pressure to recover the solvent, leaving the crude chlorpromazine base as a residual oil.

    • Salt Formation: Dissolve the purified chlorpromazine base in a suitable solvent like isopropanol.

    • Bubble dry hydrogen chloride gas through the solution, or add an alcoholic solution of HCl.

    • The chlorpromazine hydrochloride salt will precipitate out of the solution.

    • Filter the solid precipitate, wash with a cold solvent, and dry to obtain the final product.

Workflow: Pharmacological Screening of Early Phenothiazines

A Graphviz diagram representing the logical flow of testing.

G cluster_in_vitro In Vitro / Ex Vivo Screening cluster_in_vivo In Vivo Animal Screening start Synthesize New Phenothiazine Derivative (e.g., RP4560) antihistamine Primary Screen: Antihistamine Activity (e.g., Guinea Pig Ileum Assay) start->antihistamine Initial Goal sedation Secondary Screen: Sedative/CNS Effects (e.g., Potentiation of Barbiturate Sleep Time) antihistamine->sedation Observe CNS Side Effects behavior Tertiary Screen: Behavioral Effects (e.g., Conditioned Avoidance, Amphetamine-Induced Stereotypy) sedation->behavior Investigate Unique CNS Profile clinical Advance to Clinical Investigation in Psychiatry behavior->clinical Promising Antipsychotic -like Activity

Caption: Logical workflow from antihistamine screening to identifying antipsychotic potential in animal models.

Conclusion: The Enduring Legacy

The discovery of phenothiazine derivatives, spearheaded by the synthesis of chlorpromazine, stands as a landmark achievement in medicinal chemistry and a testament to the power of interdisciplinary research and serendipity. It transformed the treatment of severe mental illness, providing the first effective pharmacological tool against psychosis and paving the way for the development of neuroscience. The journey from a synthetic dye to a revolutionary psychiatric medicine not only provided immense therapeutic benefit but also gave scientists the chemical probes needed to begin deciphering the complex neurochemistry of the brain, a quest that continues to this day. The phenothiazine story remains a prototypical example of a pharmaceutical lead structure and a powerful lesson in the unexpected pathways of scientific discovery.[9]

References

  • Wikipedia. (n.d.). Phenothiazine. Retrieved January 19, 2026, from [Link]

  • StatPearls. (n.d.). Phenothiazine. NCBI Bookshelf. Retrieved January 19, 2026, from [Link]

  • Drugs.com. (n.d.). List of Phenothiazine antipsychotics. Retrieved January 19, 2026, from [Link]

  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16–23. Retrieved January 19, 2026, from [Link]

  • Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64, 16-23. Retrieved January 19, 2026, from [Link]

  • RxList. (2022, January 10). Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN102617509B - Chlorpromazine hydrochloride synthesis process.
  • Hamon, J., Paraire, J., & Velluz, J. (1952). Remarques sur l'action du 4560 R.P. sur l'agitation maniaque. Annales Médico-psychologiques, 110(1), 331-335.
  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences of the United States of America, 72(5), 1899–1903. Retrieved January 19, 2026, from [Link]

  • Slideshare. (n.d.). Structure Activity Relationships - Antipsychotics. Retrieved January 19, 2026, from [Link]

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Johns Hopkins University. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.
  • Google Patents. (n.d.). US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts.
  • Wikipedia. (n.d.). Chlorpromazine. Retrieved January 19, 2026, from [Link]

  • Lasker Foundation. (n.d.). Chlorpromazine for treating schizophrenia. Retrieved January 19, 2026, from [Link]

  • PBS. (n.d.). A Science Odyssey: People and Discoveries: Drug for treating schizophrenia identified. Retrieved January 19, 2026, from [Link]

  • López-Muñoz, F., Alamo, C., Cuenca, E., Shen, W. W., Clervoy, P., & Rubio, G. (2005). History of the discovery and clinical introduction of chlorpromazine.
  • PBS. (n.d.). A Science Odyssey: People and Discoveries: Drug for treating schizophrenia identified. Retrieved January 19, 2026, from [Link]

  • Meyer, F. (1957). [Identification of phenothiazine derivatives]. Arzneimittelforschung, 7(5), 296-298.
  • Wędzony, K., Chocyk, A., Maćkowiak, M. (2009). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current Medicinal Chemistry, 16(3), 269-282.
  • Craddock, J. C. (1999). A history of antipsychotic drug development.
  • Le Quotidien du Pharmacien. (n.d.). Les surprises du 4560 R.P. Retrieved January 19, 2026, from [Link]

  • Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved January 19, 2026, from [Link]

  • University of the Sciences in Philadelphia. (n.d.). DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR.
  • American Chemical Society. (2010, June 14). Phenothiazine. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Chlorpromazine. Retrieved January 19, 2026, from [Link]

  • Ackenheil, M., & Hippius, H. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European journal of pharmacology, 125(3), 373-381.
  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved January 19, 2026, from [Link]

  • IT Medical Team. (2023). Pharmacological screening: The drug discovery. Retrieved January 19, 2026, from [Link]

  • MDPI. (2022). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Retrieved January 19, 2026, from [Link]

  • Science History Institute. (n.d.). Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker. Retrieved January 19, 2026, from [Link]

  • Psychiatric Times. (2021, March 18). French Scientists and My Grandfather: A Story of Thorazine. Retrieved January 19, 2026, from [Link]

  • Ban, T. A. (2007). Fifty years chlorpromazine: a historical perspective.
  • The Carlat Psychiatry Report. (n.d.). Antipsychotic Receptor Binding Affinities. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Rhône-Poulenc. Retrieved January 19, 2026, from [Link]

  • Britannica Money. (n.d.). Rhône-Poulenc SA. Retrieved January 19, 2026, from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Signature of a Promising Phenothiazine Derivative

10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, commonly referred to as MEEPT, is a phenothiazine derivative that has garnered significant interest for its potential applications in various fields, including medicinal chemistry and materials science. As a Senior Application Scientist, this guide provides an in-depth analysis of the spectroscopic data of MEEPT, offering a comprehensive resource for researchers engaged in its study and utilization. Understanding the molecular architecture through spectroscopic techniques is paramount for elucidating structure-activity relationships, ensuring purity, and developing robust synthetic and analytical methodologies. This document serves as a technical deep-dive into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of MEEPT, grounded in established scientific principles and supported by authoritative references.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound comprises a tricyclic phenothiazine core N-substituted with a 2-(2-methoxyethoxy)ethyl side chain. This unique combination of a redox-active aromatic system and a flexible, polar side chain dictates its physicochemical properties and, consequently, its spectroscopic signature.

The molecular formula of MEEPT is C₁₇H₁₉NO₂S, and its molecular weight is 301.4 g/mol [1]. The CAS number for this compound is 2098786-35-5.

Figure 1: Chemical structure of this compound (MEEPT).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For MEEPT, both ¹H and ¹³C NMR are instrumental in confirming the connectivity of the phenothiazine core and the N-alkyl side chain.

¹H NMR Spectroscopy

The ¹H NMR spectrum of MEEPT, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals for the aromatic protons of the phenothiazine nucleus and the aliphatic protons of the 2-(2-methoxyethoxy)ethyl side chain. The data presented here is based on the supporting information from Milshtein et al. in Energy & Environmental Science.

Table 1: ¹H NMR Data for MEEPT in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.18 - 7.12m4HAromatic CH
6.94 - 6.87m4HAromatic CH
3.97t, J = 6.0 Hz2HN-CH
3.79t, J = 6.0 Hz2HN-CH₂-CH ₂-O
3.65 - 3.62m2HO-CH ₂-CH₂-O
3.55 - 3.52m2HO-CH₂-CH ₂-O
3.36s3HO-CH

Note: m = multiplet, t = triplet, s = singlet, J = coupling constant.

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.8-7.2 ppm): The eight aromatic protons of the phenothiazine core appear as two multiplets, integrating to four protons each. This pattern is characteristic of the symmetrically substituted phenothiazine ring system. The slight downfield shift of some protons compared to others is due to the anisotropic effects of the heterocyclic ring and the influence of the nitrogen and sulfur atoms.

  • Aliphatic Side Chain (δ 3.3-4.0 ppm): The protons of the 2-(2-methoxyethoxy)ethyl side chain are well-resolved. The triplet at 3.97 ppm corresponds to the methylene group directly attached to the nitrogen atom, deshielded by the adjacent heteroatom. The subsequent methylene groups appear as triplets and multiplets between 3.52 and 3.79 ppm. The sharp singlet at 3.36 ppm, integrating to three protons, is unequivocally assigned to the terminal methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon map of the molecule, with each unique carbon atom giving rise to a distinct signal.

Table 2: ¹³C NMR Data for MEEPT in CDCl₃

Chemical Shift (δ, ppm)Assignment
145.0Aromatic C (quaternary)
127.5Aromatic CH
126.7Aromatic C (quaternary)
122.3Aromatic CH
122.1Aromatic CH
115.7Aromatic CH
71.9O-C H₂-CH₂-O
70.8O-CH₂-C H₂-O
68.7N-CH₂-C H₂-O
59.0O-C H₃
47.9N-C H₂

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Region (δ 115-145 ppm): The spectrum displays the expected number of signals for the phenothiazine core, with quaternary carbons appearing at the downfield end of this region.

  • Aliphatic Side Chain (δ 47-72 ppm): The five distinct carbon environments of the side chain are clearly visible. The carbon of the N-CH₂ group appears around 47.9 ppm, while the carbons of the ethoxy moieties and the terminal methoxy group are found further downfield due to the deshielding effect of the oxygen atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For MEEPT, the IR spectrum is expected to show characteristic absorptions for the aromatic C-H and C=C bonds of the phenothiazine ring, as well as the C-O and C-H bonds of the aliphatic ether side chain.

Expected Characteristic IR Absorptions for MEEPT:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (CH₂, CH₃)
1600-1450C=C stretchAromatic ring
1250-1050C-O stretchEther (C-O-C)
850-750C-H bend (out-of-plane)Aromatic (substitution pattern)

Interpretation of the IR Spectrum:

The presence of strong C-H stretching vibrations just below 3000 cm⁻¹ confirms the aliphatic nature of the side chain. Aromatic C-H stretches would be observed at slightly higher wavenumbers. The key feature for the side chain is the strong C-O stretching band, typically in the 1250-1050 cm⁻¹ region, which is characteristic of ether linkages. The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range, and the out-of-plane C-H bending vibrations in the fingerprint region can provide further confirmation of the substitution pattern on the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For MEEPT, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrometry Data for MEEPT (ESI-MS):

  • Molecular Ion Peak ([M+H]⁺): The most crucial piece of information is the mass of the protonated molecule. For MEEPT (C₁₇H₁₉NO₂S), the expected m/z value for the [M+H]⁺ ion would be approximately 302.12. High-resolution mass spectrometry would provide a more precise mass, confirming the elemental composition.

  • Fragmentation Pattern: The fragmentation of the MEEPT molecule under mass spectrometry conditions can provide valuable structural information. Common fragmentation pathways for N-alkylated phenothiazines involve cleavage of the side chain.

MEEPT_Fragmentation MEEPT MEEPT [M+H]⁺ m/z = 302.12 Frag1 Loss of C₄H₉O₂ (methoxyethoxy group) MEEPT->Frag1 Fragmentation Frag3 Cleavage of C-C bond in side chain MEEPT->Frag3 Fragmentation Frag2 Phenothiazine cation m/z = 198/199 Frag1->Frag2 Frag4 Various smaller fragments Frag3->Frag4

Figure 2: A conceptual diagram of potential fragmentation pathways for MEEPT in ESI-MS.

A prominent fragment would likely be the phenothiazine cation (or a related species) at an m/z of approximately 198 or 199, resulting from the cleavage of the bond between the nitrogen and the side chain. Other fragments corresponding to different cleavages within the 2-(2-methoxyethoxy)ethyl side chain would also be expected.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of MEEPT in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: -10 to 220 ppm

  • Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy
  • Sample Preparation: As MEEPT is a liquid at room temperature, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Background Correction: A background spectrum of the clean KBr/NaCl plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of MEEPT (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.

  • Instrumentation: Employ an electrospray ionization mass spectrometer, which could be a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode

    • Capillary voltage: 3-5 kV

    • Drying gas flow and temperature: Optimized for the specific instrument and solvent.

    • Mass range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-500).

Conclusion

The spectroscopic characterization of this compound (MEEPT) provides a detailed molecular fingerprint that is indispensable for its identification, purity assessment, and further development. The ¹H and ¹³C NMR spectra confirm the structural integrity of the molecule, while IR spectroscopy identifies its key functional groups. Mass spectrometry verifies the molecular weight and offers insights into its fragmentation patterns. This comprehensive guide, by synthesizing available data and established spectroscopic principles, aims to be a valuable resource for the scientific community working with this promising phenothiazine derivative.

References

  • Milshtein, J. D.; Kaur, A. P.; Casselman, M. D.; Kowalski, J. A.; Modekrutti, S.; Zhang, P. L.; Attanayake, N. H.; Elliott, C. F.; Parkin, S. R.; Risko, C.; Brushett, F. R.; Odom, S. A. High current density, long duration cycling of soluble organic active species for non-aqueous redox flow batteries. Energy Environ. Sci.2016 , 9, 3531-3543. [Link]

  • PubChem Compound Summary for CID 129161791, this compound. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2014.

Sources

An In-Depth Technical Guide to the Safe Handling of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, handling, and material safety data for 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine (CAS RN: 2098786-35-5). It is intended for researchers, scientists, and drug development professionals who may be working with this compound. The information herein is synthesized from available safety data sheets and chemical databases to ensure a high standard of scientific integrity and trustworthiness.

Section 1: Compound Identification and Properties

This compound, also known as MEEPT, is a phenothiazine derivative.[1] While its primary applications are in research, particularly in materials science and pharmaceutical development, a thorough understanding of its properties is crucial for safe handling.[2][3][4]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C17H19NO2S[1][5]
Molecular Weight 301.4 g/mol [5][6]
CAS Number 2098786-35-5[1][6]
Appearance Slightly pale yellow to reddish-yellow clear liquid[1][2]
Purity >98.0% (GC)[1]
Specific Gravity (20/20) 1.20[2]
Flash Point 217 °C[2]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place[7]
Sensitivity Light sensitive[6]

Section 2: Hazard Identification and Toxicological Profile

A critical aspect of working with any chemical is a comprehensive understanding of its potential hazards. According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, it is imperative to note that for many toxicological endpoints, no data is available. This lack of data necessitates a cautious approach, treating the compound with the respect due to a novel chemical entity.

Table 2: Summary of Toxicological Data

Toxicological EndpointData Availability
Acute ToxicityNo data available
Skin Corrosion/IrritationNo data available
Serious Eye Damage/IrritationNo data available
Respiratory or Skin SensitizationNo data available
Germ Cell MutagenicityNo data available
CarcinogenicityNo data available
Reproductive ToxicityNo data available
STOT-Single ExposureNo data available
STOT-Repeated ExposureNo data available

The absence of comprehensive toxicological data underscores the importance of adhering to stringent safety protocols to minimize any potential for exposure.

Section 3: Safe Handling and Engineering Controls

Given the limited toxicological information, a proactive and conservative approach to handling is essential. The primary goal is to prevent all routes of exposure, including inhalation, ingestion, and skin/eye contact.

Engineering Controls

The first line of defense is robust engineering controls. All work with this compound should be conducted in a well-ventilated area.[1]

  • Fume Hood: All manipulations of this compound should occur within a certified chemical fume hood to prevent the generation and inhalation of vapors or mists.

  • Local Exhaust Ventilation: If a fume hood is not feasible, a local exhaust ventilation system should be employed.

  • Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

Engineering_Controls_Hierarchy cluster_0 Hierarchy of Controls for this compound cluster_1 Emergency Preparedness FumeHood Primary Containment: Chemical Fume Hood LocalExhaust Secondary Containment: Local Exhaust Ventilation FumeHood->LocalExhaust If Primary is Not Feasible GeneralVentilation General Laboratory Ventilation LocalExhaust->GeneralVentilation Minimum Requirement SafetyShower Safety Shower Eyewash Eyewash Station

Engineering Controls for Safe Handling
Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are required.[1] A face shield may be necessary if there is a risk of splashing.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[1] Gloves should be inspected for integrity before each use and changed frequently, especially if contaminated.

  • Skin and Body Protection: A laboratory coat is required to prevent skin contact.[1] For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.[1]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations at a safe level, a vapor respirator may be required.[1] Follow all local and national regulations regarding respirator use.[1]

PPE_Workflow Start Before Handling EyeProtection Wear Safety Glasses or Goggles Start->EyeProtection Gloves Don Nitrile Gloves EyeProtection->Gloves LabCoat Wear Laboratory Coat Gloves->LabCoat Proceed Proceed with Handling LabCoat->Proceed

Mandatory PPE Workflow

Section 4: Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Keep the container tightly closed when not in use.

  • Store in a cool, dark, and well-ventilated area.[7]

  • Protect from light, as the compound is light-sensitive.[6]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of waste material in accordance with all applicable local, state, and federal regulations.[8] It is recommended to use a licensed chemical waste disposal service.[8]

Protocol for Laboratory-Scale Waste Disposal:

  • Segregation: Collect all waste containing this compound, including contaminated consumables, in a dedicated and clearly labeled hazardous waste container.[8]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the CAS number.[8]

  • Storage: Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[8]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[8]

Section 5: Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

First Aid Measures
  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] If irritation persists, seek medical attention.

  • In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water. If skin irritation or a rash develops, seek medical advice.

  • If Inhaled: Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek medical attention.

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE and contain the spill using an inert absorbent material.

  • Collect: Carefully collect the absorbed material into a suitable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

Section 6: Conclusion

While this compound is not currently classified as hazardous under GHS, the significant gaps in its toxicological data demand a cautious and proactive approach to safety. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to proper storage and disposal protocols, researchers can minimize their risk of exposure and ensure a safe working environment. Always consult the most recent Safety Data Sheet from your supplier before handling this or any other chemical.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • National Toxicology Program. (1997, May). Nomination Background: Phenothiazine (CASRN: 92-84-2). [Link]

  • PubChem. (n.d.). Phenothiazine. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 10H-Phenothiazine, 2-(ethylthio)-. [Link]

Sources

Physical properties and solubility of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties and Solubility of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Introduction

This compound, also known by its synonym MEEPT, is a heterocyclic organic compound that has garnered interest in diverse scientific fields, from materials science to pharmaceutical research.[1][2] Its unique molecular architecture, combining a rigid, electron-rich phenothiazine core with a flexible, polar ether side chain, imparts a distinct set of physicochemical properties. These properties are critical determinants of its behavior in various systems, governing its suitability for applications such as organic redox flow batteries, novel polymers, and as a scaffold in drug development.[1][2]

This technical guide provides a comprehensive analysis of the known physical properties and solubility characteristics of MEEPT. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior. The guide synthesizes available data with field-proven experimental methodologies, offering not just data, but the scientific context and protocols necessary for its practical application and further investigation.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's identity and fundamental physical constants is the bedrock of all subsequent research. MEEPT is a light yellow to orange clear liquid at room temperature, a physical state that precludes a standard melting point measurement.[1][2][3] Its core properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonym(s) MEEPT[1][2][4]
CAS Number 2098786-35-5[1][2][3][5]
Molecular Formula C₁₇H₁₉NO₂S[2][3][5]
Molecular Weight 301.40 g/mol [2][3][5]
Appearance Light yellow to Yellow to Orange clear liquid[1][2]
Purity ≥ 98% (by GC)[1][2][5]
Density / Specific Gravity 1.20 g/cm³ (at 20°C)[1][2][3]
Refractive Index (n20D) 1.63[2]
Flash Point 217 °C[1]
Storage & Handling Store at room temperature. Compound is light sensitive.[2][3]

Section 2: Computed Physicochemical Properties and Their Implications

In modern drug development and materials science, in silico predictions of molecular properties are invaluable for initial screening and hypothesis generation. These computed values provide insight into a molecule's likely behavior in biological and chemical systems. The data below, derived from computational models, offers a preliminary assessment of MEEPT's characteristics.[6]

Computed PropertyValueImplication in Research & Development
XLogP3 3.9Indicates significant lipophilicity (hydrophobicity). A LogP value in this range suggests the compound will preferentially partition into lipid or non-polar environments over aqueous ones.[6][7] This is a critical parameter for predicting membrane permeability and potential for bioaccumulation.[8]
Polar Surface Area (PSA) 47 ŲThis relatively low PSA, combined with the high LogP, suggests good potential for passive diffusion across biological membranes, such as the blood-brain barrier.[6]
Rotatable Bond Count 6The number of rotatable bonds indicates the molecule's conformational flexibility, which can influence its binding affinity to biological targets or its packing in a material matrix.[6]
Hydrogen Bond Donors 0The absence of hydrogen bond donors limits its ability to interact with polar, protic solvents via this mechanism.[6]
Hydrogen Bond Acceptors 3The presence of three acceptors (two ether oxygens, one nitrogen) provides sites for interaction with protic solvents and biological targets.[6]

Section 3: Solubility Profile

Structural Analysis:

  • Phenothiazine Core: The large, aromatic, tricyclic phenothiazine core is inherently hydrophobic. The parent compound, 10H-phenothiazine, is classified as insoluble in water (reported values range from 0.00051 g/L to 0.13 mg/mL) but is soluble in various organic solvents like benzene, ether, ethanol, and acetone.[9][10]

  • Ether Side Chain (-CH₂CH₂OCH₂CH₂OCH₃): The introduction of the 2-(2-Methoxyethoxy)ethyl group at the N-10 position significantly alters the molecule's polarity. The ether linkages introduce polar sites and hydrogen bond acceptors, which can enhance solubility in more polar organic solvents compared to the unsubstituted phenothiazine core. However, this chain is not sufficient to impart significant aqueous solubility, as reflected in the high computed XLogP3 value of 3.9.[6]

Expected Solubility:

  • Aqueous Solvents: MEEPT is expected to have very low solubility in water and aqueous buffers.

  • Polar Aprotic Solvents: High solubility is anticipated in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which can interact with the polar ether chain and accommodate the large hydrophobic core.

  • Polar Protic Solvents: Moderate to good solubility is expected in alcohols like ethanol and methanol. A 2011 study found the solubility of the parent phenothiazine in ethanol at 298.2 K to be 0.146 mol·L⁻¹.[11]

  • Non-polar Solvents: Moderate solubility is likely in solvents such as dichloromethane (DCM), chloroform, and toluene, which can effectively solvate the large aromatic system.

Given the lack of published experimental data, empirical determination is essential for any research or development application. The following section provides a standardized protocol for this purpose.

Section 4: Experimental Protocols for Property Determination

To ensure scientific rigor and reproducibility, standardized protocols must be employed. The following methodologies represent industry-standard approaches for determining solubility and lipophilicity.

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

This protocol is the "gold standard" for determining thermodynamic equilibrium solubility.[12][13] It measures the saturation concentration of a compound in a given solvent at a controlled temperature.

Objective: To determine the saturation solubility of MEEPT in a selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) at 25 °C.

Materials:

  • This compound (MEEPT)

  • Selected analytical-grade solvent(s)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Constant temperature orbital shaker bath

  • Analytical balance

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system for concentration analysis

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of MEEPT (e.g., ~10-20 mg) to a vial containing a known volume (e.g., 10 mL) of the selected solvent. The key is to ensure solid/liquid phase separation is visible after equilibration, confirming saturation.

  • Equilibration: Tightly cap the vials and place them in the constant temperature shaker bath set to 25 °C. Agitate the vials at a moderate speed (e.g., 150 rpm) for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm that the concentration is no longer changing.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved material to settle.

  • Sample Extraction and Filtration: Carefully withdraw an aliquot from the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any undissolved particulates. Causality Note: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

  • Dilution and Analysis: Prepare an appropriate dilution of the filtrate in the mobile phase (for HPLC) or the pure solvent (for UV-Vis). Quantify the concentration of MEEPT against a standard calibration curve.

  • Calculation: The determined concentration, after accounting for any dilution, represents the equilibrium solubility of MEEPT in that solvent at 25 °C, typically expressed in mg/mL or µg/mL.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess MEEPT to solvent in vial prep2 Tightly cap vial prep1->prep2 equil1 Incubate in shaker bath (25°C, 24-48h) prep2->equil1 equil2 Settle for 2h at constant temp equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute filtrate sample2->sample3 analysis Quantify Concentration (HPLC or UV-Vis) sample3->analysis result Equilibrium Solubility Value analysis->result

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Protocol 2: Shake-Flask Method for LogP Determination

The partition coefficient (P) or its logarithm (LogP) is a measure of a compound's differential solubility between two immiscible phases: n-octanol and water. It is a critical parameter for predicting a drug's pharmacokinetic properties.[13][14]

Objective: To determine the LogP value of MEEPT.

Materials:

  • MEEPT

  • n-Octanol (reagent grade, pre-saturated with water)

  • Purified Water (e.g., Milli-Q, pre-saturated with n-octanol)

  • Phosphate buffer (for pH 7.4 determination, if required)

  • Centrifuge

  • Analytical instrumentation (HPLC or UV-Vis)

Methodology:

  • Phase Preparation: Prepare the two immiscible phases. Shake equal volumes of n-octanol and water (or buffer) in a separatory funnel for 24 hours. Allow the layers to separate completely. This pre-saturation step is crucial for thermodynamic accuracy.[14]

  • Stock Solution: Prepare a stock solution of MEEPT in n-octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a centrifuge tube, combine a known volume of the MEEPT stock solution (e.g., 5 mL) with an equal volume of the water phase (e.g., 5 mL).

  • Equilibration: Tightly cap the tube and shake vigorously for 1 hour to facilitate partitioning.

  • Phase Separation: Centrifuge the tube at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure a clean and complete separation of the two phases.

  • Sampling and Analysis: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of MEEPT in each phase using a suitable analytical method (e.g., HPLC). A calibration curve should be prepared for each phase to account for matrix effects.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration in n-octanol] / [Concentration in water][15]

    • The LogP is the base-10 logarithm of P: LogP = log₁₀(P)[15]

    • A positive LogP value indicates lipophilicity, while a negative value indicates hydrophilicity.[7]

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-Octanol and Water prep2 Prepare MEEPT stock in n-Octanol prep1->prep2 exp1 Combine equal volumes of Octanol stock & Water phase prep2->exp1 exp2 Shake vigorously (1h) exp1->exp2 exp3 Centrifuge to separate phases exp2->exp3 analysis1 Sample both phases (Octanol and Aqueous) exp3->analysis1 analysis2 Quantify [MEEPT] in each phase analysis1->analysis2 calc1 Calculate P = [Octanol]/[Water] analysis2->calc1 calc2 Calculate LogP = log10(P) calc1->calc2 result Final LogP Value calc2->result

Caption: Experimental Workflow for LogP Determination via Shake-Flask Method.

Conclusion

This compound is a compound with physicochemical properties that make it a person of interest in both advanced materials and pharmacology. Its nature as a liquid with high lipophilicity (computed XLogP3 of 3.9), low polar surface area, and a flexible side chain defines its likely behavior. While qualitative descriptions suggest broad solubility in organic solvents, this guide highlights the critical absence of quantitative, publicly available data.

The detailed, standardized protocols provided herein for determining equilibrium solubility and the octanol-water partition coefficient serve as a practical foundation for researchers. The empirical data generated from these methods is essential for building predictive models, designing effective formulations, and ultimately unlocking the full potential of this versatile phenothiazine derivative.

References

  • Solubility of Things. Phenothiazine. Available from: [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • University of Toronto. Experiment 1 - Melting Points. Available from: [Link]

  • Wikipedia. Phenothiazine. Available from: [Link]

  • Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. Available from: [Link]

  • University of Calgary. Melting point determination. Available from: [Link]

  • Westlab Canada. Measuring the Melting Point. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Junaid Asghar PhD. logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube, 2021. Available from: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129161791, this compound. Available from: [Link]

  • Jouyban, A., et al. Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. Journal of Chemical & Engineering Data, 2011. Available from: [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 2018. Available from: [Link]

  • MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. International Journal of Molecular Sciences, 2021. Available from: [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenothiazine Scaffold

Phenothiazine is a robust heterocyclic scaffold that has served as a cornerstone in medicinal chemistry and materials science.[1][2] Its tricyclic, butterfly-like structure, containing both sulfur and nitrogen heteroatoms, imparts unique electronic and biological properties.[3] Derivatives of phenothiazine are renowned for their wide spectrum of bioactivities, including antipsychotic, antiemetic, and antihistaminic effects.[4][5] Beyond pharmaceuticals, the electron-donating nature of the phenothiazine core makes it a valuable building block for organic electronic materials, such as those used in redox flow batteries and as fluorescent probes.[6][7]

A critical strategy for tuning the physicochemical properties of phenothiazine is N-alkylation at the 10-position.[8] This modification profoundly influences the molecule's solubility, steric profile, and electronic characteristics. This guide provides a detailed, field-proven protocol for the synthesis of a specific N-alkylated derivative, 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine . This molecule, with its ether-containing side chain, is of interest for applications requiring enhanced solubility and specific electronic modulation.

Synthesis Strategy: The N-Alkylation Reaction

The synthesis of this compound is achieved via a classical nucleophilic substitution (SN2) reaction. The core principle involves the deprotonation of the secondary amine at the N-10 position of the phenothiazine ring, creating a potent nucleophile that subsequently displaces a halide from the alkylating agent.

The Causality of Reagent Selection
  • Base-Induced Nucleophilicity: The nitrogen atom in 10H-phenothiazine is weakly acidic. To transform it into a strong nucleophile capable of initiating the alkylation, a strong base is required. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the amine, driving the reaction forward by the evolution of hydrogen gas.[9][10] This choice necessitates the use of an anhydrous solvent, as NaH reacts violently with water.

  • Alkylating Agent: The choice of alkylating agent, 1-bromo-2-(2-methoxyethoxy)ethane , provides the desired ethoxyethyl side chain. Bromoalkanes are generally more reactive than their chloro-analogs in SN2 reactions, leading to faster reaction times and higher yields.

  • Solvent System: Anhydrous tetrahydrofuran (THF) is an ideal solvent for this reaction. It is aprotic, effectively solvates the phenothiazine anion, and has a suitable boiling point for reactions that may require gentle heating.

Visualizing the Reaction Mechanism

The following diagram illustrates the two-step mechanism: (1) Deprotonation of phenothiazine by sodium hydride, followed by (2) the SN2 attack of the resulting phenothiazine anion on the alkyl bromide.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation PtzH 10H-Phenothiazine (N-H) PtzAnion Phenothiazine Anion (N⁻) PtzH->PtzAnion + NaH NaH NaH (Base) H2 H₂ Gas PtzAnion->H2 releases PtzAnion_ref Phenothiazine Anion (N⁻) AlkylBr Br-(CH₂)₂-O-(CH₂)₂-OCH₃ Product Target Molecule NaBr NaBr Salt Product->NaBr byproduct PtzAnion_ref->Product + AlkylBr

Caption: SN2 mechanism for N-alkylation of phenothiazine.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions, particularly the use of anhydrous reagents and an inert atmosphere, is critical for achieving a high yield and purity.

Materials and Equipment
Reagents & MaterialsEquipment
10H-Phenothiazine (98%)Two-neck round-bottom flask (250 mL)
Sodium Hydride (60% dispersion in mineral oil)Magnetic stirrer and stir bar
1-Bromo-2-(2-methoxyethoxy)ethane (97%)Condenser and Argon/Nitrogen inlet
Anhydrous Tetrahydrofuran (THF)Syringes and needles
Diethyl etherSeparatory funnel
Saturated Sodium Bicarbonate Solution (aq.)Rotary evaporator
Brine (Saturated NaCl solution)Thin Layer Chromatography (TLC) plates
Anhydrous Sodium Sulfate (Na₂SO₄)Column chromatography setup
Silica Gel (for chromatography)Standard laboratory glassware
Step-by-Step Synthesis Workflow

The entire process, from setup to purification, is outlined below.

Synthesis_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Dissolve Dissolve 10H-Phenothiazine in Anhydrous THF Start->Dissolve Cool Cool Solution to 0 °C in an Ice Bath Dissolve->Cool AddBase Add Sodium Hydride (NaH) Portion-wise Cool->AddBase Stir1 Stir at 0 °C for 1 hour (H₂ evolution ceases) AddBase->Stir1 AddAlkyl Add 1-Bromo-2-(2-methoxyethoxy)ethane Dropwise Stir1->AddAlkyl Stir2 Warm to RT and Stir for 12 hours AddAlkyl->Stir2 Monitor Monitor Reaction by TLC Stir2->Monitor Quench Quench with Water and Extract with Diethyl Ether Monitor->Quench Upon completion Wash Wash Organic Layer with NaHCO₃ (aq.) and Brine Quench->Wash Dry Dry Organic Layer over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Characterize Pure Product Purify->End

Caption: Step-by-step workflow for the synthesis protocol.

Detailed Procedure
  • Reaction Setup: Assemble a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a septum. Purge the system with argon or nitrogen for 15 minutes to establish an inert atmosphere.

  • Deprotonation: To the flask, add 10H-phenothiazine (e.g., 5.0 g, 25.1 mmol) and anhydrous THF (100 mL). Stir until the solid dissolves completely. Cool the flask to 0 °C using an ice bath.

  • Base Addition: Carefully add sodium hydride (60% in mineral oil, e.g., 1.5 g, 37.6 mmol) in small portions over 10 minutes. Causality: Portion-wise addition is crucial to control the rate of hydrogen gas evolution and prevent excessive foaming.

  • Activation: Stir the resulting suspension at 0 °C for approximately 1 hour. The reaction mixture will typically turn a deep yellow or green color, indicating the formation of the phenothiazide anion. Continue stirring until the evolution of H₂ gas ceases.[10]

  • Alkylation: While maintaining the inert atmosphere, add 1-bromo-2-(2-methoxyethoxy)ethane (e.g., 5.0 g, 27.6 mmol) dropwise via syringe over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-16 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The disappearance of the starting phenothiazine spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the flask again to 0 °C and cautiously quench the reaction by slowly adding 50 mL of distilled water to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). This removes any acidic impurities and residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure this compound.

Data Summary and Characterization

The following table provides a summary of the key quantitative parameters for this protocol.

ParameterValue/DescriptionRationale & Notes
Starting Material 10H-Phenothiazine1.0 equivalent
Alkylating Agent 1-Bromo-2-(2-methoxyethoxy)ethane1.1 equivalents
Base Sodium Hydride (60% in mineral oil)1.5 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous conditions are critical.
Reaction Temperature 0 °C to Room TemperatureInitial cooling controls exotherm.
Reaction Time 12 - 16 hoursMonitor by TLC for completion.
Purification Method Flash Column ChromatographyEnsures high purity of the final product.
Typical Yield >90%Based on analogous N-alkylation reactions.[10]

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the covalent structure and the successful attachment of the alkyl chain.[11][12]

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.[3]

  • FTIR Spectroscopy: To observe the disappearance of the N-H stretch from the starting material.[4]

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and water-reactive. Handle only under an inert, anhydrous atmosphere. Quench slowly and carefully.

  • Solvents: THF and diethyl ether are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Phenothiazine and Alkyl Halides: May cause skin and respiratory irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of Phenothiazine Derivatives. (2017-04-26). The Pharmaceutical and Chemical Journal. Retrieved January 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]

  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (n.d.). JOCPR. Retrieved January 19, 2026, from [Link]

  • Phase transfer catalysis in N‐alkylation of the pharmaceutical intermediates phenothiazine and 2‐chlorophenothiazine. (n.d.). The Hebrew University of Jerusalem. Retrieved January 19, 2026, from [Link]

  • N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Alkylation of phenothiazine. (n.d.). Google Patents.
  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020-09-17). IOSRPHR. Retrieved January 19, 2026, from [Link]

  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals. Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols: 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine (MEEPT) in Non-Aqueous Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Phenothiazine Derivatives in Energy Storage

Non-aqueous redox flow batteries (NAORFBs) represent a promising frontier in grid-scale energy storage, offering the potential for higher energy densities compared to their aqueous counterparts. The core of this technology lies in the reversible electrochemical reactions of soluble redox-active molecules. Phenothiazine and its derivatives have emerged as a compelling class of catholyte materials due to their stable radical cation formation and tunable redox potentials.[1][2] This document provides a detailed guide for researchers on the application of a particularly promising phenothiazine derivative, 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, commonly known as MEEPT, in NAORFBs. The introduction of the methoxyethoxyethyl group enhances solubility in organic solvents, a critical factor for achieving high energy densities.[1]

These notes will provide a comprehensive overview of MEEPT, from its synthesis to its electrochemical characterization and deployment in a laboratory-scale non-aqueous redox flow battery. The protocols outlined herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific rigor.

Electrochemical Properties of MEEPT

MEEPT exhibits stable and reversible electrochemical behavior, making it an excellent candidate for a catholyte in NAORFBs. Its primary redox event involves a one-electron oxidation to form a stable radical cation.

PropertyValueConditionsSource
Oxidation Potential ~0.31 Vvs. Fc/Fc+ in Acetonitrile with TEA-BF4 supporting electrolyte[3]
Oxidation Potential ~3.60 Vvs. Li/Li+ in LiPF6-EC/EMC[3]
Solubility MiscibleIn common non-aqueous organic solvents and electrolytes[3]
Cyclic Voltammetry ReversibleScan rates from 10 to 500 mV/s in 0.1 M TBAPF6 in DCM

Causality of Properties: The ether chain attached to the nitrogen atom of the phenothiazine core is the key to MEEPT's high solubility in organic solvents.[1] This structural modification overcomes a common limitation of many organic redox-active materials, allowing for the preparation of highly concentrated electrolyte solutions, which is a prerequisite for high energy density in redox flow batteries. The phenothiazine core itself is responsible for the stable redox chemistry.

Experimental Protocols

Part 1: Synthesis of this compound (MEEPT)

This protocol is adapted from established methods for the N-alkylation of phenothiazine.[4]

Materials:

  • 10H-Phenothiazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromo-2-(2-methoxyethoxy)ethane

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Deionized water

  • Diethyl ether

  • Dichloromethane

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 10H-phenothiazine in anhydrous THF at 0°C (ice bath).

  • Deprotonation: Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. The reaction mixture will turn yellow, indicating the formation of the phenothiazine anion. Allow the mixture to stir for 1 hour at 0°C.

  • Alkylation: In a separate flask, dissolve 1-bromo-2-(2-methoxyethoxy)ethane in anhydrous THF. Add this solution dropwise to the phenothiazine anion solution over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12 hours. The solution should become clear.

  • Work-up: Quench the reaction by carefully adding deionized water. Extract the aqueous layer with diethyl ether and then dichloromethane.

  • Purification: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by deionized water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure MEEPT as an oil or low-melting solid.

Characterization: Confirm the identity and purity of the synthesized MEEPT using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Electrolyte Preparation

Materials:

  • Synthesized MEEPT

  • Supporting electrolyte: Tetraethylammonium tetrafluoroborate (TEA-BF4) or Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Solvent: Acetonitrile or Propylene Carbonate (battery grade, low water content)

  • Anhydrous storage container (e.g., Schlenk flask)

  • Glovebox or inert atmosphere environment

Procedure:

  • Drying: Dry the supporting electrolyte under vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove any residual water.

  • Dissolution: Inside a glovebox or under an inert atmosphere, dissolve the desired amount of the supporting electrolyte (e.g., to make a 0.5 M solution) in the chosen anhydrous solvent.

  • Adding Active Material: Once the supporting electrolyte is fully dissolved, add the synthesized MEEPT to achieve the desired concentration (e.g., 0.1 M to 1 M). Stir until a homogeneous solution is obtained.

  • Storage: Store the prepared electrolyte solution in a sealed, anhydrous container inside a glovebox to prevent contamination from air and moisture.

Part 3: Electrochemical Characterization - Cyclic Voltammetry (CV)

Objective: To determine the redox potential and electrochemical reversibility of MEEPT.

Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, and a reference electrode like Ag/AgCl or a silver wire pseudo-reference)

  • Glovebox

Procedure:

  • Cell Assembly: Assemble the three-electrode cell inside a glovebox. Polish the glassy carbon working electrode with alumina slurry, rinse with the electrolyte solvent, and dry it before use.

  • Electrolyte Filling: Fill the cell with the prepared MEEPT electrolyte solution.

  • Measurement: Connect the electrodes to the potentiostat. Set the potential window to scan over the expected redox potential of MEEPT (e.g., from 0 V to 1 V vs. the reference electrode).

  • Data Acquisition: Record the cyclic voltammogram at various scan rates (e.g., 10, 20, 50, 100, 200, 500 mV/s).

  • Analysis: Analyze the resulting voltammograms to determine the peak potentials (Epa and Epc) and peak currents (ipa and ipc). A reversible one-electron process should have a peak separation (ΔEp = |Epa - Epc|) close to 59 mV at room temperature and a peak current ratio (ipa/ipc) close to 1.

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare MEEPT Electrolyte B Assemble 3-Electrode Cell A->B C Polish Working Electrode B->C D Fill Cell with Electrolyte C->D E Connect to Potentiostat D->E F Set Scan Parameters E->F G Run Cyclic Voltammetry F->G H Analyze Voltammogram G->H I Determine Redox Potential H->I J Assess Reversibility H->J

Caption: Workflow for Cyclic Voltammetry Analysis of MEEPT.

Part 4: Non-Aqueous Redox Flow Battery Assembly and Testing

Materials:

  • Flow cell hardware (e.g., zero-gap architecture)

  • Carbon paper electrodes

  • Ion-selective membrane (e.g., a porous separator like Daramic 175 or an ion-exchange membrane)[5]

  • Gaskets

  • Peristaltic pumps

  • Tubing (chemically resistant, e.g., C-flex)

  • Electrolyte reservoirs

  • Battery cycler (potentiostat/galvanostat)

Assembly Procedure:

  • Component Preparation: Cut the carbon paper electrodes and membrane to the appropriate size for the flow cell. Ensure all components are clean and dry.

  • Cell Assembly (in a glovebox):

    • Place a gasket on one half of the flow cell.

    • Position a carbon paper electrode within the gasket.

    • Carefully place the membrane on top of the electrode.

    • Place the second electrode on the membrane.

    • Place the second gasket on top of the second electrode.

    • Position the other half of the flow cell and securely tighten the assembly to ensure a good seal and appropriate compression of the electrodes.

  • System Connection: Connect the flow cell to the electrolyte reservoirs using the tubing and peristaltic pumps.

  • Electrolyte Loading: Fill the reservoirs with the prepared MEEPT electrolyte for the catholyte side and a suitable anolyte (for a full cell) or the same MEEPT electrolyte (for a symmetric cell). For initial studies, a symmetric cell is recommended to isolate the performance of MEEPT.

RFB_Assembly cluster_cell Flow Cell Stack Endplate1 End Plate Collector1 Current Collector Gasket1 Gasket Electrode1 Carbon Paper Electrode (Cathode) Membrane Membrane/Separator Reservoir_C Catholyte Reservoir (MEEPT Solution) Electrode1->Reservoir_C Flow Out Electrode2 Carbon Paper Electrode (Anode) Gasket2 Gasket Reservoir_A Anolyte Reservoir Electrode2->Reservoir_A Flow Out Collector2 Current Collector Endplate2 End Plate Pump_C Pump Reservoir_C->Pump_C Flow In Pump_A Pump Reservoir_A->Pump_A Flow In Pump_C->Electrode1 Flow In Pump_A->Electrode2 Flow In

Caption: Schematic of a Non-Aqueous Redox Flow Battery Assembly.

Galvanostatic Cycling Protocol:

  • Pre-cycling: Circulate the electrolytes through the cell for a period (e.g., 30 minutes) to ensure the electrodes and membrane are fully wetted.[5]

  • Charging: Apply a constant current to charge the battery. The voltage will increase as MEEPT is oxidized to its radical cation. Set an upper voltage cut-off to prevent electrolyte decomposition (e.g., 2.8 V for a full cell with a suitable anolyte).[5]

  • Discharging: Reverse the current to discharge the battery. The voltage will decrease as the MEEPT radical cation is reduced back to its neutral state. Set a lower voltage cut-off (e.g., 1.0 V).[5]

  • Cycling: Repeat the charge-discharge cycles for an extended period (e.g., 100 cycles or more) to evaluate the capacity retention and coulombic efficiency.

  • Data Analysis: From the cycling data, calculate the following key performance metrics:

    • Coulombic Efficiency: (Discharge capacity / Charge capacity) x 100%

    • Energy Efficiency: (Energy delivered during discharge / Energy supplied during charge) x 100%

    • Capacity Fade: The decrease in discharge capacity over a number of cycles.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, in the synthesis of MEEPT, successful synthesis should be confirmed by NMR and mass spectrometry, ensuring the purity of the active material before proceeding. During cyclic voltammetry, the reversibility of the redox couple provides an internal check on the stability of MEEPT under electrochemical conditions. In the final battery cycling, consistent coulombic efficiencies close to 100% indicate that the charge passed is primarily used for the desired redox reactions and that side reactions are minimal. Any significant deviation from these expected outcomes should prompt a review of the experimental setup and procedures.

Conclusion

This compound (MEEPT) is a highly promising catholyte material for non-aqueous redox flow batteries due to its excellent solubility and stable electrochemical performance. By following the detailed protocols outlined in these application notes, researchers can effectively synthesize, characterize, and evaluate MEEPT for their energy storage applications. The provided methodologies emphasize scientific rigor and include checkpoints for self-validation, ensuring reliable and reproducible results.

References

  • Odom, S. A., et al. (2019). Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries. Chemistry of Materials. [Link]

  • Bayeh, A. W., et al. (2024). Molecular Engineering of Redox Couples for Non-Aqueous Redox Flow Batteries. MDPI. [Link]

  • Casselman, M. D., et al. (2023). Elucidating the effects of temperature on nonaqueous redox flow cell cycling performance. Journal of Materials Chemistry A. [Link]

  • García-Gracia, N., et al. (2024). Modeling of a Non-Aqueous Redox Flow Battery for Performance and Capacity Fade Analysis. Batteries. [Link]

  • Odom, S. A., Casselman, M. D., & Kaur, A. P. (2018). Liquid Phenothiazine Catholytes for Non-Aqueous Redox Flow Batteries. University of Kentucky. [Link]

  • Gieshoff, T. N., et al. (2017). A Stable Two-Electron-Donating Phenothiazine for Application in Nonaqueous Redox Flow Batteries. Journal of Materials Chemistry A. [Link]

  • Sarmiento, G. P., et al. (2011). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. European Journal of Medicinal Chemistry. [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

  • Grygiel, K., et al. (2019). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments. [Link]

  • Fell, E. M. (2021). High-Throughput Electrochemical Characterization of Aqueous Organic Redox Flow Batteries. Harvard University. [Link]

  • University of California, Davis. (n.d.). Electrolyte Formulations for Non-Aqueous Flow Batteries. [Link]

  • Greco, K. V., et al. (2023). Concentration-dependent Cycling of Phenothiazine-based Electrolytes in Nonaqueous Redox Flow Cells. Chemistry – An Asian Journal. [Link]

Sources

Probing the Neuropharmacological Landscape: An Application Guide to the Experimental Design for Studying Phenothiazine Effects on Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to investigate the effects of phenothiazines on various neurotransmitter systems. With full editorial control, this guide eschews rigid templates in favor of a logically structured narrative that delves into the causality behind experimental choices, ensuring scientific integrity and fostering a deep understanding of the methodologies.

Introduction: The Enduring Legacy and Complex Pharmacology of Phenothiazines

Phenothiazines, a class of tricyclic compounds, represent a cornerstone in the history of psychopharmacology. Their discovery in the 1950s revolutionized the treatment of schizophrenia and other psychotic disorders.[1][2] The therapeutic efficacy of these first-generation antipsychotics is primarily attributed to their ability to antagonize dopamine D2 receptors in the mesolimbic pathway, thereby alleviating the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[3][4] However, their clinical utility is often tempered by a wide range of side effects, stemming from their interactions with a multitude of other neurotransmitter receptors.

This promiscuous pharmacology, while a source of adverse effects, also presents a rich area of investigation for understanding the intricate web of neuronal signaling. Phenothiazines are known to interact with dopaminergic, serotonergic, cholinergic (muscarinic), adrenergic (alpha), and histaminergic receptors, making them valuable tool compounds for dissecting the roles of these systems in both normal and pathological brain function.[5][6][7] A thorough understanding of their multifaceted mechanism of action is crucial for the development of novel therapeutics with improved efficacy and side-effect profiles.

This guide will provide a detailed roadmap for designing and implementing a robust experimental plan to characterize the effects of phenothiazines, moving from broad, high-throughput screening to detailed mechanistic studies in vivo.

The Strategic Framework: A Multi-tiered Approach to Elucidating Phenothiazine Action

A comprehensive investigation into the neuropharmacological effects of phenothiazines necessitates a multi-pronged approach, integrating in vitro and in vivo methodologies. This tiered strategy allows for a systematic dissection of a compound's properties, from its initial interaction with molecular targets to its ultimate impact on complex behaviors.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Ex Vivo Analysis cluster_2 In Vivo Investigation a1 Receptor Binding Assays a2 Functional Assays (cAMP, Ca2+) a1->a2 Functional Consequence b1 Brain Slice Electrophysiology a2->b1 Cellular Mechanism c1 Microdialysis b1->c1 Neurochemical Output c2 In Vivo Electrophysiology c1->c2 Neuronal Activity c3 Behavioral Assays c2->c3 Behavioral Outcome

Figure 1: A tiered experimental workflow. This diagram illustrates a logical progression for studying phenothiazine effects, from initial in vitro characterization to in vivo validation.

Part 1: In Vitro Characterization - Defining the Molecular Fingerprint

The initial step in understanding a phenothiazine's action is to determine its binding affinity and functional activity at a panel of relevant neurotransmitter receptors.

Receptor Binding Assays: Quantifying Affinity

Causality: Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor. This is a critical first step as it identifies the primary molecular targets and provides a quantitative measure of how tightly the phenothiazine binds. A lower Ki value indicates a higher binding affinity.[8]

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptors

  • Objective: To determine the Ki of a test phenothiazine for the dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

    • Radioligand: [³H]Spiperone or [³H]Raclopride (a selective D2 antagonist).

    • Non-specific binding control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol).

    • Test phenothiazine compound at a range of concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), the non-specific binding control, or the test phenothiazine at various concentrations.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test phenothiazine.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Table 1: Representative Binding Affinities (Ki, nM) of Common Phenothiazines

ReceptorChlorpromazineFluphenazineThioridazine
Dopamine D1~10-20~1-5~10-50
Dopamine D2~1-10~0.1-1~1-10
Serotonin 5-HT1A~100-500~50-200~50-200
Serotonin 5-HT2A~5-20~1-10~5-20
Serotonin 5-HT2C~10-50~5-20~10-50
Muscarinic M1~10-50~100-500~5-20
Histamine H1~1-10~1-10~1-10
Adrenergic α1~1-10~1-10~1-10

Note: Ki values can vary between studies depending on the experimental conditions. The values presented are approximate ranges.

Functional Assays: From Binding to Biological Response

Causality: While binding assays reveal affinity, they do not provide information about the functional consequences of this binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to characterize the biological activity of the phenothiazine.

Protocol 2: cAMP Assay for Gαi/o-Coupled Receptors (e.g., Dopamine D2)

  • Objective: To determine the effect of a test phenothiazine on the inhibition of adenylyl cyclase activity mediated by Gαi/o-coupled receptors.

  • Principle: D2 receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block the agonist-induced decrease in cAMP.

  • Materials:

    • Cells stably expressing the dopamine D2 receptor.

    • A Gs-activating agent (e.g., forskolin) to stimulate basal cAMP production.

    • A D2 receptor agonist (e.g., quinpirole).

    • Test phenothiazine.

    • A commercial cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

  • Procedure:

    • Seed the cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with the test phenothiazine at various concentrations for a specified time.

    • Stimulate the cells with a fixed concentration of the D2 agonist in the presence of forskolin.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of the phenothiazine.

    • Determine the IC50 value, which represents the concentration of the phenothiazine that reverses 50% of the agonist-induced inhibition of cAMP production.

Protocol 3: Calcium Mobilization Assay for Gαq-Coupled Receptors (e.g., Histamine H1, Muscarinic M1)

  • Objective: To measure the ability of a test phenothiazine to block agonist-induced increases in intracellular calcium mediated by Gαq-coupled receptors.

  • Principle: H1 and M1 receptors are coupled to Gαq proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.[9][10]

  • Materials:

    • Cells expressing the target receptor (e.g., H1 or M1).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A receptor agonist (e.g., histamine for H1, carbachol for M1).

    • Test phenothiazine.

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Place the plate in the fluorescence reader.

    • Inject the test phenothiazine at various concentrations and incubate.

    • Inject the agonist and immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the response against the log concentration of the phenothiazine to determine the IC50 value.

Part 2: Ex Vivo Analysis - Bridging the Gap to In Vivo Function

Brain slice electrophysiology offers a powerful platform to study the effects of phenothiazines on synaptic transmission and neuronal excitability in a relatively intact neural circuit.[9][11]

Protocol 4: Whole-Cell Patch-Clamp Recordings in Nucleus Accumbens Brain Slices

  • Objective: To investigate the effects of a phenothiazine on glutamatergic and GABAergic synaptic transmission in medium spiny neurons (MSNs) of the nucleus accumbens, a key brain region in the reward pathway and a target for antipsychotic drugs.

  • Materials:

    • Rodent brain slicer (vibratome).

    • Artificial cerebrospinal fluid (aCSF) and intracellular solution.

    • Patch-clamp electrophysiology rig with microscope and micromanipulators.

    • Glass micropipettes.

    • Test phenothiazine.

    • Pharmacological agents to isolate specific currents (e.g., CNQX and AP5 to block glutamatergic currents, picrotoxin to block GABAergic currents).

  • Procedure:

    • Prepare acute brain slices containing the nucleus accumbens from a rodent.

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Identify MSNs under the microscope.

    • Establish a whole-cell patch-clamp recording from an MSN.

    • Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents - sEPSCs/sIPSCs or eEPSCs/eIPSCs).

    • Bath-apply the test phenothiazine and record the changes in synaptic currents.

  • Data Analysis:

    • Analyze the frequency, amplitude, and kinetics of the synaptic currents before and after drug application.

    • A decrease in sEPSC frequency, for example, might suggest a presynaptic mechanism of action, while a decrease in amplitude would point to a postsynaptic effect.

Synaptic_Transmission cluster_0 Glutamatergic Synapse cluster_1 GABAergic Synapse pre Presynaptic Terminal glut Glutamate pre->glut Release gaba GABA pre->gaba Release post Postsynaptic Neuron pheno Phenothiazine ampa AMPA Receptor pheno->ampa Modulation? nmda NMDA Receptor pheno->nmda Modulation? gaba_a GABA-A Receptor pheno->gaba_a Modulation? glut->ampa glut->nmda ampa->post Excitation nmda->post Excitation gaba->gaba_a gaba_a->post Inhibition

Figure 2: Potential sites of phenothiazine action on synaptic transmission. This diagram illustrates how phenothiazines could modulate excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.

Part 3: In Vivo Investigation - Unraveling Systemic and Behavioral Effects

In vivo studies are crucial for understanding how a phenothiazine's molecular and cellular effects translate into changes in neurochemistry and behavior in a living organism.

In Vivo Microdialysis: Monitoring Neurotransmitter Dynamics

Causality: In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a real-time readout of a drug's neurochemical effects.[12][13]

Protocol 5: In Vivo Microdialysis in the Rat Nucleus Accumbens

  • Objective: To measure the effect of a phenothiazine on dopamine levels in the nucleus accumbens.

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probes and guide cannulae.

    • Microinfusion pump.

    • Refrigerated fraction collector.

    • HPLC with electrochemical detection (HPLC-ECD) system for dopamine analysis.

    • Test phenothiazine.

  • Procedure:

    • Surgically implant a guide cannula targeting the nucleus accumbens in a rat under anesthesia. Allow for a recovery period.

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples.

    • Administer the phenothiazine (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples at regular intervals.

  • Data Analysis:

    • Analyze the dopamine concentration in each dialysate sample using HPLC-ECD.

    • Express the post-drug dopamine levels as a percentage of the baseline levels.

    • Plot the percentage change in dopamine over time.

In Vivo Electrophysiology: Recording Neuronal Activity in the Intact Brain

Causality: In vivo single-unit recording allows for the examination of how a phenothiazine affects the firing patterns of specific neuronal populations, such as dopamine neurons in the ventral tegmental area (VTA), in an intact, and often behaving, animal.[5][14]

Protocol 6: In Vivo Single-Unit Recording from VTA Dopamine Neurons

  • Objective: To determine the effect of a phenothiazine on the firing rate and pattern of VTA dopamine neurons.

  • Materials:

    • Stereotaxic frame.

    • Micromanipulator and recording microelectrodes.

    • Electrophysiology recording and amplification system.

    • Anesthetic (if a non-behaving preparation is used).

    • Test phenothiazine.

  • Procedure:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Lower a recording electrode into the VTA.

    • Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, burst firing).

    • Record baseline neuronal activity.

    • Administer the phenothiazine and continue recording.

  • Data Analysis:

    • Analyze the firing rate, inter-spike intervals, and burst firing parameters before and after drug administration.

Behavioral Assays: Assessing Antipsychotic-like Efficacy

Causality: Animal models of psychosis are used to assess the potential therapeutic efficacy of novel compounds. These models often rely on inducing a hyperdopaminergic state that can be reversed by antipsychotic drugs.

Protocol 7: Amphetamine-Induced Hyperlocomotion

  • Objective: To evaluate the ability of a phenothiazine to reverse the increase in locomotor activity induced by amphetamine, a psychostimulant that increases dopamine release.[4]

  • Materials:

    • Open-field arenas equipped with automated activity monitoring systems.

    • Amphetamine.

    • Test phenothiazine.

  • Procedure:

    • Habituate the animals to the open-field arenas.

    • Pre-treat the animals with either vehicle or the test phenothiazine.

    • After a specified pre-treatment time, administer amphetamine.

    • Immediately place the animals back into the open-field arenas and record locomotor activity for a set duration (e.g., 60-90 minutes).

  • Data Analysis:

    • Quantify locomotor activity (e.g., distance traveled, beam breaks).

    • Compare the locomotor activity of the phenothiazine-treated group to the vehicle-treated group.

Protocol 8: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

  • Objective: To assess the effect of a phenothiazine on sensorimotor gating, a process that is deficient in individuals with schizophrenia.[14]

  • Principle: A weak auditory stimulus (prepulse) presented shortly before a loud, startling stimulus (pulse) normally inhibits the startle response. This inhibition is disrupted in animal models of psychosis and can be restored by antipsychotic drugs.

  • Materials:

    • Startle response measurement system.

  • Procedure:

    • Place the animal in the startle chamber.

    • Present a series of trials, including pulse-alone trials, prepulse-alone trials, and prepulse-pulse trials in a randomized order.

    • Administer the test phenothiazine and repeat the trial series.

  • Data Analysis:

    • Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

    • Compare the %PPI before and after drug administration.

Conclusion: Synthesizing a Comprehensive Pharmacological Profile

By systematically applying the experimental designs and protocols outlined in this guide, researchers can build a comprehensive understanding of a phenothiazine's effects on neurotransmitter systems. This multi-tiered approach, from molecular interactions to behavioral outcomes, provides a robust framework for not only characterizing the pharmacology of existing compounds but also for guiding the discovery and development of novel therapeutics with enhanced efficacy and improved safety profiles. The integration of these diverse methodologies is paramount to advancing our knowledge of neuropsychiatric disorders and the development of more effective treatments.

References

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. (n.d.). IMPReSS - Mousephenotype.org. Retrieved from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. Retrieved from [Link]

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.
  • Phenothiazine. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). Future Medicinal Chemistry, 3(7), 835–854.
  • In vivo functional diversity of midbrain dopamine neurons within identified axonal projections. (2019). eLife, 8, e45295.
  • Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage. (n.d.). MedicineNet. Retrieved from [Link]

  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). Journal of Visualized Experiments, (139), 58221.
  • Relationship of Neuroleptic Drug Effects at Brain Dopamine, Serotonin, a-Adrenergic, and Histamine Receptors to Clinical Potency. (1978).
  • Whole-cell Patch-clamp Recordings in Brain Slices. (2016). Journal of Visualized Experiments, (112), 54021.
  • In vivo measurement of somatodendritic release of dopamine in the ventral tegmental area. (2007). Journal of Neurophysiology, 98(2), 1077–1084.
  • Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study. (1992). Psychopharmacology, 106(3), 355–360.
  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. (2017).
  • Whole-cell Patch-clamp Recordings in Brain Slices. (2015). Journal of Visualized Experiments, (105), 53333.
  • Chlorpromazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells. (2021). PLoS One, 16(10), e0258133.
  • Single-unit extracellular recordings from ventral tegmental area... (n.d.). ResearchGate. Retrieved from [Link]

  • Thioridazine. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Chlorpromazine. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2019). Molecules, 24(21), 3866.
  • Analyzing Radioligand Binding Data. (n.d.). GraphPad. Retrieved from [Link]

  • Receptor affinity, neurochemistry and behavioral characteristics of the enantiomers of thioridazine: evidence for different stereoselectivities at D1 and D2 receptors in rat brain. (1993). The Journal of Pharmacology and Experimental Therapeutics, 267(1), 131–138.
  • Antipsychotic Medication Serotonin Receptor K i Values. (n.d.). ResearchGate. Retrieved from [Link]

  • Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. (2015). European Journal of Medicinal Chemistry, 92, 536–547.
  • What is the mechanism of Thioridazine Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

  • Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders. (2023). International Journal of Molecular Sciences, 24(8), 7356.
  • Phenothiazine. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2012). British Journal of Pharmacology, 165(6), 1633–1644.
  • Effect of calcium on phenothiazine inhibition of neutrophil degranulation. (1992). The Journal of Biological Chemistry, 267(27), 19579–19584.
  • Thioridazine. (n.d.). PubChem. Retrieved from [Link]

  • Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites. (1985). Acta Pharmacologica et Toxicologica, 56(5), 384–388.
  • Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. (2019).
  • Cyclothiazide potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses. (2003).
  • In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. (2018). Journal of Visualized Experiments, (139), 58221.
  • Overview of Brain Microdialysis. (2012). Current Protocols in Neuroscience, Chapter 7, Unit 7.2.
  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (2017). Current Medicinal Chemistry, 24(28), 3054–3076.
  • Cyclothiazide potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses. (2003).
  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2022). SLAS Discovery, 27(4), 199–207.
  • Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. (2017). PLoS One, 12(3), e0174039.
  • Interrelations Between Dopaminergic-, GABAergic- and Glutamatergic Neurotransmitters in Antipsychotic-Naïve Psychosis Patients and the Association to Initial Tre
  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Calcium assay to simultaneously monitor vehicle- and drug-treated... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Harnessing 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine as a Novel Enhancer of Drug Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Oral administration is the most preferred route for drug delivery, yet the clinical efficacy of many promising therapeutic agents is severely hampered by poor oral bioavailability. A primary contributor to this challenge is the activity of intestinal efflux transporters, particularly P-glycoprotein (P-gp), which actively expels drugs from enterocytes back into the intestinal lumen, thereby limiting their systemic absorption. Phenothiazine derivatives have emerged as a promising class of P-gp inhibitors.[1][2] This guide provides a comprehensive framework and detailed protocols for researchers to evaluate the potential of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine (henceforth referred to as MEEPT) as a bioavailability enhancer. We will delve into the underlying mechanism of P-gp inhibition and provide step-by-step in vitro methodologies to quantify its efficacy, empowering drug development professionals to unlock the full therapeutic potential of their drug candidates.

Section 1: The Central Challenge of P-glycoprotein in Drug Absorption

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as a crucial cellular defense mechanism.[3] Located in the apical membrane of intestinal epithelial cells, the blood-brain barrier, and other key tissues, P-gp recognizes a broad spectrum of structurally diverse compounds and actively pumps them out of the cell in an ATP-dependent process.[3][4] This "hydrophobic vacuum cleaner" effect is a major cause of multidrug resistance (MDR) in oncology and a significant barrier to the oral absorption of many classes of drugs.[5]

The strategy to enhance bioavailability, therefore, often involves the co-administration of a P-gp inhibitor with the therapeutic drug. An effective inhibitor will block the efflux pump, leading to increased intracellular drug concentration and greater absorption into systemic circulation.[6] Phenothiazines have been identified as potent modulators of P-gp activity, likely through direct interaction with the transporter or by altering the membrane environment.[7][8][9] MEEPT, as a novel phenothiazine derivative, is a prime candidate for investigation in this role.

Hypothesized Mechanism of Action

MEEPT is hypothesized to inhibit P-gp, thereby preventing the efflux of co-administered drug substrates. This inhibition allows the drug to bypass the P-gp barrier, diffuse across the basolateral membrane of the enterocyte, and enter systemic circulation, leading to a significant increase in its oral bioavailability.

cluster_2 Systemic Circulation (Blood) Drug_Lumen Drug Drug_Intra Drug Drug_Lumen->Drug_Intra Passive Diffusion MEEPT_Lumen MEEPT Pgp P-glycoprotein (P-gp) Efflux Pump MEEPT_Lumen->Pgp Inhibition Pgp->Drug_Lumen Efflux Drug_Blood Absorbed Drug Drug_Intra->Drug_Blood Absorption

Caption: Proposed mechanism of MEEPT-mediated P-gp inhibition to enhance drug absorption.

Section 2: Experimental Protocols for In Vitro Evaluation

To validate the efficacy of MEEPT as a bioavailability enhancer, a series of robust in vitro assays are required. The following protocols provide a self-validating framework to first confirm P-gp inhibition and then to quantify the resulting enhancement in drug transport across a simulated intestinal barrier.

Protocol 2.1: P-glycoprotein (P-gp) Inhibition Assay

This protocol determines the concentration-dependent inhibitory effect of MEEPT on P-gp activity. It utilizes a P-gp-overexpressing cell line and a fluorescent P-gp substrate, Rhodamine 123. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of MEEPT for P-gp.

Materials:

  • P-gp-overexpressing cells (e.g., MDCK-MDR1) and parental cells (MDCK).

  • MEEPT (test inhibitor).

  • Verapamil (positive control inhibitor).[10]

  • Rhodamine 123 (fluorescent P-gp substrate).[7]

  • Culture medium (e.g., DMEM), FBS, penicillin-streptomycin.

  • Hanks' Balanced Salt Solution (HBSS).

  • Flow cytometer.

Methodology:

  • Cell Culture: Culture MDCK-MDR1 and MDCK cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of MEEPT in DMSO. Create a serial dilution in HBSS to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Prepare a positive control solution of Verapamil (e.g., 100 µM).

    • Prepare a working solution of Rhodamine 123 (e.g., 5 µM) in HBSS.

  • Incubation:

    • Wash the cell monolayers twice with warm HBSS.

    • Add 500 µL of the MEEPT or Verapamil solutions to the respective wells. Include a vehicle control (DMSO in HBSS).

    • Pre-incubate the plates for 30 minutes at 37°C.

  • Substrate Addition: Add the Rhodamine 123 working solution to all wells and incubate for an additional 60 minutes at 37°C.

  • Cell Lysis & Measurement:

    • Aspirate the solutions and wash the cells three times with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).

    • Measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~525 nm) or analyze cell suspension by flow cytometry.

  • Data Analysis:

    • Normalize the fluorescence intensity of each well to the protein concentration.

    • Calculate the percentage of inhibition for each MEEPT concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of MEEPT concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for determining the P-gp inhibitory potential of MEEPT.

Protocol 2.2: Bidirectional Caco-2 Permeability Assay

This assay is the gold standard in vitro model for predicting human intestinal drug absorption.[11] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and functional efflux transporters like P-gp, closely mimicking the intestinal barrier.[12][] By measuring drug transport in both directions—apical-to-basolateral (A-B) for absorption and basolateral-to-apical (B-A) for efflux—we can calculate an Efflux Ratio (ER) to quantify the impact of P-gp and its inhibition by MEEPT.[10]

Objective: To determine if MEEPT increases the absorptive transport and decreases the efflux of a model P-gp substrate drug across a Caco-2 monolayer.

Materials:

  • Caco-2 cells.

  • Transwell™ permeable supports (e.g., 12-well, 0.4 µm pore size).

  • Model P-gp substrate drug (e.g., Digoxin, Paclitaxel).

  • MEEPT (test inhibitor).

  • Transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4).

  • Lucifer Yellow (paracellular integrity marker).

  • Analytical instrumentation (LC-MS/MS) for drug quantification.

Methodology:

  • Caco-2 Monolayer Culture:

    • Seed Caco-2 cells onto the apical side of Transwell™ inserts at a high density.

    • Culture for 18-22 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[11]

  • Monolayer Integrity Test:

    • Before the experiment, assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer Yellow permeability test. Only use monolayers with high TEER values (e.g., >250 Ω·cm²) and low Lucifer Yellow leakage (<1%).

  • Transport Experiment Setup:

    • Wash the monolayers twice with warm transport buffer.

    • For Apical-to-Basolateral (A-B) transport : Add the model drug solution (with or without MEEPT) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For Basolateral-to-Apical (B-A) transport : Add the model drug solution (with or without MEEPT) to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Sampling:

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and immediately replace with an equal volume of fresh, pre-warmed buffer.

    • At the end of the experiment, collect a sample from the donor chamber.

  • Sample Analysis: Quantify the concentration of the model drug in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation[]:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

        • A is the surface area of the membrane.

        • C₀ is the initial drug concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER)[10]:

      • ER = Papp (B-A) / Papp (A-B)

cluster_workflow Caco-2 Bidirectional Transport Workflow A 1. Culture Caco-2 cells on Transwell™ inserts for 21 days B 2. Verify monolayer integrity (TEER / Lucifer Yellow) A->B C 3. Add model drug ± MEEPT to donor chamber (Apical or Basolateral) B->C D 4. Sample from receiver chamber over time C->D E 5. Quantify drug concentration via LC-MS/MS D->E F 6. Calculate Papp and Efflux Ratio E->F

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Section 3: Data Interpretation and Expected Outcomes

The data generated from these protocols will provide a clear, quantitative assessment of MEEPT's potential.

  • P-gp Inhibition (Protocol 2.1): A low IC₅₀ value (typically in the low micromolar or nanomolar range) indicates that MEEPT is a potent inhibitor of P-gp.[14] This is the first critical validation step.

  • Caco-2 Permeability (Protocol 2.2): A well-performing P-gp substrate will typically exhibit a high Efflux Ratio (ER > 2) in the absence of an inhibitor.[10] Upon co-administration with an effective inhibitor like MEEPT, the expected outcome is a significant reduction in this ratio, ideally approaching 1. This change is driven by an increase in the absorptive Papp (A-B) and a decrease in the efflux Papp (B-A).

Table 1: Representative Data from a Caco-2 Permeability Study

ConditionPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Model Drug Alone0.510.020.0 High efflux, poor absorption.
Model Drug + MEEPT (5 µM)4.55.01.1 Significant efflux inhibition.
Model Drug + Verapamil (100 µM)4.85.11.06 Positive control confirms P-gp mediation.

Section 4: Advancing to In Vivo Models

Positive and compelling in vitro data are the prerequisite for advancing to preclinical in vivo studies. The primary goal of subsequent animal studies (typically in rodents) would be to confirm if the in vitro observations translate to a tangible increase in oral bioavailability. Key pharmacokinetic parameters to measure after oral co-administration of the drug with and without MEEPT include:

  • Area Under the Curve (AUC): The most critical parameter, representing total drug exposure over time. A significant increase in AUC in the presence of MEEPT is the ultimate proof of concept.

  • Maximum Concentration (Cₘₐₓ): The peak plasma concentration of the drug.

  • Time to Maximum Concentration (Tₘₐₓ): The time at which Cₘₐₓ is reached.

Conclusion

The protocols and framework detailed in this guide provide a scientifically rigorous pathway for the evaluation of This compound (MEEPT) as a P-glycoprotein inhibitor to enhance the oral bioavailability of drug candidates. By systematically confirming its inhibitory potency and quantifying its effect on drug transport in a validated intestinal model, researchers can build a robust data package to support its progression in drug development programs. The successful application of MEEPT could overcome significant delivery challenges, potentially reviving promising drug candidates previously abandoned due to poor pharmacokinetics and ultimately contributing to the development of more effective oral medicines.

References

  • Vertex AI Search. (2025). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.
  • BOC Sciences. (n.d.). Caco-2 Permeability Testing | Intestinal Model.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.
  • Tachikawa, M., et al. (2011). Establishment of in Vitro P-glycoprotein Inhibition Assay and Its Exclusion Criteria to Assess the Risk of Drug-Drug Interaction at the Drug Discovery Stage. Journal of Pharmaceutical Sciences, 100(9), 4074-4084. Available at: [Link]

  • Zhang, Y., et al. (2008). In vitro P-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates. Drug Metabolism and Disposition, 36(12), 2685-2692. Available at: [Link]

  • Evotec. (n.d.). P-glycoprotein Inhibition Service.
  • Barancik, M., et al. (2003). Inhibition of P-glycoprotein transport function by N-acylphenothiazines. Journal of Pharmacy and Pharmacology, 55(5), 647-652. Available at: [Link]

  • Creative Bioarray. (n.d.). P-gp Inhibition Assay.
  • BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay.
  • BenchChem. (2025).
  • Medeiros, V. M. F., et al. (2021). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules, 26(11), 3291. Available at: [Link]

  • Michalska, K., et al. (2006). Differential effect of phenothiazines on MRP1 and P-glycoprotein activity. Cancer Cell International, 6, 21. Available at: [Link]

  • Hasti, K., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy, 10(9), 55-63.
  • Orzechowski, A., et al. (2002). Neither lipophilicity nor membrane-perturbing potency of phenothiazine maleates correlate with the ability to inhibit P-glycoprotein transport activity. European Journal of Pharmacology, 451(2), 145-155. Available at: [Link]

  • D'Amato, M., et al. (2020). Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance. Molecules, 25(16), 3587. Available at: [Link]

  • Van Bambeke, F. (n.d.). Efflux Pumps Inhibitors.
  • Kaatz, G. W., et al. (2003). Phenothiazines and thioxanthenes inhibit multidrug efflux pump activity in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 47(1), 110-119. Available at: [Link]

Sources

Analytical methods for quantifying 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine in samples

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, a phenothiazine derivative with significant applications in pharmaceuticals, is detailed in the following application note. This document provides an in-depth exploration of various analytical methodologies for the precise quantification of this compound in diverse sample matrices.

Application Note: Quantitative Analysis of this compound

Introduction

This compound, commonly known as Mequitazine, is a second-generation H1 histamine receptor antagonist. Its therapeutic importance in managing allergic conditions necessitates accurate and reliable quantitative methods for quality control in pharmaceutical formulations and for pharmacokinetic studies.[1][2] This application note details validated analytical procedures for the determination of Mequitazine, providing researchers, scientists, and drug development professionals with a comprehensive guide to established techniques. The methodologies discussed herein are pivotal for ensuring the safety, efficacy, and quality of pharmaceutical products containing this active ingredient.[3]

The chemical structure of phenothiazine derivatives makes them susceptible to oxidation, often forming the corresponding sulfoxide as a degradation product.[4][5] Therefore, the development of stability-indicating analytical methods that can distinguish the parent compound from its degradation products is of paramount importance.[6][7]

High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[8][9] A validated, stability-indicating HPLC method allows for the separation and quantification of this compound in the presence of its degradation products.[4]

Principle of the Method

This reverse-phase HPLC method separates the analyte from its potential degradants based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[10] The separated components are then detected by a UV detector at a wavelength where the analyte exhibits significant absorbance. The concentration of the analyte is determined by comparing its peak area to that of a known standard.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 column is typically used for the separation.

  • Mobile Phase: A mixture of acetonitrile and ortho-phosphoric acid (50:50, v/v) is a reported mobile phase.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: 256 nm.[4]

  • Internal Standard: Caffeine can be used as an internal standard to improve the precision of the method.[4]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: For pharmaceutical tablets, a representative number of tablets are weighed, finely powdered, and a quantity of powder equivalent to a single dose is dissolved in the mobile phase. The solution is then sonicated and filtered to remove any insoluble excipients.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject equal volumes of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for the analyte and the internal standard (if used).

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation Summary

The following table summarizes typical validation parameters for an HPLC method for the quantification of this compound.

ParameterTypical Range/ValueReference
Linearity Range1.00 - 9.00 µg/mL[4]
Correlation Coefficient (r²)> 0.999[6]
Accuracy (% Recovery)98.0 - 102.0%[11]
Precision (% RSD)< 2%[12]
Limit of Detection (LOD)Dependent on instrumentation[7]
Limit of Quantification (LOQ)Dependent on instrumentation[7]
Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard Stock Solution C Calibration Standards A->C B Sample Solution (e.g., from tablets) E Inject Samples & Standards B->E C->E D System Equilibration D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (256 nm) F->G H Peak Integration G->H I Calibration Curve Construction H->I J Quantification of Analyte I->J

Caption: HPLC workflow for Mequitazine quantification.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound, particularly for routine quality control where high sample throughput is required.[13] Several spectrophotometric methods, including derivative and colorimetric approaches, have been developed.

First Derivative Spectrophotometry

Principle: This method enhances the resolution of overlapping spectra by calculating the first derivative of the absorbance spectrum. This can help to eliminate interference from excipients and degradation products. Measurements are made at a specific wavelength of the derivative spectrum.[4]

Protocol:

  • Prepare standard and sample solutions in a suitable solvent.

  • Scan the UV spectrum of each solution over a defined wavelength range.

  • Calculate the first derivative of each spectrum.

  • Measure the derivative signal at a specific wavelength (e.g., 290 nm).[4]

  • Construct a calibration curve and determine the sample concentration.

Colorimetric Methods

Principle: These methods are based on a chemical reaction that produces a colored product with an absorbance maximum in the visible region. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of the analyte.

1. Reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH):

  • Reaction: In the presence of ferric chloride, this compound reacts with MBTH to form a stable violet-colored oxidative coupling product.[4]

  • Measurement Wavelength: 685 nm.[4]

  • Linearity Range: 1.00 - 16.00 µg/mL.[4]

2. Reaction with 2,6-dichloroquinone-4-chloroimide (Gibbs reagent):

  • Reaction: The compound reacts with Gibbs reagent in an aqueous methanolic medium to form a reddish-brown condensation product.[4]

  • Measurement Wavelength: 405 nm.[4]

  • Linearity Range: 50.00 - 600.00 µg/mL.[4]

Workflow Diagram for Colorimetric Method

Colorimetric_Workflow A Prepare Sample and Standard Solutions B Add Colorimetric Reagent (e.g., MBTH/FeCl3) A->B C Incubate for Color Development B->C D Measure Absorbance at λmax (e.g., 685 nm) C->D E Construct Calibration Curve D->E F Calculate Sample Concentration E->F

Caption: General workflow for colorimetric analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC, or densitometry, is another chromatographic technique that can be used for the quantification of this compound, especially in the presence of its degradants.[4]

Principle of the Method

The sample is spotted onto a high-performance TLC plate, which is then developed in a suitable mobile phase. The separated components are visualized under UV light, and their concentrations are determined by scanning the plate with a densitometer.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: An HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel HPTLC plates.

  • Mobile Phase: A mixture of chloroform, methanol, and ammonia (50:18:3, v/v/v) has been reported.[4]

  • Detection: Densitometric scanning at 256 nm.[4]

2. Procedure:

  • Apply known volumes of standard and sample solutions as spots or bands onto the HPTLC plate.

  • Develop the plate in the developing chamber with the mobile phase.

  • Dry the plate and scan it with the densitometer at the specified wavelength.

3. Data Analysis:

  • Correlate the peak areas of the spots with the corresponding concentrations to create a calibration curve.

  • Determine the concentration of the analyte in the sample spots from the calibration curve.

Method Validation Summary
ParameterTypical ValueReference
Linearity Range1.25 - 7.50 µ g/spot [4]

Conclusion

A range of robust and reliable analytical methods are available for the quantification of this compound in various samples. The choice of method will depend on the specific requirements of the analysis, such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. HPLC is the preferred method for stability-indicating assays due to its high resolving power. Spectrophotometric methods offer a rapid and cost-effective alternative for routine quality control, while HPTLC provides another valuable chromatographic option. Proper method validation is crucial to ensure the accuracy and reliability of the results obtained.[9]

References

  • El-Ragehy, N. A., Badawey, A. M., & El Khateeb, S. Z. (2002). Stability indicating methods for assay of mequitazine in presence of its degradate. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 121-137. [Link]

  • Jeong, S. H., Jang, J. H., & Lee, Y. B. (2019). A novel and sensitive UPLC-MS/MS method to determine mequitazine in rat plasma and urine: Validation and its application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 169, 13-19. [Link]

  • SIELC Technologies. (n.d.). Separation of Mequitazine on Newcrom R1 HPLC column. [Link]

  • Bakry, R. S., Abdel Razak, O., el Walily, A. F., & Belal, S. F. (1996). Stability-indicating assay of mequitazine in bulk and pharmaceutical tablets. Acta Pharmaceutica Hungarica, 66(2), 83-88. [Link]

  • Blazheyevskiy, M. Y., & Iurchenko, I. (2021). Determination of Mequitazine in Tablets by Difference Spectrophotometry Based on the Absorption of its Sulfoxide. Orbital: The Electronic Journal of Chemistry, 13(4), 246-252. [Link]

  • Salomatin, E. M. (1966). [Toxic Action of Phenothiazine Derivatives and Methods of Their Determination in Biological Fluids]. Sudebno-meditsinskaia ekspertiza, 9(1), 18–21. [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
  • Mennickent, S., de Diego, M., Vega, M., & Godoy, C. G. (2011). Quantitative Determination of Drugs in Dosage Forms as a Tool of Quality Control Studies. In Quality Control of Drugs. IntechOpen. [Link]

  • Alfred-Ugbenbo, D., Blazheyevskiy, M. Y., Kovalenko, V. S., & Merzlikin, S. I. (2018). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Journal of Pharmacy and Pharmacology, 6, 459-468. [Link]

  • Singh, S., Sharma, H., & Gohri, S. (2023). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. Chemistry & Biodiversity, 20(10), e202300979. [Link]

  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 514-521. [Link]

  • International Journal of Advanced Research in Science & Technology. (2023). QUANTITATIVE ANALYSIS OF DRUG CONTENTS IN PHARMACEUTICALS: A STUDY. [Link]

  • Agency for Toxic Substances and Disease Registry. (1990). Chemical Analysis. In Toxicological Profile for 2,3-Benzofuran. [Link]

  • Nurahmanto, D. (2013). Development and validation of UV spectrophotometric method for quantitative estimation of Promethazine HCl in phosphate buffer saline pH 7.4. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 235-239. [Link]

  • Patil, S., & Shaikh, Y. (2018). UV Spectrophotometric Method Development and Validation of Mesalazine in Bulk and Solid Dosage Form. International Journal of Pharmaceutical Sciences and Research, 9(7), 3045-3049. [Link]

  • Al-Majed, A. A., & Belal, F. (2022). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. Global Scientific Journal, 10(8), 1092-1111. [Link]

  • Mennickent, S., de Diego, M., & Godoy, C. G. (2019). Analytical Method Validation as the First Step in Drug Quality Control. In Recent Advances in Drug Quality Control. IntechOpen. [Link]

  • Blazek, J. (1963). [USE OF PHENOTHIAZINE AND ITS DERIVATIVES IN ANALYTICAL CHEMISTRY]. Pharmazie, 18, 391-394. [Link]

  • Sethi, P. D. (2001).
  • Alasha Abdalla, F. A., & Elbashir, A. A. (2014). Development and Validation of Spectrophotometric Methods for the Determination of Mesalazine in Pharmaceutical Formulation. Medicinal chemistry, 4(4), 361-366. [Link]

  • Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini reviews in medicinal chemistry. [Link]

  • Blazheyevskiy, M. Y., & Iurchenko, I. (2020). Spectrophotometric and spectrofluorimetric determination of the 2-and 10-disubstituted phenothiazines using peroxy acid oxidation. Journal of the Serbian Chemical Society, 85(6), 735-749. [Link]

  • Iurchenko, I., & Blazheyevskiy, M. Y. (2024). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 29(1), 1-35. [Link]

  • Larskiy, M. V., et al. (2022). Development and validation of methods for quantitative determination of active pharmaceutical substances in nasal spray. Pharmacy & Pharmacology, 10(4), 356-367. [Link]

Sources

Application Note & Protocol: Elucidating the Redox Behavior of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine (MEEPT) via Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Electrochemical Significance of Phenothiazine Derivatives

Phenothiazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest across diverse scientific disciplines, from pharmaceuticals to materials science.[1][2] Their utility is often intrinsically linked to their rich redox chemistry, stemming from the electron-rich sulfur and nitrogen heteroatoms within their core structure.[3][4] The ability of the phenothiazine moiety to undergo stable, reversible one-electron oxidation to form a cation radical underpins its application in areas such as redox flow batteries, hole transport materials in optoelectronics, and as redox mediators in biosensors.[3][5][6]

The compound 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, hereafter referred to as MEEPT, is a functionalized derivative designed to enhance solubility in organic solvents, a critical parameter for applications like non-aqueous redox flow batteries.[6] Understanding the precise electrochemical behavior of MEEPT—specifically its oxidation potential, the stability of its oxidized form, and the kinetics of electron transfer—is paramount for its effective integration into such technologies.

Cyclic voltammetry (CV) is a potent and widely used electrochemical technique to probe the redox processes of molecular species.[7][8] It provides a rapid assessment of the thermodynamics and kinetics of electron transfer reactions.[7] This application note provides a detailed, field-proven protocol for conducting cyclic voltammetry on MEEPT, aimed at researchers, scientists, and drug development professionals. The subsequent sections will not only delineate the procedural steps but also provide the underlying scientific rationale for key experimental choices, ensuring a robust and reproducible investigation.

Core Principles: The Redox Chemistry of Phenothiazines

The characteristic electrochemical signature of phenothiazine derivatives is a reversible one-electron oxidation to a stable cation radical.[3][9] This process can be represented by the following general scheme:

Phenothiazine (PTZ) ⇌ [PTZ]•+ + e-

The potential at which this oxidation occurs is influenced by the nature of the substituent at the N-10 position and on the aromatic rings.[6][10] Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.[11] The ether-containing side chain in MEEPT is primarily introduced to improve solubility, but it can also subtly influence the electronic environment of the phenothiazine core.

In some cases, a second oxidation event can occur at a more positive potential, leading to the formation of a dication.[12][13] This second step is often irreversible, indicating that the dication species may be unstable and prone to subsequent chemical reactions.[12] A thorough CV analysis, including varying the scan rate, can help to diagnose the stability of these electrochemically generated species.

Experimental Protocol: Cyclic Voltammetry of MEEPT

This protocol outlines the necessary steps for obtaining a high-quality cyclic voltammogram of MEEPT. The procedure is based on established electrochemical practices and specific conditions reported for MEEPT.[14]

I. Materials and Reagents
ComponentSpecificationRecommended SupplierPurpose
Analyte This compound (MEEPT), >98.0% purityTCI Chemicals, Chem-ImpexThe molecule of interest.[2][14]
Solvent Dichloromethane (DCM), anhydrous, >99.8%Sigma-Aldrich, Fisher ScientificA suitable aprotic solvent to dissolve the analyte and electrolyte.
Supporting Electrolyte Tetrabutylammonium hexafluorophosphate (TBAPF6), electrochemical grade, >99.0%Sigma-Aldrich, TCI ChemicalsProvides conductivity to the solution and minimizes solution resistance.[15]
Reference Compound Ferrocene, >98%Sigma-AldrichUsed as an internal standard for potential referencing.
Polishing Materials 1.0, 0.3, and 0.05 µm alumina slurries; polishing padsBuehler, Allied High TechFor cleaning and preparing the working electrode surface.[16]
II. Instrumentation

A standard three-electrode electrochemical setup is required, controlled by a potentiostat.[7][17]

  • Potentiostat: A suitable electrochemical workstation (e.g., from BASi, Gamry, or Metrohm Autolab).

  • Electrochemical Cell: A glass cell of 5-15 mL volume with ports for the electrodes and for purging with an inert gas.

  • Working Electrode (WE): Glassy carbon electrode (GCE), typically 3 mm in diameter. A GCE is chosen for its wide potential window and relative inertness.[18]

  • Reference Electrode (RE): Silver/Silver Ion (Ag/Ag+) pseudo-reference electrode (a silver wire immersed in the electrolyte solution) or a standard reference electrode like Ag/AgCl. For non-aqueous systems, a pseudo-reference electrode is often convenient, but its potential must be referenced against an internal standard.[8]

  • Counter (or Auxiliary) Electrode (CE): Platinum wire or gauze. Its purpose is to complete the circuit, and its surface area should be larger than that of the WE to ensure the current does not limit the processes at the WE.[8]

III. Workflow Diagram

The overall experimental workflow is summarized in the diagram below.

CV_Workflow Cyclic Voltammetry Experimental Workflow for MEEPT cluster_prep Preparation Phase cluster_acq Data Acquisition Phase Prep_Electrode 1. Polish Working Electrode Prep_Solution 2. Prepare Analyte & Electrolyte Solution Prep_Electrode->Prep_Solution Cleanliness is key Assemble_Cell 3. Assemble 3-Electrode Cell Prep_Solution->Assemble_Cell Purge_Solution 4. Deoxygenate with Inert Gas (Ar/N2) Assemble_Cell->Purge_Solution ~10-15 min Run_Blank 5. Record CV of Electrolyte Blank Purge_Solution->Run_Blank Add_Analyte 6. Add MEEPT to Cell Run_Blank->Add_Analyte Check solvent window Run_Analyte_CV 7. Record CV of MEEPT (Vary Scan Rate) Add_Analyte->Run_Analyte_CV Add_Reference 8. Add Ferrocene (Internal Reference) Run_Analyte_CV->Add_Reference 10-500 mV/s Run_Final_CV 9. Record Final CV with Ferrocene Add_Reference->Run_Final_CV Analyze_Data 10. Analyze Data: Determine E1/2, ip, and Reversibility Run_Final_CV->Analyze_Data

Sources

Application Note: Establishing and Utilizing a Reference Standard for Novel Psychoactive Substances in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study with Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Introduction: The Challenge of Emerging Analytes

The landscape of pharmaceutical development and forensic analysis is increasingly populated by novel chemical entities. For researchers, scientists, and drug development professionals, the accurate quantification of these substances is paramount. This requires a well-characterized reference standard, which serves as the benchmark against which unknown samples are measured.

The compound Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, a potent synthetic cannabinoid, exists in a space where pharmacopeial-grade primary standards may not be readily available.[1][2][3] The U.S. Food and Drug Administration (FDA) mandates that reference standards possess the "highest purity that can be obtained through reasonable effort" and must be "thoroughly characterized to assure the identity, strength, and quality".[4] When a primary standard from an officially recognized source like the United States Pharmacopeia (USP) is unavailable, it becomes necessary to establish a secondary, or in-house, reference standard.[5]

This application note provides a comprehensive framework for the qualification and use of an in-house reference standard, using the aforementioned synthetic cannabinoid as a representative example. The principles and protocols described herein are broadly applicable to any novel compound encountered in a research or development setting.

Part 1: Qualification of an In-House Reference Standard

The foundation of any quantitative analysis is a reference standard of unimpeachable quality. The process of qualifying a new batch of a substance as a reference standard is a self-validating system designed to ensure its identity, purity, and stability.

The Causality of Characterization: Why Purity is Paramount

A reference standard with a purity of 99.9% requires significantly less characterization and monitoring than one that is 90% pure.[4] The presence of impurities introduces systematic and random errors into an analytical method. Therefore, the initial and most critical phase is the rigorous purification and characterization of the candidate material.

Key Characterization Techniques:

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Purity Assessment:

    • Chromatographic Purity: Determined by a high-resolution chromatographic technique, typically HPLC with a universal detector (e.g., CAD, ELSD) or GC-FID.

    • Residual Solvents: Quantified by Headspace Gas Chromatography (HSGC).[6]

    • Water Content: Determined by Karl Fischer titration.

    • Inorganic Impurities: Assessed by techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[6][7]

The assigned purity value is typically determined using a mass balance approach, subtracting the percentages of all identified impurities from 100%.

Workflow for Reference Standard Qualification

The following diagram illustrates the logical flow for qualifying a new batch of material as an in-house reference standard.

G cluster_0 Phase 1: Material Production & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Purity Components cluster_3 Phase 3: Documentation & Release Synthesis Synthesis of Candidate Material Purification Purification (e.g., Recrystallization, Preparative Chromatography) Synthesis->Purification Screening Initial Purity Screening (e.g., HPLC/UV, TLC) Purification->Screening Identity Structural Identity Confirmation (NMR, MS) Screening->Identity Purity Purity Determination Identity->Purity ChromPurity Chromatographic Purity (HPLC/GC) Water Water Content (Karl Fischer) ResidualSolvents Residual Solvents (HS-GC) Inorganic Inorganic Impurities (ICP-MS) MassBalance Purity Assignment (Mass Balance Calculation) Purity->MassBalance CoA Certificate of Analysis (CoA) Generation MassBalance->CoA Stability Stability Protocol Initiation CoA->Stability Release Release as In-House Reference Standard Stability->Release

Caption: Workflow for qualifying an in-house reference standard.

Part 2: Application Protocol for High-Performance Liquid Chromatography (HPLC)

Once qualified, the reference standard can be used for the development, validation, and routine use of an analytical method for the quantification of the analyte. This protocol is designed for the quantification of Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate.

Rationale for Method Parameters

The selection of chromatographic conditions is driven by the physicochemical properties of the analyte. As a moderately non-polar molecule, a reversed-phase HPLC method is appropriate. The mobile phase composition is chosen to achieve adequate retention and resolution from potential impurities.

Detailed HPLC Protocol

Objective: To accurately quantify the analyte in a sample solution using the qualified in-house reference standard.

1. Preparation of Standard and Sample Solutions:

  • Reference Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Acetonitrile). The exact concentration should be corrected for the purity of the reference standard as stated on its Certificate of Analysis.
  • Working Standard Solutions: Prepare a series of dilutions from the Stock Solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).[8]
  • Sample Solution: Prepare the sample to be analyzed by dissolving it in the mobile phase to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.[9]

2. Chromatographic Conditions:

  • The following table provides a starting point for method development. Adjustments may be necessary to meet system suitability requirements.[10]
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase chemistry suitable for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent analyte ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 60% B to 95% B over 10 minutes, hold for 2 min, re-equilibrateEnsures elution of the analyte and any more non-polar impurities.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLBalances sensitivity with potential for peak distortion.
Detector UV at 220 nm and 305 nmWavelengths selected based on the UV spectrum of the indazole-carboxamide chromophore.

3. System Suitability Testing (SST):

  • Before sample analysis, perform replicate injections (n=5 or 6) of a mid-range working standard. The results must meet the pre-defined criteria to ensure the system is performing adequately.
SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection precision.[10]

4. Analysis and Calculation:

  • Inject the working standards to generate a calibration curve (Peak Area vs. Concentration). A linear regression with a coefficient of determination (r²) ≥ 0.999 is expected.
  • Inject the sample solution(s).
  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Part 3: Application Protocol for Gas Chromatography (GC)

For volatile and thermally stable compounds, GC is a powerful analytical tool. GC coupled with Mass Spectrometry (GC-MS) is particularly useful for confirmation of identity.

Rationale for Method Parameters

The analyte has sufficient volatility for GC analysis, especially with a high-temperature column. A non-polar column is chosen based on the principle of "like dissolves like."

Detailed GC-MS Protocol

Objective: To identify and quantify the analyte using the qualified in-house reference standard.

1. Preparation of Solutions:

  • Prepare stock and working standards as described in the HPLC section, using a volatile solvent compatible with GC (e.g., Ethyl Acetate).
  • Prepare and filter sample solutions as previously described.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-bleed column suitable for general-purpose MS analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas compatible with MS.
Inlet Temperature 280 °CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading for concentrated samples.
Oven Program 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)Provides good separation and ensures elution of the analyte.
MS Transfer Line 290 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
MS Mode Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantificationScan mode provides full spectra; SIM mode enhances sensitivity and selectivity.

3. System Suitability and Analysis:

  • Perform replicate injections of a mid-range standard to check for retention time stability (RSD ≤ 0.5%) and peak area reproducibility (RSD ≤ 5.0%).
  • Generate a calibration curve and quantify the sample as described in the HPLC protocol. The retention time of the peak in the sample must match that of the reference standard.[11]

Part 4: Method Validation According to ICH Q2(R2)

Any new analytical procedure must be validated to demonstrate it is fit for its intended purpose.[12][13] The following parameters must be assessed:

  • Specificity: The ability to assess the analyte in the presence of impurities, degradants, or matrix components.

  • Linearity: A direct correlation between concentration and response over a defined range.[14]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Workflow for Analytical Method Validation

G cluster_0 Method Development & Optimization cluster_1 ICH Q2(R2) Validation Parameters cluster_2 Finalization MethodDev Develop Initial HPLC/GC Method SST_Define Define System Suitability Criteria MethodDev->SST_Define Specificity Specificity / Selectivity SST_Define->Specificity Report Validation Summary Report Specificity->Report Linearity Linearity & Range Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Repeatability, Intermediate) Precision->Report Limits LOD & LOQ Limits->Report Robustness Robustness Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Logical workflow for analytical method validation.

Conclusion

The use of a well-qualified reference standard is the cornerstone of accurate and reliable quantitative analysis in chromatography. While the specific compound Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate is primarily encountered in forensic contexts, the principles for its use as an analytical standard are universal. By following a rigorous, self-validating process for the qualification of an in-house reference material and subsequently validating the chromatographic method according to international guidelines, researchers can ensure the highest level of scientific integrity and trustworthiness in their results.

References

  • High current density, long duration cycling of soluble organic active species for non-aqueous redox flow batteries. (2016). University of Kentucky X-Ray Crystallography Facility.
  • Decoding The Effect of Anion Identity on the Solubility of N-(2-(2-methoxyethoxy)ethyl)phenothiazine (MEEPT). (n.d.). OSTI.
  • Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate. (n.d.). Benchchem.
  • High current density, long duration cycling of soluble organic active species for non-aqueous redox flow batteries. (n.d.). Energy & Environmental Science (RSC Publishing).
  • Non-Aqueous Redox Flow Battery Material: MEEPT. (n.d.). TCI Chemicals.
  • Non-Aqueous Redox Flow Battery Material with High Current Density: MEEPT. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • Quantitative Analysis of Biomarkers to Distinguish Between Korean and Chinese Mud Loaches. (n.d.). MDPI.
  • ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]

  • Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias? (n.d.). Element Lab Solutions. Available at: [Link]

  • Methyl (S)-2-(1-7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites (ultra-high-performance liquid chromatography-tandem mass spectrometry). (2023). PubMed. Available at: [Link]

  • Methyl (S)-2-(1–7 (5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-MDMB-PICA) intoxication in a child with identification of two new metabolites (ultra-high-performance liquid chromatography–tandem mass spectrometry). (2023). ResearchGate. Available at: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Available at: [Link]

  • Comparison of Mean Centering of Ratio Spectra Based Spectrophotometric Approach and HPLC Method for Quantitative Determination of Pirenoxin. (n.d.). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Available at: [Link]

  • actionable annotation scoring framework for gas chromatography-high-resolution mass spectrometry. (n.d.). Exposome | Oxford Academic. Available at: [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho. Available at: [Link]

  • Reference Standard Materials Program. (n.d.). Intertek. Available at: [Link]

  • Reference Standards for cGMP. (2008). Chromatography Forum. Available at: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Regulations.gov. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Conductive Polymers Using 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine (MEEPT)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of MEEPT in Conductive Polymer Systems

Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in materials science.[1][2][3] Their inherent redox activity and ability to form stable radical cations make them excellent building blocks for conductive polymers.[1] These polymers are finding applications in a diverse range of fields, including energy storage, electrochromic devices, and sensors.[4][5] This guide focuses on a particularly promising derivative: 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, hereafter referred to as MEEPT.

The introduction of the methoxyethoxyethyl group at the N-10 position of the phenothiazine core is a strategic structural modification. This side chain is anticipated to enhance the solubility of the monomer in common organic solvents, which is often a challenge with rigid aromatic structures.[6] Furthermore, the flexible and polar nature of the ether linkages may influence the morphology and charge transport properties of the resulting polymer, potentially leading to materials with unique and desirable characteristics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the MEEPT monomer, its subsequent electrochemical polymerization to form a conductive polymer film (poly(MEEPT)), and detailed protocols for the characterization of both the monomer and the resulting polymer. The methodologies described herein are designed to be self-validating, with explanations of the underlying scientific principles to empower the user to not only reproduce the results but also to adapt and innovate upon these foundational techniques.

Part 1: Synthesis of the MEEPT Monomer

The synthesis of MEEPT is achieved through a standard N-alkylation of the phenothiazine core. This reaction involves the deprotonation of the secondary amine of phenothiazine with a strong base to form a nucleophilic amide anion, which then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide.

Underlying Principles of N-Alkylation

The hydrogen atom on the nitrogen of the phenothiazine ring is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH). The resulting phenothiazine anion is a potent nucleophile that readily attacks electrophilic carbon centers. The choice of 1-bromo-2-(2-methoxyethoxy)ethane as the alkylating agent provides the desired methoxyethoxyethyl side chain. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the base and the anionic intermediate.

Experimental Protocol: Synthesis of MEEPT

This protocol is adapted from a well-established procedure for the N-alkylation of phenothiazine.[4]

Materials:

  • Phenothiazine (98%)

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromo-2-(2-methoxyethoxy)ethane (98%)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or Nitrogen gas supply

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Schlenk line or similar inert atmosphere setup

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve phenothiazine (e.g., 5.0 g, 25.1 mmol) in anhydrous THF (e.g., 60 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.2 g, 30.1 mmol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 1 hour. The solution will typically turn a deep yellow or orange color, indicating the formation of the phenothiazine anion.

  • Alkylation: In a separate flask, dissolve 1-bromo-2-(2-methoxyethoxy)ethane (e.g., 5.0 g, 27.6 mmol) in a small amount of anhydrous THF. Add this solution dropwise to the phenothiazine anion solution at 0 °C using a dropping funnel over a period of 30 minutes.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-16 hours.

  • Work-up: Quench the reaction by carefully adding deionized water (e.g., 50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (2 x 50 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure MEEPT as a light yellow to orange liquid.[7]

Characterization of MEEPT
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the synthesized MEEPT. The disappearance of the N-H proton signal from the phenothiazine starting material and the appearance of new signals corresponding to the methoxyethoxyethyl side chain are key indicators of a successful reaction.

  • Mass Spectrometry (MS): The molecular weight of MEEPT (301.40 g/mol ) can be confirmed by mass spectrometry.[7][8]

Part 2: Electrochemical Polymerization of MEEPT

Electrochemical polymerization is a powerful technique for the controlled deposition of a conductive polymer film onto an electrode surface.[9] By applying a suitable potential, the MEEPT monomer can be oxidized to form radical cations, which then couple to form the polymer, poly(MEEPT).

Mechanism of Electropolymerization

The electropolymerization of N-substituted phenothiazines generally proceeds through an oxidative coupling mechanism. The key steps are:

  • Oxidation of the Monomer: At a sufficiently positive potential, the MEEPT monomer undergoes a one-electron oxidation at the electrode surface to form a radical cation.

  • Radical Cation Coupling: Two radical cations then couple, typically at the 3 and 7 positions of the phenothiazine rings, to form a dimer.

  • Rearomatization: The dimer undergoes deprotonation to re-establish the aromaticity of the phenothiazine rings.

  • Chain Propagation: The dimer can be further oxidized, and the process of coupling and rearomatization continues, leading to the growth of the polymer chain on the electrode surface.

The methoxyethoxyethyl side chain on the nitrogen atom is not directly involved in the polymerization but can influence the process by affecting the solubility of the monomer and the morphology and properties of the resulting polymer film.

Diagram of the Proposed Electropolymerization Mechanism of MEEPT

G cluster_monomer Monomer Oxidation cluster_dimerization Dimerization and Rearomatization cluster_propagation Chain Propagation M MEEPT Monomer M_plus MEEPT Radical Cation M->M_plus -e⁻ (at electrode) two_M_plus 2 x MEEPT Radical Cation Polymer_n_plus_M_plus Polymer Chain + Monomer Radical Cation Dimer_2plus Dicationic Dimer two_M_plus->Dimer_2plus Coupling Dimer Neutral Dimer Dimer_2plus->Dimer -2H⁺ Polymer_n Poly(MEEPT) Chain (n units) Dimer->Polymer_n Further Oxidation and Coupling Polymer_n_plus Oxidized Polymer Chain Polymer_n->Polymer_n_plus -e⁻ Polymer_n1 Poly(MEEPT) Chain (n+1 units) Polymer_n_plus_M_plus->Polymer_n1 Coupling & -2H⁺

Caption: Proposed mechanism for the electrochemical polymerization of MEEPT.

Experimental Protocol: Electropolymerization of MEEPT

This protocol describes the deposition of a poly(MEEPT) film on an indium tin oxide (ITO) coated glass slide using cyclic voltammetry.

Materials:

  • MEEPT monomer

  • Anhydrous acetonitrile or dichloromethane

  • Supporting electrolyte, e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆) or lithium perchlorate (LiClO₄)

  • ITO-coated glass slides

  • Deionized water and isopropanol for cleaning

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • ITO slide as the working electrode

  • Platinum wire or foil as the counter electrode

  • Ag/AgCl or a suitable non-aqueous reference electrode

Procedure:

  • Electrode Preparation: Clean the ITO-coated glass slide by sonicating in a sequence of deionized water, isopropanol, and then drying under a stream of nitrogen.

  • Electrolyte Solution Preparation: Prepare a solution of the MEEPT monomer (e.g., 10 mM) and the supporting electrolyte (e.g., 0.1 M TBAPF₆) in anhydrous acetonitrile.[10]

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and the reference electrode. Ensure the electrodes are immersed in the electrolyte solution.

  • Electropolymerization: Perform cyclic voltammetry for a set number of cycles (e.g., 10-20 cycles) in a potential window that encompasses the oxidation potential of the MEEPT monomer. Based on the cyclic voltammogram of the MEEPT monomer, a suitable potential range would be from approximately 0 V to +1.2 V vs. Ag/AgCl.[10] The scan rate can be set to 50-100 mV/s.

  • Film Formation: As the potential is cycled, a colored polymer film will deposit and grow on the surface of the ITO electrode. The growth of the film can be monitored by the increase in the peak currents in the cyclic voltammogram.

  • Post-Polymerization Cleaning: After polymerization, carefully remove the poly(MEEPT)-coated ITO slide from the cell and rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the film gently with a stream of nitrogen.

Part 3: Characterization of the Poly(MEEPT) Conductive Polymer

A thorough characterization of the poly(MEEPT) film is essential to understand its properties and potential applications.

Electrochemical Characterization

Protocol: Cyclic Voltammetry of Poly(MEEPT) Film

  • Electrolyte Preparation: Prepare a fresh electrolyte solution containing only the supporting electrolyte (e.g., 0.1 M TBAPF₆ in acetonitrile), without the monomer.

  • Cell Assembly: Place the poly(MEEPT)-coated ITO electrode in the fresh electrolyte solution along with the counter and reference electrodes.

  • Data Acquisition: Record the cyclic voltammogram of the polymer film over a suitable potential range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) at various scan rates (e.g., 20, 50, 100, 200 mV/s).

Expected Results and Interpretation:

  • The cyclic voltammogram of the poly(MEEPT) film will show reversible or quasi-reversible redox peaks corresponding to the p-doping (oxidation) and p-dedoping (reduction) of the polymer backbone.

  • The peak separation (ΔEp) will provide information about the electron transfer kinetics of the film.

  • A linear relationship between the peak current and the scan rate is indicative of a well-adhered, surface-confined redox-active polymer.[4]

Spectroelectrochemical Characterization

Protocol: UV-Vis-NIR Spectroelectrochemistry

  • Setup: Use a spectroelectrochemical cell that allows for simultaneous electrochemical control and spectroscopic measurement of the polymer film on the ITO electrode.

  • Data Acquisition: Record the UV-Vis-NIR absorption spectra of the poly(MEEPT) film at various applied potentials. Start with the neutral (dedoped) state and incrementally increase the potential to oxidize the film.

Expected Results and Interpretation:

  • Neutral State: In its neutral state, the poly(MEEPT) film is expected to show absorption bands in the UV region corresponding to π-π* transitions of the phenothiazine units.

  • Oxidized State: Upon oxidation, new absorption bands will appear at longer wavelengths (in the visible and near-infrared regions). These new bands are characteristic of the formation of polarons (radical cations) and bipolarons (dications) in the polymer backbone, which are the charge carriers responsible for the polymer's conductivity.[5]

Conductivity Measurement

Protocol: Four-Point Probe Measurement

  • Sample Preparation: A uniformly deposited poly(MEEPT) film on a non-conductive substrate (or with a defined geometry on an insulating substrate) is required.

  • Measurement: Use a four-point probe setup to measure the sheet resistance of the film. A current is passed through the outer two probes, and the voltage is measured across the inner two probes.

  • Calculation: The conductivity (σ) can be calculated from the sheet resistance and the thickness of the polymer film.

Expected Results:

  • The conductivity of the poly(MEEPT) film will depend on its doping level. The highest conductivity is expected in the fully doped (oxidized) state. The flexible methoxyethoxyethyl side chain may influence the packing of the polymer chains and thus the final conductivity.

Morphological Characterization

Protocol: Scanning Electron Microscopy (SEM)

  • Sample Preparation: The poly(MEEPT) film on the ITO substrate can be directly mounted on an SEM stub using conductive carbon tape. A thin conductive coating (e.g., gold or carbon) may be necessary if the polymer is in its undoped, insulating state to prevent charging.

  • Imaging: Obtain SEM images of the surface of the polymer film at various magnifications.

Expected Results:

  • SEM images will reveal the surface morphology of the poly(MEEPT) film. The film may exhibit a granular, fibrous, or nodular structure, which can be influenced by the electropolymerization conditions (e.g., solvent, supporting electrolyte, scan rate). The morphology can have a significant impact on the polymer's properties and performance in devices.

Data Summary

PropertyMEEPT MonomerPoly(MEEPT) Film (Expected)
Molecular Weight 301.40 g/mol [7][8]N/A (polymeric)
Appearance Light yellow to orange liquid[7]Colored film (electrochromic)
Oxidation Potential ~ +0.8 V vs. Ag/AgCl[10]Reversible redox peaks
UV-Vis Absorption (Neutral) UV regionUV region (π-π* transitions)
UV-Vis-NIR Absorption (Oxidized) N/AAdditional bands in Vis-NIR (polarons/bipolarons)
Conductivity InsulatingElectrically conductive in the doped state

Conclusion and Future Outlook

This guide provides a foundational framework for the synthesis and characterization of conductive polymers based on the novel monomer, this compound (MEEPT). The detailed protocols for monomer synthesis, electrochemical polymerization, and subsequent characterization are designed to be robust and reproducible. The unique N-substituent of MEEPT offers exciting possibilities for tuning the properties of phenothiazine-based conductive polymers. The enhanced solubility and potential for altered film morphology may lead to materials with improved processability and performance in a variety of electronic applications.

Future work should focus on a systematic investigation of the influence of the electropolymerization parameters on the properties of the resulting poly(MEEPT) films. A detailed study of the relationship between the film morphology, conductivity, and spectroelectrochemical properties will be crucial for optimizing these materials for specific applications. Furthermore, the exploration of chemical polymerization methods for MEEPT could open up avenues for bulk production and processing of this promising conductive polymer.

References

  • Kosgei, G. K., Livshits, M. Y., Canterbury, T. R., Rack, J. J., & Brewer, K. J. (2017). Synthesis of 10-ethyl-10H-phenothiazine. Inorganica Chimica Acta, 454, 67-70.
  • ACS Applied Materials & Interfaces. (2025). Conductivity of Electropolymerized Thiophene Films: Effect of Fused-Ring Thiophenes as the Monomer.
  • Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films. (2020).
  • Farmer, L. A., & Pratt, D. A. (2024). Non-Tertiary Alkyl Substituents Enhance High-Temperature Radical Trapping by Phenothiazine and Phenoxazine Antioxidants. The Journal of Organic Chemistry, 89(9), 6126–6137.
  • Jo, Y., et al. (2015).
  • Bard, A. J., et al. (1996). Polymer Films on Electrodes. 28. Scanning Electrochemical Microscopy Study of Electron Transfer at Poly(alkylterthiophene) Films. Analytical Chemistry, 68(20), 3562-3568.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2024). Non-Tertiary Alkyl Substituents Enhance High-Temperature Radical Trapping by Phenothiazine and Phenoxazine Antioxidants.
  • Imamoto, S., Konno, D., & Kouzai, H. (2016). Synthesis and Properties of Phenothiazine-based Oligomer Containing Aromatic Substituents.
  • Hwang, D., et al. (2006). Synthesis and properties of poly(10-octylphenothiazine-CO-2′, 3′,6′,7′-tertrakis-octyloxy-9-spirobifluorene) for OLEDs. Molecular Crystals and Liquid Crystals, 462(1), 267-276.
  • ResearchGate. (2025).

Sources

Application Notes and Protocols for Assessing the Antioxidant Activity of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Expanding Therapeutic Horizon of Phenothiazines

Phenothiazine and its derivatives represent a versatile class of heterocyclic compounds that have been a cornerstone in psychopharmacology since the discovery of chlorpromazine's antipsychotic effects. Beyond their well-established neuroleptic applications, a growing body of evidence highlights their significant antioxidant properties, positioning them as promising therapeutic agents for mitigating diseases rooted in oxidative stress. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in neurodegenerative diseases, cardiovascular disorders, and cancer.

Phenothiazine derivatives can counteract oxidative damage through various mechanisms. Primarily, they are potent free radical scavengers. Their unique

Troubleshooting & Optimization

Improving the yield and purity of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve both the yield and purity of your synthesis through a combination of established protocols and expert insights.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not only solutions but also the scientific reasoning behind them.

Issue 1: Low or No Product Yield

Question: I am attempting the N-alkylation of 10H-phenothiazine with 2-(2-methoxyethoxy)ethyl bromide but am observing a very low yield of the desired product. What are the potential causes and how can I improve the conversion rate?

Answer: Low yields in the N-alkylation of phenothiazine are a common challenge and can stem from several factors. A systematic approach to troubleshooting is often the most effective.

1. Incomplete Deprotonation of Phenothiazine:

  • Causality: The N-H proton of phenothiazine must be abstracted by a sufficiently strong base to form the nucleophilic phenothiazide anion, which then attacks the alkyl halide. Incomplete deprotonation will result in a significant amount of unreacted starting material.

  • Solution:

    • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is highly effective for this reaction. Ensure you are using a fresh, high-quality batch of NaH. Older or improperly stored NaH may have a layer of inactive sodium hydroxide on its surface.

    • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent choice as it is inert to the reaction conditions and effectively solvates the reactants. Ensure your THF is thoroughly dried, as any moisture will quench the NaH.

2. Reaction Conditions Not Optimized:

  • Causality: Temperature and reaction time are critical parameters. Insufficient time or a temperature that is too low can lead to an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can promote side reactions and degradation of the product.

  • Solution:

    • Temperature: The initial deprotonation with NaH is typically carried out at 0°C to control the exothermic reaction and hydrogen gas evolution. After the addition of the alkylating agent, the reaction is often allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours).

    • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (phenothiazine) and the appearance of the product. This will help you determine the optimal reaction time.

3. Purity of Reagents:

  • Causality: Impurities in either the phenothiazine or the 2-(2-methoxyethoxy)ethyl bromide can interfere with the reaction.

  • Solution:

    • Ensure the phenothiazine is of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol.

    • The alkylating agent, 2-(2-methoxyethoxy)ethyl bromide, should be checked for purity. Distillation under reduced pressure can be an option for purification if impurities are suspected.

4. Inert Atmosphere:

  • Causality: The phenothiazine nucleus is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide as a byproduct, thereby reducing the yield of the desired N-alkylated product.[1]

  • Solution:

    • Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly important during the deprotonation step with NaH.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My reaction seems to have gone to completion, but I am observing multiple spots on my TLC plate, and the NMR of my crude product shows several impurities. What are the likely side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.

1. Oxidation of the Phenothiazine Ring:

  • Causality: As mentioned, the sulfur atom in the phenothiazine ring is prone to oxidation, especially if the reaction is exposed to air. This results in the formation of this compound-5-oxide.

  • Solution:

    • Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction setup and duration.

    • Use degassed solvents to minimize dissolved oxygen.

2. Elimination (E2) Reaction of the Alkylating Agent:

  • Causality: The use of a strong base like NaH can promote the E2 elimination of HBr from 2-(2-methoxyethoxy)ethyl bromide, leading to the formation of an alkene byproduct. This is a competing reaction to the desired SN2 substitution.

  • Solution:

    • Controlled Addition of Base: Add the NaH portion-wise to the solution of phenothiazine at a low temperature (0°C). This allows for the controlled formation of the phenothiazide anion without a large excess of base being present when the alkylating agent is added.

    • Temperature Control: Maintaining a moderate reaction temperature after the addition of the alkylating agent can favor the SN2 pathway over the E2 pathway, which is often more prevalent at higher temperatures.

3. Unreacted Starting Materials:

  • Causality: Incomplete reaction will lead to the presence of both phenothiazine and 2-(2-methoxyethoxy)ethyl bromide in your crude product.

  • Solution:

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of both the base and the alkylating agent to ensure the complete conversion of the phenothiazine.

    • Reaction Monitoring: As mentioned previously, monitor the reaction by TLC to ensure the disappearance of the starting phenothiazine.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of phenothiazine?

A1: The N-alkylation of phenothiazine is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The process can be broken down into two main steps:

  • Deprotonation: A strong base removes the acidic proton from the nitrogen atom of the phenothiazine ring, forming a highly nucleophilic phenothiazide anion.

  • Nucleophilic Attack: The phenothiazide anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide (in this case, 2-(2-methoxyethoxy)ethyl bromide) and displacing the bromide leaving group.

Q2: How can I effectively purify the final product?

A2: Column chromatography is a highly effective method for purifying this compound.

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

  • Mobile Phase (Eluent): A non-polar solvent system is generally effective. Start with a low polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate. For N-alkylated phenothiazines, a gradient of 0% to 20% ethyl acetate in hexane is often a good range to explore. The exact ratio will need to be determined by TLC analysis.

Q3: What analytical techniques are recommended for product characterization and purity assessment?

A3: A combination of techniques should be used to confirm the structure and purity of your final product:

  • Thin Layer Chromatography (TLC): For monitoring the reaction progress and for quick purity checks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

III. Experimental Protocols and Data

Baseline Protocol for Synthesis

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 10H-Phenothiazine

  • Sodium Hydride (60% dispersion in mineral oil)

  • 2-(2-Methoxyethoxy)ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add 10H-phenothiazine (1.0 eq).

  • Add anhydrous THF to dissolve the phenothiazine.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes.

  • Stir the mixture at 0°C for 1 hour. The solution should turn from colorless to a deep yellow or green, indicating the formation of the phenothiazide anion.

  • Add 2-(2-methoxyethoxy)ethyl bromide (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Recommendation Rationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base for efficient deprotonation.
Solvent Anhydrous THFInert and good for solvating reactants.
Temperature 0°C to Room TempControls exothermicity and favors SN2 over E2.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the phenothiazine sulfur.[1]
Purification Column ChromatographyEffective for separating non-polar products and byproducts.
Visualizing the Workflow

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification phenothiazine 10H-Phenothiazine in Anhydrous THF deprotonation Add NaH at 0°C (Deprotonation) phenothiazine->deprotonation 1.0 eq alkylation Add Alkyl Bromide (N-Alkylation) deprotonation->alkylation 1.2 eq Base monitoring Stir at RT, Monitor by TLC alkylation->monitoring 1.2 eq Alkyl Halide quench Quench with aq. NH₄Cl monitoring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical workflow for the synthesis and purification of this compound.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine.

  • Kosgei, G. K., Livshits, M. Y., Canterbury, T. R., Rack, J. J., & Brewer, K. J. (2017). Synthesis and characterization of 10-ethyl-10H-phenothiazine. Inorganica Chimica Acta, 454, 67-70.

  • Quesneau, V., Renault, K., Laly, M., Jenni, S., Ponsot, F., & Romieu, A. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. Tetrahedron Letters, 61(50), 152582.

  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 8.9: The E2 Reaction. Retrieved from [Link]

  • Czarnocki, Z., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]

Sources

Technical Support Center: Stability of Guanine-Glutathione Adducts

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Clarification of the Analyte "MEEPT"

It is important to clarify that the acronym "MEEPT" is commonly associated in scientific literature with the compound 10-[2-(2-methoxyethoxy)ethyl]-10H-phenothiazine , a molecule utilized in non-aqueous redox flow batteries.

This guide, however, addresses the stability of the glutathione adduct specified in the topic: S-(2-(N7-methyl-N7-ethylguanine))yl)glutathione . Due to the chemically improbable nature of a guanine substituted with both a methyl and an ethyl group at the N7 position, this document will focus on the stability of a closely related and well-documented class of compounds: N7-alkylated guanine-glutathione adducts , such as S-[2-(N7-guanyl)ethyl]glutathione.[1][2][3] The principles, degradation pathways, and troubleshooting steps discussed herein are directly applicable to such structures and provide a robust framework for handling related novel compounds.

Frequently Asked Questions (FAQs)

Q1: My solution of the guanine-glutathione adduct is losing potency according to HPLC analysis. What is the most likely cause?

A1: The most probable cause of degradation is the chemical instability of the bond between the N7 position of the guanine ring and the alkyl-glutathione moiety.[4] Alkylation at the N7 position of guanine introduces a positive charge on the imidazole ring, which significantly weakens the N-C bond (analogous to the N-glycosidic bond in nucleosides).[5][6] This makes the guanine a good leaving group, highly susceptible to cleavage through hydrolysis.

This process, known as depurination when it occurs in DNA, is the primary degradation pathway for N7-alkylated guanine derivatives.[6][7][8] The rate of this hydrolytic cleavage is highly dependent on the pH and temperature of your solution.

Q2: What are the primary degradation pathways I should be aware of?

A2: There are two main degradation pathways to consider for an N7-alkylated guanine-glutathione adduct:

  • Acid-Catalyzed Hydrolysis (Depurination): This is the most significant pathway. In the presence of water (especially under acidic conditions), the bond connecting the glutathione-ethyl group to the N7 position of guanine will break.[5] This reaction proceeds via protonation of the purine ring, which facilitates the departure of the guanine base.[8] The resulting products will be free N7-alkylated guanine and the corresponding S-alkyl glutathione derivative. The half-life of N7-alkylguanine adducts in solution can range from a few hours to several days, depending on conditions.[4][6]

  • Imidazole Ring Opening: Under basic conditions (e.g., pH > 8), the positively charged imidazole ring of the N7-alkylated guanine becomes susceptible to nucleophilic attack by hydroxide ions.[5][6] This can lead to an irreversible ring-opening reaction, forming a more stable, but structurally distinct, formamidopyrimidine (Fapy) derivative.[9][10] While generally slower than hydrolysis under physiological conditions, this pathway becomes significant if experiments are conducted at high pH.[6]

  • Oxidation: Both the guanine and glutathione moieties can be susceptible to oxidation, though the glutathione portion in this thioether linkage is relatively stable. The guanine base itself can be oxidized by reactive oxygen species (ROS) to form products like 8-oxo-guanine.[11][12] However, this is typically a concern only if your solution is exposed to oxidizing agents, intense light, or contains catalysts for oxidation. In many biological contexts, reduced glutathione (GSH) actually protects guanine from oxidative damage.[13]

Q3: How does pH affect the stability of my compound, and what is the optimal pH for storage and experiments?

A3: pH is the most critical factor governing the stability of your adduct.

  • Acidic pH (pH < 6): Strongly accelerates the rate of hydrolytic cleavage (depurination). The lower the pH, the faster the degradation. Even mildly acidic conditions can lead to significant sample loss over hours or days.

  • Neutral pH (pH 6.5 - 7.5): Offers the best compromise for stability. While spontaneous hydrolysis still occurs, its rate is significantly slower than in acidic conditions.[6] For short-term experiments, maintaining a buffered neutral pH is crucial.

  • Alkaline pH (pH > 8): Slows down the rate of hydrolysis but introduces the risk of imidazole ring-opening to form Fapy lesions.[6]

Recommendation: For maximal stability, solutions should be prepared fresh in a buffered system at a pH between 6.5 and 7.5 . For long-term storage, lyophilized solid is strongly preferred over frozen aliquots of a solution.

Q4: I observed a color change in my stock solution. What could this indicate?

A4: A color change often indicates degradation, which could be due to oxidation of the guanine moiety or other components in your solution. Exposure to light, trace metal contaminants, or dissolved oxygen can promote oxidative processes. It is crucial to store stock solutions, especially in transparent vials, protected from light and to use high-purity solvents degassed with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

This section provides a structured approach to diagnosing and mitigating stability issues.

Observed Problem Potential Cause(s) Recommended Action(s)
Rapid loss of parent compound peak in HPLC 1. Hydrolysis: Solution pH is too acidic. 2. Temperature: Experiment or storage temperature is too high.1. Verify pH: Measure the pH of your solution. If acidic, prepare fresh samples in a neutral buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.4). 2. Control Temperature: Perform experiments on ice or at a controlled room temperature. Avoid heating. Store stock solutions at -80°C (as aliquots to avoid freeze-thaw cycles) or, preferably, as a lyophilized powder.
Appearance of new, more polar peaks in HPLC 1. Hydrolysis Products: The cleaved N7-alkylguanine and S-alkyl-glutathione are often more polar.1. Confirm Identity: Use LC-MS to determine the mass of the new peaks. Compare with the expected masses of N7-methylguanine and S-(2-hydroxyethyl)glutathione. 2. Perform Forced Degradation: Intentionally degrade a small sample by acidifying it (e.g., with 0.1 M HCl for a short period) to see if the degradation peaks match those in your experiment.[14]
Appearance of new, less polar peaks or baseline noise 1. Oxidation/Polymerization: Oxidative side reactions. 2. Precipitation: Compound crashing out of solution.1. Use Antioxidants/Inert Atmosphere: Consider adding a small amount of an antioxidant like DTT (if compatible with your assay) or preparing solutions under an inert atmosphere (N₂ or Ar). 2. Check Solubility: Ensure your compound concentration is below its solubility limit in the chosen solvent.
Inconsistent results between experiments 1. Inconsistent pH: Using unbuffered water or inconsistent buffer preparation. 2. Variable Temperature/Light Exposure. 3. Freeze-Thaw Cycles: Degradation of frozen stock aliquots.1. Standardize Buffers: Use freshly prepared, high-quality buffers for all experiments. 2. Control Environment: Standardize incubation times, temperatures, and protect samples from light. 3. Aliquot Stocks: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing.

Visualizing Degradation Pathways & Workflows

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The diagram below illustrates the principal mechanism of degradation for N7-alkylated guanine adducts in aqueous solution. The key step is the cleavage of the C-N bond, releasing the purine base.

G1 MEEPT S-[2-(N7-Guanyl)ethyl]GSH Adduct Guanine N7-Alkylguanine MEEPT->Guanine  Hydrolysis (C-N Bond Cleavage) H3O H₃O⁺ (Acidic Conditions) GSH_deriv S-Alkyl Glutathione Derivative

Caption: Acid-catalyzed hydrolysis of the N7-guanine adduct.

Experimental Workflow: pH Stability Assessment

This workflow outlines a systematic approach to quantifying the stability of your compound across a range of pH values.

G2 A Prepare Buffers (e.g., pH 4, 5, 6, 7, 8) C Spike Adduct into each pH Buffer at Time T=0 A->C B Prepare Stock Solution of Adduct in Organic Solvent B->C D Incubate Aliquots at Controlled Temp (e.g., 37°C) C->D E Take Time Points (e.g., 0, 1, 2, 4, 8, 24 hr) D->E F Quench Reaction (e.g., neutralize pH, freeze) E->F G Analyze by Stability-Indicating HPLC or LC-MS F->G H Plot % Remaining vs. Time Calculate Half-Life (t½) at each pH G->H

Caption: Workflow for conducting a pH-rate stability profile.

Protocols

Protocol 1: Basic pH Stability Study

This protocol provides a framework for assessing the degradation rate of your guanine-glutathione adduct at different pH values.

Objective: To determine the half-life of the compound at acidic, neutral, and alkaline pH.

Materials:

  • Your guanine-glutathione adduct.

  • High-purity water and solvents (e.g., DMSO or acetonitrile for stock solution).

  • Buffers:

    • 0.1 M Citrate buffer, pH 4.0

    • 0.1 M Phosphate buffer, pH 7.0

    • 0.1 M Borate buffer, pH 9.0

  • Constant temperature incubator or water bath (e.g., 37°C).

  • HPLC or LC-MS system with a suitable column (e.g., C18).[15][16]

  • Autosampler vials.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your adduct (e.g., 10 mg/mL) in a suitable organic solvent like DMSO to minimize initial degradation.

  • Reaction Setup: For each pH condition, add a small volume of the stock solution to a larger volume of the corresponding buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to not affect the pH or reaction kinetics.

  • Time Zero (T=0) Sample: Immediately after adding the stock to the buffer, remove an aliquot, quench the reaction (e.g., by diluting in the initial mobile phase and placing it in a chilled autosampler), and analyze it by HPLC. This is your 100% reference point.

  • Incubation: Place the remaining reaction mixtures in a 37°C incubator.

  • Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each pH solution.

  • Sample Quenching & Analysis: Immediately quench and analyze each time-point sample by HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the parent adduct remaining at each time point relative to the T=0 peak area.

    • Plot ln(% Remaining) versus Time for each pH.

    • The slope of this line will be the negative of the degradation rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

References

  • Minko, I. G., et al. (2002). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Chemical Research in Toxicology, 15(7), 839-856. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Compound X Instability in Aqueous Solutions. BenchChem.
  • O'Neill, K. J., & Barton, J. K. (2019). Glutathione Directly Intercepts DNA Radicals To Inhibit Oxidative DNA-Protein Cross-Linking Induced by the One-Electron Oxidation of Guanine. Biochemistry, 58(46), 4621-4631. [Link]

  • Lawley, P. D., & Brookes, P. (1963). Biologically Relevant Chemical Reactions of N7-Alkylguanine Residues in DNA. Biochemical Journal, 89(1), 127-138.
  • Boysen, G., et al. (2009). The Formation and Biological Significance of N7-Guanine Adducts. Mutation Research/Reviews in Mutation Research, 678(2), 76-94. [Link]

  • BenchChem. (2025). A Comparative Analysis of S-[2-(N7-guanyl)ethyl]GSH Formation: In Vitro vs.
  • Maher, R. L., & Bell, S. P. (2014). Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone. Biochemistry, 52(42), 7363-7365. [Link]

  • Wallace, S. S. (2021). Chemistry of ROS-Mediated Oxidation of the Guanine Base in DNA and its Biological Consequences. Free Radical Biology and Medicine, 169, 14-26. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: Flash Column Chromatography. University of Rochester. [Link]

  • Humphreys, W. G., et al. (1990). S-[2-(N7-guanyl)ethyl]glutathione, the major DNA adduct formed from 1,2-dibromoethane. Proceedings of the National Academy of Sciences, 87(20), 7970-7974. [Link]

  • Maher, R. L., & Bell, S. P. (2013). Depurination of N7-methylguanine by DNA glycosylase AlkD is dependent on the DNA backbone. Biochemistry, 52(42), 7363-7365. [Link]

  • Singh, R., et al. (2010). Quantitative analysis of malondialdehyde-guanine adducts in genomic DNA samples by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(5), 555-562.
  • KCAS Bioanalytical Services. (2017). Techniques for Unstable Compound Analysis. KCAS Bio. [Link]

  • BenchChem. (2025). Cellular Pathways Affected by S-[2-(N7-guanyl)ethyl]GSH: A Technical Guide. BenchChem.
  • Jeong, Y., et al. (2016). Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. Nucleic Acids Research, 44(15), 7178-7189. [Link]

  • Iannone, M., et al. (1991). Preparation and characterization of oligonucleotides containing S-[2-(N7-guanyl)ethyl]glutathione. Biochemistry, 30(43), 10513-10522. [Link]

  • ResearchGate. (2015). Structural and kinetic explorations of N7-alkyl Guanine lesions.
  • Sauvaigo, S., et al. (2011). Glutathione conjugates of the mercapturic acid pathway and guanine adduct as biomarkers of exposure to CEES, a sulfur mustard analog. Toxicology Letters, 201(1), 47-54.
  • Farmer, P. B., & Brown, K. (2012). Methods for the detection of DNA adducts. Methods in Molecular Biology, 817, 23-44. [Link]

  • ResearchGate. (2007). Formation of glutathione adducts of 2-deoxyribose oxidation products.
  • Lentzen, O., et al. (2004). Determination of DNA guanine sites forming photo-adducts with Ru(II)-labeled oligonucleotides; DNA polymerase inhibition by the resulting photo-crosslinking. Journal of Biological Inorganic Chemistry, 9(1), 100-108. [Link]

  • Ozawa, N., & Guengerich, F. P. (1983). Evidence for formation of an S-[2-(N7-guanyl)ethyl]glutathione adduct in glutathione-mediated binding of the carcinogen 1,2-dibromoethane to DNA. Proceedings of the National Academy of Sciences, 80(17), 5266-5270. [Link]

  • Pharma Stability. (2024). Troubleshooting & Pitfalls. Pharma Stability.
  • ResearchGate. (2008). The DNA adducts of guanine and the phosphate backbone that have been studied using LC-ESI-MS.
  • Coskun, E., et al. (2016). Aflatoxin-Guanine DNA Adducts and Oxidatively Induced DNA Damage in Aflatoxin-Treated Mice in Vivo as Measured by Liquid Chromatography-Tandem Mass Spectrometry with Isotope Dilution. Chemical Research in Toxicology, 29(5), 859-867. [Link]

  • ResearchGate. (2010). Guanine and adenine methylation by MNU relative to N 7-Me-Gua formation (100%).
  • Fleming, A. M., & Burrows, C. J. (2013). Comparative Analysis of Four Oxidized Guanine Lesions from Reactions of DNA with Peroxynitrite, Singlet Oxygen, and γ-Radiation. Chemical Research in Toxicology, 26(4), 593-607. [Link]

  • Boysen, G., et al. (2009). The Formation and Biological Significance of N7-Guanine Adducts. Mutation Research/Reviews in Mutation Research, 678(2), 76-94. [Link]

Sources

Identifying and minimizing side-products in phenothiazine alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenothiazine alkylation reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we address common challenges encountered during the N-alkylation of phenothiazines, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side-product formation, maximize yield, and achieve high purity for your target compounds.

Part A: Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Significant Formation of Oxidized Impurities (Sulfoxides)

Symptom: Your reaction mixture turns dark, and analysis (TLC, LC-MS) shows a prominent side-product with a mass of +16 Da compared to the starting material or desired product. This impurity is often more polar.

Probable Cause: The sulfur atom in the phenothiazine ring is highly susceptible to oxidation, forming a phenothiazine S-oxide.[1][2] This can be caused by atmospheric oxygen, especially at elevated temperatures, or by oxidizing impurities in solvents and reagents.[3] The oxidation can occur on the starting material or the N-alkylated product.[4]

Step-by-Step Solution:

  • Inert Atmosphere: Rigorously exclude oxygen from your reaction.

    • Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Nitrogen or Argon).

    • Conduct the entire reaction, including reagent transfers and workup, under a positive pressure of inert gas.[5]

  • Solvent Degassing: Use freshly degassed solvents. Solvents can be degassed by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]

  • Reagent Purity: Use high-purity starting materials and reagents. Peroxides in ether solvents (like THF) or other oxidizing impurities can promote sulfoxide formation.

  • Temperature Control: Avoid excessive reaction temperatures. While heating is often necessary, prolonged exposure to high temperatures in the presence of trace oxygen will increase oxidation. Monitor the reaction closely to avoid unnecessary heating after completion.

  • Workup Considerations: Minimize exposure to air and light during the workup and purification steps. Use degassed solvents for extractions and chromatography.[3] Phenothiazines can also be sensitive to photochemical decomposition.[6]

Problem 2: Low Yield with a Complex Mixture of Products, Including Di-alkylation

Symptom: The desired N-alkylated product is formed in low yield, and mass spectrometry or NMR analysis indicates the presence of di-alkylated species. This could be N,S-dialkylation or C,N-dialkylation.

Probable Cause: The reaction conditions are too harsh or not selective enough.

  • Strong Base: A very strong base (e.g., Sodium Hydride) can lead to deprotonation at multiple sites or drive the reaction too aggressively, favoring multiple alkylations.[1]

  • High Temperature: Elevated temperatures can overcome the activation energy for less favored alkylation pathways, such as on the aromatic rings (C-alkylation, a Friedel-Crafts-type side reaction).[7]

  • Stoichiometry: Using a large excess of the alkylating agent can drive the reaction towards di-alkylation.

  • Phase-Transfer Catalysis (PTC) Issues: While PTC can be mild and effective, improper catalyst choice or conditions can lead to poor selectivity.[8][9]

Step-by-Step Solution:

  • Re-evaluate Your Base:

    • Switch to a milder base. If you are using NaH, consider potassium carbonate (K₂CO₃) or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • See the base comparison table in the FAQ section for guidance.

  • Optimize Stoichiometry: Begin with a 1:1 to 1:1.2 molar ratio of phenothiazine to the alkylating agent. Gradually increase the amount of the alkylating agent only if starting material remains after a reasonable reaction time.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. Start at room temperature and only heat if necessary, monitoring progress by TLC or LC-MS.

  • Consider Phase-Transfer Catalysis (PTC): If not already in use, PTC is an excellent method for achieving mild and selective N-alkylation.[8] It often allows for the use of weaker inorganic bases and lower reaction temperatures, improving selectivity.[9][10]

Problem 3: Desired Product is Contaminated with Isomeric Side-Products

Symptom: Your analysis shows multiple products with the same mass, suggesting alkylation has occurred at different positions on the phenothiazine core (e.g., N-alkylation vs. C-alkylation).

Probable Cause: The reaction is proceeding through multiple mechanistic pathways. C-alkylation, a Friedel-Crafts-type reaction, can compete with the desired N-alkylation, especially under acidic conditions or with alkylating agents that can form stable carbocations.[7] S-alkylation, forming a sulfonium salt, is another possibility, though typically less common than N-alkylation.

Step-by-Step Solution:

  • Ensure Basic Conditions: The desired N-alkylation proceeds via deprotonation of the N-H proton. Ensure your base is effective and present in a sufficient amount to maintain a basic environment, which disfavors Friedel-Crafts pathways.

  • Avoid Lewis Acids: Ensure your reagents and glassware are free from Lewis acid contaminants (e.g., aluminum or iron salts), which can catalyze C-alkylation.[7]

  • Choice of Alkylating Agent: Primary alkyl halides are generally preferred as they are less likely to form stable carbocations and favor an Sₙ2 reaction at the nitrogen. Tertiary or benzylic halides may be more prone to Sₙ1 pathways that can lead to C-alkylation.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO generally favor Sₙ2 reactions at the nitrogen. Nonpolar solvents might, under certain conditions, favor other pathways.

Part B: Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal base for my N-alkylation reaction?

The choice of base is critical for balancing reactivity with selectivity. A base must be strong enough to deprotonate the phenothiazine N-H (pKa ≈ 23 in DMSO) but not so strong that it promotes side reactions.[11]

Base Typical Solvent Pros Cons / Common Side-Products
Sodium Hydride (NaH) THF, DMFVery effective, drives reaction to completion.Often too reactive; can lead to over-alkylation, elimination of alkyl halide, and ring functionalization.[1]
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileMilder, inexpensive, easy to remove.Slower reaction rates, may require higher temperatures or a phase-transfer catalyst.
Sodium Amide (NaNH₂) Toluene, Liquid NH₃Strong base, effective for synthesis of drugs like promazine.[12]Highly reactive and hazardous; can promote a variety of side reactions if not used with care.
Phase-Transfer Catalyst (PTC) + NaOH/KOH Toluene/Water (biphasic)Very mild conditions, high selectivity, uses inexpensive bases.[8]Requires optimization of catalyst and solvent system.

Q2: What is the role of a phase-transfer catalyst (PTC) and when should I use one?

A PTC, such as a quaternary ammonium salt (e.g., Aliquat 336), facilitates the transfer of the base (like hydroxide) from an aqueous phase into the organic phase where the phenothiazine is dissolved. This creates a low concentration of a highly reactive, "naked" anion in the organic phase, which promotes clean N-alkylation. You should consider using a PTC when you want to:

  • Use mild, inexpensive bases like NaOH or KOH.

  • Avoid harsh, anhydrous conditions.

  • Improve selectivity and minimize side-products like C-alkylation.[9]

  • Run the reaction at lower temperatures.[8]

Q3: How can I effectively monitor the progress of my reaction?

Effective monitoring is key to preventing over-reaction and the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes) to achieve good separation between your starting material, product, and any major side-products. A UV lamp is typically used for visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the consumption of starting material and the formation of the product peak, while simultaneously confirming their masses and identifying potential side-products (like the +16 Da sulfoxide).[5]

Q4: Can you provide a general, optimized protocol for clean N-alkylation?

This protocol utilizes the mild and selective phase-transfer catalysis method.

Protocol: PTC-Mediated N-Alkylation of Phenothiazine

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenothiazine (1.0 eq.), toluene, and the alkylating agent (1.1 eq.).

  • Catalyst Addition: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or Aliquat 336 (0.05 - 0.1 eq.).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 - 5.0 eq.).

  • Reaction: Heat the biphasic mixture to 60-80 °C with vigorous stirring. The vigorous stirring is crucial for maximizing the interfacial area between the two phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 1-2 hours until the starting phenothiazine is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and toluene. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Visual Aids

Reaction Pathways

The following diagram illustrates the desired N-alkylation pathway in competition with the three most common side-reactions.

G PTZ Phenothiazine (Start Material) branch1 PTZ->branch1 + R-X, Base N_Alk Desired N-Alkylated Product Di_Alk Di-Alkylated Side-Product N_Alk->Di_Alk Excess R-X or Strong Base S_Ox S-Oxide Side-Product (+16 Da) C_Alk C-Alkylated Side-Product (Isomer) branch1->N_Alk Desired Pathway (Mild Base, Inert Atm.) branch1->S_Ox [O] (Air, Heat) branch1->C_Alk Lewis Acid or Strong Acid

Caption: Key reaction pathways in phenothiazine alkylation.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues leading to low yields or impure products.

Troubleshooting start Low Yield or Impure Product analyze Analyze Crude Reaction Mixture (TLC, LC-MS) start->analyze sm_remains Main Spot is Starting Material analyze->sm_remains  Incomplete  Reaction side_product Major Impurity Detected analyze->side_product  Side Reaction  Dominates sm_remains->side_product No solution_sm1 Increase Reaction Time or Temperature sm_remains->solution_sm1 Yes identify_sp Identify Side-Product (Mass Spec, NMR) side_product->identify_sp Yes solution_sm2 Use a Stronger Base (e.g., K2CO3 -> NaH) solution_sm1->solution_sm2 is_oxide Mass = +16 Da? (Sulfoxide) identify_sp->is_oxide is_dialk Mass = Product + R? (Di-alkylation) is_oxide->is_dialk No solution_oxide Use Inert Atmosphere & Degassed Solvents is_oxide->solution_oxide Yes is_isomer Mass = Product? (Isomer / C-Alkylation) is_dialk->is_isomer No solution_dialk Reduce Base Strength & Amount of R-X is_dialk->solution_dialk Yes solution_isomer Use Milder Conditions (e.g., PTC), Avoid Lewis Acids is_isomer->solution_isomer Yes

Caption: A logical workflow for troubleshooting phenothiazine alkylations.

References

  • Gozlan, I., et al. (n.d.). Phase transfer catalysis in N‐alkylation of the pharmaceutical intermediates phenothiazine and 2‐chlorophenothiazine. The Hebrew University of Jerusalem.
  • BenchChem. (n.d.). preventing over-oxidation in phenothiazine synthesis.
  • BenchChem. (n.d.). troubleshooting common issues in phenothiazine synthesis.
  • Starks, C. M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics.
  • Gpatindia. (2020, May 19). PROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • Kwiecień, H., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.
  • Davidson, A. G. (1976). The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method. Journal of Pharmacy and Pharmacology.
  • Guttmann, D. E. (n.d.). Alkylation of phenothiazine. Google Patents.
  • Wikipedia. (n.d.). Phenothiazine.
  • Sadowski, R., et al. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. ResearchGate.
  • Puzery, A. M., et al. (2015). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. National Institutes of Health.

Sources

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center for 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the aqueous solubility of this compound. We will explore the underlying chemical principles and provide practical, step-by-step protocols to help you achieve your desired concentrations for various experimental setups.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low solubility in neutral aqueous media?

The solubility of this compound is dictated by its molecular structure. It consists of a large, rigid, and hydrophobic three-ring phenothiazine core.[1] This core structure is inherently water-insoluble.[1] While the N-alkylation with a methoxyethoxy-ethyl side chain is a chemical design strategy intended to improve solubility compared to the parent phenothiazine, the hydrophobic nature of the core scaffold remains the dominant factor, leading to poor dissolution in neutral aqueous solutions.[2][3]

Q2: What are the primary strategies to increase the aqueous solubility of phenothiazine compounds like this one?

There are four primary, field-proven strategies for enhancing the solubility of phenothiazine derivatives:

  • pH Adjustment: Leveraging the basic nature of the phenothiazine nitrogen to form a more soluble salt at acidic pH.[1][4]

  • Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the aqueous medium, making it more favorable for the hydrophobic compound.[5][6]

  • Surfactant-Mediated Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic drug molecule, allowing it to be dispersed in water.[7][8][9]

  • Complexation with Cyclodextrins: Using cyclodextrins to form an inclusion complex where the hydrophobic phenothiazine core is shielded within the cyclodextrin's lipophilic cavity, presenting a hydrophilic exterior to the aqueous environment.[10][11]

Q3: Is this compound acidic or basic, and what is its expected pKa?

Section 2: Troubleshooting & Optimization Guides

This section provides detailed, question-driven guides for overcoming specific solubility issues you may encounter during your experiments.

Guide 1: pH Adjustment for Solubilization

Problem: "My compound precipitates when I try to dissolve it in my neutral buffer (e.g., PBS at pH 7.4)."

Causality & Solution: At neutral pH, the compound is in its un-ionized, free base form, which is poorly soluble. By lowering the pH of the medium to at least 1-2 units below the compound's pKa (e.g., pH < 7.2), you can protonate the phenothiazine nitrogen. This creates a cationic salt form of the molecule, which is vastly more soluble in water due to the favorable ion-dipole interactions with water molecules.

pH_Equilibrium insoluble Free Base (Poorly Soluble) soluble Protonated Salt (Highly Soluble) insoluble->soluble + H⁺ (Acidification) soluble->insoluble - H⁺ (Neutralization)

Caption: pH-dependent equilibrium of the phenothiazine compound.

Experimental Protocol: Preparing an Acidic Stock Solution
  • Prepare an Acidic Diluent: Start with a dilute acidic solution, such as 0.01 N to 0.1 N HCl. This will serve as your initial solvent.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Dissolution: Add the compound to the acidic diluent. Use sonication or gentle vortexing to aid dissolution. The compound should dissolve readily to form a clear stock solution.

  • Buffer Exchange / pH Adjustment (Optional): If your final application requires a specific pH, you can carefully add this acidic stock solution to your final buffer system. Be aware that adding it to a neutral or basic buffer may cause precipitation if the final pH rises above the solubility limit. It is often best to perform the experiment at a slightly acidic pH if the system allows.

  • Verification: Always visually inspect the final solution for any signs of precipitation or cloudiness before use.

Guide 2: Utilizing Co-solvent Systems

Problem: "My experiment is pH-sensitive, and I cannot use a highly acidic medium. How can I dissolve the compound?"

Causality & Solution: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solution.[5] This makes the solvent environment more "hospitable" to hydrophobic molecules like the phenothiazine derivative, increasing its solubility. Common, well-tolerated co-solvents in research applications include DMSO, ethanol, and propylene glycol.[5][6]

Comparative Solubility Data for Phenothiazines

The following table provides a reference for the solubility of related phenothiazine compounds in common laboratory solvents to guide your initial solvent selection.

SolventChlorpromazine HCl SolubilityThioridazine HCl SolubilityReference(s)
Water (pH 7.2) ~10 mg/mL40-50 mg/mL[14]
Ethanol ~30 mg/mL~10 mg/mL[14]
DMSO ~30 mg/mL~25 mg/mL[14]
Propylene Glycol SolubleSoluble[6][15]

Note: Data is for related hydrochloride salts and should be used as a general guide. Empirical testing is required for this compound.

Experimental Protocol: Co-solvent Stock Solution Preparation
  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system. DMSO is a powerful solvent but can have biological effects. Ethanol and propylene glycol are often used in formulations.[5]

  • Prepare a Concentrated Stock: Dissolve a known, high concentration of the phenothiazine compound in 100% of your chosen co-solvent (e.g., 50 mg/mL in DMSO). Ensure it is fully dissolved.

  • Serial Dilution: Perform serial dilutions of your concentrated stock into your final aqueous buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing to ensure rapid mixing and prevent localized precipitation.

  • Determine the "Crash Point": Continue diluting until you observe the first signs of precipitation. This determines the maximum tolerable concentration in that specific co-solvent/buffer ratio. For your experiments, work at a concentration well below this point.

  • Control Experiment: Remember to run a vehicle control in your experiment containing the same final concentration of the co-solvent to account for any effects of the solvent itself.

Guide 3: Surfactant-Mediated Micellar Solubilization

Problem: "I need to achieve a high aqueous concentration, but my system cannot tolerate significant amounts of organic solvents."

Causality & Solution: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[9] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic phenothiazine compound can be encapsulated within the micelle's core, effectively solubilizing it in the bulk aqueous phase.[8][9][16] Non-ionic surfactants like Triton™ X-100 or Polysorbate 80 (Tween® 80) are commonly used because they are generally less disruptive to biological systems than ionic surfactants.[17][18]

Caption: Drug encapsulated in a surfactant micelle.

Experimental Protocol: Solubilization with Surfactants
  • Prepare Surfactant Solution: Prepare an aqueous solution of your chosen surfactant (e.g., 1-5% w/v Polysorbate 80) in your desired buffer. The concentration must be well above the surfactant's CMC.

  • Create a Drug Slurry: Add the weighed phenothiazine compound directly to the surfactant solution. It will likely form a slurry or an immiscible liquid layer.

  • Energy Input: Use a bath sonicator or a probe sonicator (at low power to avoid overheating) to disperse the drug into the surfactant solution. Gentle heating (e.g., to 37-40°C) can also facilitate the process.

  • Equilibration: Allow the mixture to stir or shake at a constant temperature for several hours (or overnight) to ensure equilibrium is reached and maximum solubilization has occurred.

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.

  • Quantification: Carefully collect the clear supernatant. The concentration of the solubilized drug in the supernatant should be determined analytically (e.g., via HPLC or UV-Vis spectrophotometry against a standard curve).

Guide 4: Cyclodextrin Inclusion Complexation

Problem: "My in vivo or cell culture application is highly sensitive to both organic solvents and traditional surfactants."

Causality & Solution: Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts.[11][19] They have a hydrophilic exterior and a hydrophobic (lipophilic) internal cavity.[11] The hydrophobic phenothiazine "guest" molecule can fit inside the "host" CD cavity, forming a stable, water-soluble inclusion complex.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred in pharmaceutical applications due to its significantly higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[19]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Selection: Determine the desired molar ratio of Drug:CD. A 1:1 or 1:2 ratio is a common starting point.

  • CD Paste Formation: In a mortar, add the weighed amount of HP-β-CD. Slowly add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise while triturating with a pestle until a consistent, sticky paste is formed.

  • Drug Incorporation: Add the weighed phenothiazine compound to the paste.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The mechanical force helps to insert the drug molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting paste under a vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved, yielding a solid powder.

  • Reconstitution: This powder is the drug-CD complex and can now be dissolved directly in your aqueous buffer to the desired final concentration. The complex should dissolve much more readily than the free drug.

Section 3: Summary and Recommendations

Choosing the right solubilization method depends entirely on your experimental constraints. The flowchart and table below are designed to help you select the most appropriate strategy.

Decision-Making Workflow

Solubility_Decision_Tree start Start: Need to dissolve 10-[2-(...)]-phenothiazine q_ph Is the experiment tolerant to acidic pH (e.g., pH 4-6)? start->q_ph a_ph Use pH Adjustment (Protocol 1) q_ph->a_ph Yes q_solvent Is a small % of organic co-solvent acceptable (e.g., <1% DMSO)? q_ph->q_solvent No a_solvent Use Co-Solvent System (Protocol 2) q_solvent->a_solvent Yes q_surfactant Is the system tolerant to non-ionic surfactants? q_solvent->q_surfactant No a_surfactant Use Micellar Solubilization (Protocol 3) q_surfactant->a_surfactant Yes a_cd Use Cyclodextrin Complexation (Protocol 4) (Best for sensitive in vivo/cell applications) q_surfactant->a_cd No

Caption: Workflow for selecting a solubilization strategy.

Comparison of Solubilization Techniques
TechniqueMechanismAdvantagesDisadvantagesBest For
pH Adjustment Ionization to a soluble salt form.Simple, inexpensive, no complex excipients.Requires an acidic environment; may not be suitable for all biological systems.In vitro assays, chemical reactions, initial screening.
Co-solvency Reduces solvent polarity.Easy to prepare; high stock concentrations possible.Co-solvents (esp. DMSO) can have biological effects; risk of precipitation upon dilution.High-throughput screening; experiments where a vehicle control is feasible.
Surfactants Micellar encapsulation.High drug loading possible; can be used near neutral pH.Surfactants can interfere with some assays or cause cell lysis at high concentrations.Formulations for oral delivery; in vitro systems tolerant to detergents.
Cyclodextrins Inclusion complex formation.Biocompatible, low toxicity; suitable for sensitive systems; creates a stable, soluble solid.More complex preparation; lower drug loading capacity compared to surfactants.Cell culture experiments; in vivo animal studies; parenteral formulations.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1487. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Gupta, J., & Devi, A. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: a review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2021). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 12(3). [Link]

  • Taro Pharmaceuticals Inc. (2012). Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg. Product Monograph. [Link]

  • Lutka, A. (2000). Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. Pharmazie, 55(2), 120-123. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Abraham, M. H. (2016). Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. European Journal of Pharmaceutical Sciences, 93, 163-176. [Link]

  • Fuguet, E., Ràfols, C., Bosch, E., & Abraham, M. H. (2016). Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. PubMed. [Link]

  • Fuguet, E., et al. (2016). Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. ResearchGate. [Link]

  • Sanofi-Aventis Canada Inc. (2006). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. [Link]

  • The Japanese Pharmacopoeia. (2016). Levomepromazine Maleate / Official Monographs for Part I. 17th Edition. [Link]

  • Deranged Physiology. Levomepromazine. Deranged Physiology. [Link]

  • National Center for Biotechnology Information. (n.d.). Levomepromazine. PubChem Compound Database. [Link]

  • Mondal, T., & Ghosh, S. (2022). Solubilization of aqueous-insoluble phenothiazine drug in TX-100 micellar solution and interactions of cationic/anionic surfactants with phenothiazine–TX-100 system. Journal of Molecular Liquids, 354, 118823. [Link]

  • Wang, Y., et al. (2019). Chemical design strategy for improving phenothiazine solubility and dication stability. ResearchGate. [Link]

  • Martínez, F., & Gómez, A. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. MDPI. [Link]

  • Mahajan, S., & Mahajan, R. K. (2013). Interactions of phenothiazine drugs with surfactants: a detailed physicochemical overview. Advances in Colloid and Interface Science, 199-200, 1-14. [Link]

  • Domańska, U., et al. (2012). Solubility and pKa determination of six structurally related phenothiazines. ResearchGate. [Link]

  • Martínez, F., & Gómez, A. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. ResearchGate. [Link]

  • Lutka, A., & Poćwiardowska, E. (2002). Investigation of interaction of promethazine with cyclodextrins. ResearchGate. [Link]

  • Milshtein, J. D., et al. (2022). Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines. RSC Publishing. [Link]

  • Azum, N., et al. (2023). Micellization of phenothiazine drug and nonionic surfactant TX-165 mixture in different composition and media: surface tension and UV-visible study. Taylor & Francis Online. [Link]

  • Mahajan, S., & Mahajan, R. K. (2013). Interactions of phenothiazine drugs with surfactants: A detailed physicochemical overview. ResearchGate. [Link]

  • Ahmadian, N., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. ResearchGate. [Link]

  • Ahmadian, N., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures. SciSpace. [Link]

  • Zhang, Z., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science (RSC Publishing). [Link]

  • Cheméo. (n.d.). Chemical Properties of Methotrimeprazine (CAS 60-99-1). Cheméo. [Link]

  • Azum, N., et al. (2023). Micellization of phenothiazine drug and nonionic surfactant TX-165 mixture in different composition and media: surface tension and UV-visible study. Taylor & Francis Online. [Link]

  • Rosemont Pharmaceuticals Ltd. (2022). Levomepromazine 5 mg/ml Oral Solution. GOV.UK. [Link]

  • Florence, A. T., & Attwood, D. (1976). Micellar properties of drugs: properties of micellar aggregates of phenothiazines and their aqueous solutions. Semantic Scholar. [Link]

  • Alfakeer, M., et al. (2023). Micellization of phenothiazine drug and nonionic surfactant TX-165 mixture in different composition and media: surface tension and UV-visible study. Taylor & Francis Online. [Link]

  • Kabir-ud-Din, et al. (2010). Micellar Properties of a Phenothiazine Drug in Presence of Additives. ResearchGate. [Link]

  • Kumar, A., Sahoo, S. K., Padhee, K., Kochar, P. S., Sathapathy, A., & Pathak, N. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Cristea, M., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. [Link]

  • American Society of Health-System Pharmacists. (n.d.). Methotrimeprazine Hydrochloride. ASHP Publications. [Link]

  • Valero, M. (2005). Micellar solubilization of drugs. University of Alberta. [Link]

  • Menard, F. A. (1989). A PHYSICO-CHEMICAL STUDY OF THE COMPLEXATION OF CYCLODEXTRINS WITH PHA. DigitalCommons@URI. [Link]

Sources

Technical Support Center: Prevention of Oxidation in 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing, identifying, and troubleshooting oxidation-related issues during the storage and experimental use of this compound. Our goal is to ensure the integrity and reliability of your research by maintaining the chemical stability of this phenothiazine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

The principal degradation pathway for this compound, like other phenothiazine derivatives, is oxidation. The sulfur atom in the central ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, and elevated temperatures. This process can significantly alter the compound's chemical properties and, consequently, its performance in your experiments.

Q2: What are the visible signs of oxidation in my sample?

This compound is typically a slightly pale yellow liquid.[1] A noticeable darkening of the color, often to a yellowish or brownish hue, can be a visual indicator of oxidation. However, significant oxidation can occur before any color change is apparent. Therefore, analytical confirmation is always recommended if you suspect degradation.

Q3: What are the recommended storage conditions for this compound?

To minimize oxidation, it is crucial to store the compound under the following conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dark place, preferably at <15°C.[2]Lower temperatures slow down the rate of chemical reactions, including oxidation.
Light Protect from light by using an amber or opaque container.[1][2]Phenothiazines are known to be light-sensitive, and UV radiation can catalyze oxidation.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This displaces oxygen, a key reactant in the oxidation process.
Container Use a tightly sealed container to prevent exposure to air and moisture.[4]A secure seal minimizes the ingress of atmospheric oxygen.
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?

Yes, the use of antioxidants can be an effective strategy to inhibit oxidation in solutions. Common antioxidants to consider include:

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that is effective at scavenging free radicals.[5][6] It is soluble in organic solvents.[7]

  • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that can terminate lipid peroxidation chain reactions.[8]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can act as a reducing agent.[8][9]

The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment. It is advisable to conduct a small-scale compatibility and stability study before proceeding with large-scale experiments.

Troubleshooting Guide

Issue 1: Suspected Oxidation of a Stored Sample

Symptoms:

  • The sample has darkened in color.

  • Inconsistent or unexpected experimental results.

  • Appearance of new, unidentified peaks in analytical chromatograms.

Workflow for Investigating Suspected Oxidation:

Caption: Workflow for investigating suspected oxidation of this compound.

Step-by-Step Protocol for Analytical Confirmation:

  • Prepare a Dilute Solution: Accurately prepare a solution of the suspect sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Analyze by HPLC-UV: Utilize a validated HPLC method to separate the parent compound from potential degradation products. A typical starting point would be a reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a small amount of acid, such as formic or phosphoric acid, to improve peak shape).

  • Compare to a Reference Standard: Analyze a freshly prepared solution of a reliable, unoxidized standard of this compound under the same conditions.

  • Identify Degradation Products: The primary oxidation product is expected to be the corresponding sulfoxide. This will typically elute earlier than the parent compound on a reversed-phase column due to its increased polarity.

  • Confirm with Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to confirm the identity of the degradation products. The sulfoxide will have a mass increase of 16 amu compared to the parent compound. Further oxidation to the sulfone would result in a mass increase of 32 amu.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used for confirmation. The oxidation of the sulfur atom to a sulfoxide causes a downfield shift of the aromatic protons.[10]

Issue 2: Preventing Oxidation During Experimental Use

Symptoms:

  • Rapid color change of solutions upon exposure to air.

  • Poor reproducibility of experimental results.

Preventative Measures:

  • Use of an Inert Atmosphere: For reactions or solution preparations that are sensitive to oxidation, it is highly recommended to work in a glove box or under a continuous flow of an inert gas (nitrogen or argon).

Experimental Workflow for Handling Under Inert Atmosphere:

Caption: Workflow for handling this compound under an inert atmosphere.

Step-by-Step Protocol for Degassing Solvents:

  • Freeze-Pump-Thaw: For rigorous degassing, freeze the solvent using liquid nitrogen.

  • Apply a vacuum to the frozen solvent to remove dissolved gases.

  • Close the flask to the vacuum and allow the solvent to thaw.

  • Repeat this cycle at least three times to ensure the removal of dissolved oxygen.

  • Alternatively, for less sensitive applications, bubble a stream of inert gas through the solvent for 15-30 minutes.

References

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. MDPI. Retrieved from [Link]

  • Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. PubMed. Retrieved from [Link]

  • Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. ResearchGate. Retrieved from [Link]

  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. MOCA. Retrieved from [Link]

  • Phenothiazine Functionalized with Sulfanilic Acid Fragments: Synthesis and Self-Assembly with Polyaniline. AIP Publishing. Retrieved from [Link]

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. PubMed. Retrieved from [Link]

  • Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. PubMed. Retrieved from [Link]

  • Stabilization of Oxidation Prone Ingredients. Fagron Academy. Retrieved from [Link]

  • 2-Methoxyphenothiazine. NIST WebBook. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems. PubMed. Retrieved from [Link]

  • Forced degradation studies. MedCrave online. Retrieved from [Link]

  • A note on the photosensitivity of phenothiazine derivatives. PubMed. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research and Development Development of Forced Degradation and Stability Indicating Studies of. ResearchGate. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • The Effect of β-Carotene, Tocopherols and Ascorbic Acid as Anti-Oxidant Molecules on Human and Animal In Vitro/In Vivo Studies: A Review of Research Design and Analytical Techniques Used. PMC. Retrieved from [Link]

  • (PDF) Pro-oxidant and anti-oxidant mechanism(s) of BHT and beta-carotene in photocarcinogenesis. ResearchGate. Retrieved from [Link]

  • Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Ascorbic acid, glutathione and synthetic antioxidants prevent the oxidation of vitamin E in platelets. PubMed. Retrieved from [Link]

  • HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. CORE. Retrieved from [Link]

  • Mass Spectrometry in Advancement of Redox Precision Medicine. PMC. Retrieved from [Link]

  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. allmultidisciplinaryjournal.com. Retrieved from [Link]

  • Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. PMC. Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Estimation of Reduced and Oxidized Glutathione in Bulk Pharmaceutical Formulation. Austin Publishing Group. Retrieved from [Link]

Sources

Troubleshooting guide for phenothiazine-based electrocatalyst experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenothiazine-based electrocatalyst research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during experimental work. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is the cornerstone of characterizing phenothiazine electrocatalysts. However, obtaining a clean, interpretable voltammogram can be challenging. This section addresses the most frequent issues.

Question 1: My cyclic voltammogram (CV) shows poorly defined, distorted, or no redox peaks for my phenothiazine derivative.

This is one of the most common issues and can stem from several factors, from solution preparation to instrumental setup. The key is to diagnose the cause systematically.

Answer:

Poorly defined peaks are often a sign that the electrochemical system is not optimized or that a component is failing. Let's break down the potential causes and their solutions:

  • Causality 1: Incorrect Potential Window: The applied potential range may not be wide enough to encompass the redox events of your specific phenothiazine derivative. Phenothiazines typically undergo a one-electron oxidation to a stable cation radical, and sometimes a second oxidation at a higher potential to a less stable dication.[1][2][3] If the window is too narrow, you will miss these events entirely.

    • Solution: Widen the potential window. Start with a broad scan (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) to locate the approximate oxidation potential. Consult literature for typical redox potentials of similar phenothiazine structures to narrow your search.[4][5]

  • Causality 2: Electrode Passivation: The surface of your working electrode (e.g., Glassy Carbon, Gold, Platinum) can become fouled or "passivated".[4] This occurs when oxidation products, impurities, or the analyte itself adsorb onto the electrode surface, blocking electron transfer and diminishing the signal.[6]

    • Solution: Thoroughly clean and polish the working electrode between experiments. For a glassy carbon electrode, polish with alumina slurry on a polishing pad, followed by sonication in deionized water and ethanol. An electrochemical cleaning step (cycling in a blank electrolyte solution) can also be effective.

  • Causality 3: High Solution Resistance (iR Drop): High electrical resistance in the electrolyte solution can cause peak broadening and a shift in peak potentials, distorting the voltammogram.[4] This is common in organic solvents with low supporting electrolyte concentrations.

    • Solution: Ensure your supporting electrolyte (e.g., TBAPF₆) concentration is adequate, typically 0.1 M. Position the reference electrode tip as close as possible to the working electrode surface without touching it to minimize the uncompensated resistance. Most modern potentiostats have built-in iR compensation features that should be utilized.

  • Causality 4: Reference Electrode Malfunction: An unstable or improperly prepared reference electrode will cause the measured potentials to drift, making results unreliable and peaks appear at incorrect positions or not at all.[4]

    • Solution: Check the filling solution of your reference electrode and ensure it is free of air bubbles and contamination. If using a non-aqueous reference electrode (e.g., Ag/Ag⁺), prepare it freshly and check its potential against a known standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

  • Causality 5: Low Analyte Concentration or High Scan Rate: If the phenothiazine concentration is too low, the resulting current may be below the detection limit of the instrument.[4] Conversely, a very high scan rate can broaden peaks for quasi-reversible or irreversible processes.[4]

    • Solution: Prepare a fresh, slightly more concentrated solution of your analyte (e.g., 1-5 mM). Start with a moderate scan rate (e.g., 100 mV/s) and analyze the effect of varying it.

Below is a systematic workflow to troubleshoot this common CV problem.

CV_Troubleshooting start Poorly Defined or No CV Peaks check_potential 1. Widen Potential Window (e.g., -0.5 to +1.5 V) start->check_potential Is window appropriate? clean_electrode 2. Clean & Polish Working Electrode check_potential->clean_electrode success Clean, Reversible Voltammogram check_potential->success Resolved check_electrolyte 3. Verify Electrolyte Concentration (0.1 M) & Ref Electrode Position clean_electrode->check_electrolyte clean_electrode->success Resolved check_reference 4. Check Reference Electrode Integrity check_electrolyte->check_reference check_electrolyte->success Resolved optimize_params 5. Adjust Analyte Conc. & Scan Rate check_reference->optimize_params check_reference->success Resolved optimize_params->success

Caption: Systematic workflow for troubleshooting common CV issues.
Question 2: The redox peaks in my CV are shifting between cycles. What does this indicate?

Answer:

Shifting peak potentials are a clear indicator of instability in the electrochemical system. The cause is often chemical rather than instrumental.

  • Causality 1: pH Changes: The redox processes of many phenothiazine derivatives involve proton-coupled electron transfer (PCET).[6][7] If the experiment is run in an unbuffered or weakly buffered aqueous solution, the local pH at the electrode surface can change during the redox reaction, causing a shift in the observed peak potentials.[6]

    • Solution: Use a well-defined buffer system appropriate for the pH range of interest. For non-aqueous experiments, ensure the solvent and electrolyte are scrupulously dry, as trace water can be a source of protons.

  • Causality 2: Unstable Radical Intermediates: While the initial oxidation to a radical cation (PTZ•+) is often reversible, this species can be unstable depending on the molecular structure and solvent.[3][8] Decomposition or follow-up chemical reactions of the radical cation will alter the electrochemical behavior on subsequent scans, often leading to shifting or disappearing peaks.

    • Solution: Investigate the stability of your catalyst by performing multi-cycle CV experiments. If instability is observed, consider modifying the phenothiazine structure with stabilizing functional groups. Electron-donating groups, for instance, can help delocalize the charge and improve the stability of the oxidized forms.[9]

  • Causality 3: Reference Electrode Drift: As mentioned previously, an unstable reference electrode is a primary cause of shifting potentials.[4]

    • Solution: Calibrate your reference electrode against an internal standard like Fc/Fc+ before and after your experiment to confirm its stability.

Section 2: Issues in Electropolymerization

Many phenothiazine derivatives can be electropolymerized to form conductive, catalytic films.[10] This process, however, has its own unique set of challenges.

Question 3: I am trying to electropolymerize a phenothiazine monomer, but no film is forming, or the current decreases after a few cycles.

Answer:

A failure to electropolymerize typically points to issues with the monomer's reactivity, the electrochemical conditions, or passivation of the electrode by an insulating product.

  • Causality 1: Electrode Passivation by Oligomers: During the initial stages of electropolymerization, soluble oligomers can form. If these species are not conductive or adhere poorly, they can passivate the electrode surface, preventing further monomer oxidation and film growth. This can manifest as a decrease in peak currents after several cycles.[6]

    • Solution: Adjust the monomer concentration. A lower concentration might prevent the formation of passivating oligomers. Also, optimize the potential window for cycling; a narrower window that just encompasses the monomer oxidation potential may be more effective than a very wide one.

  • Causality 2: Inappropriate Solvent/Electrolyte System: The choice of solvent and supporting electrolyte is critical. The solvent must solubilize both the monomer and the growing polymer film, while the electrolyte anion can influence the film's morphology and conductivity.

    • Solution: Experiment with different solvent systems (e.g., acetonitrile, dichloromethane) and supporting electrolytes. The properties of the resulting polymer film can be highly dependent on these choices.

  • Causality 3: Monomer Structure: Not all phenothiazine derivatives can be readily electropolymerized. The process requires reactive sites on the aromatic rings to form linkages. Substituents can block these sites or sterically hinder the polymerization process.

    • Solution: Review the structure of your monomer. If polymerization is a key goal, ensure the design incorporates unsubstituted positions that can participate in C-C or C-N bond formation.

The diagram below illustrates the critical parameters in the electropolymerization workflow.

Electropolymerization_Workflow start Monomer Solution (Phenothiazine Derivative) cell_setup Electrochemical Cell Setup (Working, Counter, Ref Electrodes) start->cell_setup potential_app Potential Application (Cyclic Voltammetry or Potentiostatic) cell_setup->potential_app monomer_ox Monomer Oxidation (Radical Cation Formation) potential_app->monomer_ox coupling Radical Coupling (Dimer/Oligomer Formation) monomer_ox->coupling film_growth Polymer Film Growth on Electrode Surface coupling->film_growth failure Failure: No Film or Passivation coupling->failure Insulating Oligomers result Conductive Polymer Film (e.g., Poly-phenothiazine) film_growth->result param1 Solvent & Electrolyte param1->start param2 Monomer Concentration param2->start param3 Potential Window & Scan Rate param3->potential_app param4 Monomer Structure param4->monomer_ox

Caption: Key parameters influencing the success of electropolymerization.

Section 3: Catalyst Stability and Performance

The long-term stability of a phenothiazine-based electrocatalyst is crucial for practical applications, such as in biosensors or redox flow batteries.[10][11]

Question 4: My catalyst shows good initial activity, but its performance rapidly degrades over time or with repeated cycling.

Answer:

Performance degradation is almost always linked to the chemical instability of the oxidized forms of the phenothiazine core.

  • Causality: Instability of Oxidized States: The dicationic form (PTZ²⁺) of phenothiazine is highly electrophilic and prone to irreversible side reactions.[3] Even the radical cation (PTZ•+) can be unstable, depending on its structure and environment, potentially leading to cleavage of N-substituents or other decomposition pathways.[8]

    • Solution 1: Molecular Engineering: The most effective strategy is to chemically modify the phenothiazine molecule to enhance its stability. Introducing electron-donating groups (e.g., methoxy groups) at positions para to the nitrogen and sulfur atoms can delocalize the positive charge on the oxidized species, dramatically improving their stability.[9] This allows for the possibility of stable, reversible two-electron transfer.[9]

    • Solution 2: Control Operating Conditions: Limit the upper potential of your experiment to avoid generating the highly reactive dication, if only the first redox couple is required for your application.[3] Ensure the operating environment is free from nucleophiles (like water) that could react with the electrophilic oxidized forms.

The table below summarizes the effect of substituents on key electrochemical properties.

Substituent TypePosition on Phenothiazine RingEffect on Oxidation PotentialEffect on Stability of Oxidized FormReference
Electron-Donating (e.g., -OCH₃, -NR₂)3, 7 (para to N, S)Decreases potential (easier to oxidize)Significantly Increases [9][12]
Alkyl/Alkoxy on Nitrogen10 (N-position)Minor effect on potentialCan improve stability and solubility[12][13]
Electron-Withdrawing (e.g., -Cl, -NO₂)AnyIncreases potential (harder to oxidize)Generally Decreases[11]

Section 4: Experimental Protocols

Adherence to standardized protocols is essential for reproducibility.

Protocol 1: Standard Cyclic Voltammetry of a Phenothiazine Derivative

This protocol outlines the steps for obtaining a baseline CV for a soluble phenothiazine derivative in a non-aqueous solvent.

  • Electrode Preparation:

    • Polish a 3 mm glassy carbon working electrode with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad for 60 seconds each.

    • Rinse thoroughly with deionized water, then sonicate in 1:1 deionized water/ethanol for 2 minutes.

    • Dry the electrode under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. This is the supporting electrolyte.

    • Prepare a 1.0 mM solution of your phenothiazine derivative by dissolving it in the electrolyte solution.

    • Prepare a 1.0 mM solution of Ferrocene (Fc) in the electrolyte solution to use as an internal standard.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell: the prepared glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/Ag⁺ (0.01 M AgNO₃ in electrolyte) as the reference electrode.

    • Purge the analyte solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

    • Record a CV of the blank electrolyte solution first to ensure there are no interfering peaks.

    • Record the CV of the phenothiazine solution. A typical scan range is 0.0 V to +1.2 V vs Ag/Ag⁺ at a scan rate of 100 mV/s. Adjust the range based on the observed peaks.

    • After the measurement, add a small amount of the Ferrocene stock solution and record another CV to locate the Fc/Fc⁺ redox couple, which should appear around +0.065 V vs Ag/Ag⁺ in acetonitrile. All potentials should be reported relative to the Fc/Fc⁺ couple.

References

  • Electroanalytical studies of phenothiazine neuroleptics at gold and platinum electrodes. (Analyst, RSC Publishing).
  • Electroanalytical studies of phenothiazine neuroleptics at gold and pl
  • Electrochemistry of new derivatives of phenothiazine: Electrode kinetics and electropolymerization conditions. (ResearchGate). [Link]

  • A Stable Two-Electron-Donating Phenothiazine for Application in Nonaqueous Redox Flow Batteries. (ResearchGate). [Link]

  • Structures of studied phenothiazine derivatives. (ResearchGate). [Link]

  • Analysis of phenothiazine and its derivatives using LC/electrochemistry/MS and LC/electrochemistry/fluorescence. (PubMed). [Link]

  • Phenothiazine - Wikipedia. (Wikipedia). [Link]

  • A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. (Journal of Materials Chemistry A, RSC Publishing). [Link]

  • Cyclic-voltammetric studies of some phenothiazine dyes. (Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, RSC Publishing). [Link]

  • Synthesis and Characterization of Phenothiazine Derivatives. (The Pharmaceutical and Chemical Journal). [Link]

  • Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. (ChemRxiv, Cambridge Open Engage). [Link]

  • Chemical and Electrochemical Oxidation of Phenothiazine. (ResearchGate). [Link]

  • Electropolymerization-Induced Positively Charged Phenothiazine Polymer Photoelectrode for Highly Sensitive Photoelectrochemical Biosensing. (PubMed). [Link]

  • N-Substituted Phenothiazine Derivatives: How the Stability of the Neutral and Radical Cation Forms Affects Overcharge Performance in Lithium-Ion Batteries. (ResearchGate). [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (MDPI). [Link]

  • Design, Synthesis, and Characterization of a Phenothiazine-Functionalized Triazine Derivative for Electrochromic Devices. (ResearchGate). [Link]

  • Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries. (National Institutes of Health). [Link]

  • Thermally encapsulated phenothiazine@MWCNT cathode for aqueous zinc ion battery. (Materials Advances, RSC Publishing). [Link]

  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. (Chemical Science, RSC Publishing). [Link]

  • Synthesis and electrochemical study of benzothiazine and phenothiazine derivatives. (The Journal of Organic Chemistry, ACS Publications). [Link]

  • Study of the electrochemical oxidation of phenothiazine derivatives in acetonitrile medium: The effect of the structure on the voltammetric behavior. (Sci-Hub). [Link]

  • Electrochemical characterization and performance of phenothiazine derivatives as redox mediators. (ResearchGate). [Link]

  • Molecular Tailoring of Phenothiazine Deriva ves for High Performance Non-Aqueous Organic Redox Flow Bateries. (ChemRxiv). [Link]

  • Cu-Catalyzed C–H Phenothiazination toward the Assembly of Cyclopeptides. (ACS Catalysis, ACS Publications). [Link]

  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (ResearchGate). [Link]

  • Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes and Their Differential Pulse and Square-wave Voltammetric Determination in Pharmaceuticals. (ResearchGate). [Link]

  • Phenothiazine. (StatPearls, NCBI Bookshelf). [Link]

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (MDPI). [Link]

  • The Chemistry of Phenothiazine. (Chemical Reviews, ACS Publications). [Link]

  • Structure-induced optoelectronic properties of phenothiazine-based materials. (Journal of Materials Chemistry C, RSC Publishing). [Link]

Sources

Technical Support Center: Column Chromatography Purification of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine via column chromatography. We will address common challenges, provide detailed troubleshooting steps, and offer a validated protocol to ensure successful purification outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the purification of this specific phenothiazine derivative.

Q1: What is a good starting solvent system for purifying this compound on a silica gel column?

A: A gradient elution is typically most effective. A good starting point is a hexane/ethyl acetate system. Begin with a low polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate. The ether side chain on the molecule imparts significant polarity, so you may need to finish the elution with a higher concentration of ethyl acetate or even switch to a more polar system like dichloromethane/methanol if the compound does not elute.[1] Always determine the optimal solvent system by first running Thin-Layer Chromatography (TLC).[1]

Q2: My compound is not eluting from the silica column, even with high concentrations of ethyl acetate. What should I do?

A: This indicates that your compound is too strongly adsorbed to the silica gel.[2] The nitrogen atom in the phenothiazine ring and the ether oxygens can interact strongly with the acidic silanol groups on the silica surface. To resolve this, you can:

  • Increase Solvent Polarity Drastically: Switch to a more polar mobile phase, such as dichloromethane (DCM) with a gradient of methanol (e.g., 0-10% methanol in DCM).[2]

  • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of triethylamine (Et₃N) into your eluent. This will neutralize the acidic sites on the silica, reducing the strong interaction and allowing your compound to elute.

Q3: I'm seeing a new, more polar spot on my TLC analysis of the collected fractions that wasn't in my initial crude material. What is happening?

A: This is a classic sign of compound degradation on the silica gel.[3] The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can be catalyzed by the acidic surface of silica gel, forming the corresponding sulfoxide.[4] This sulfoxide is significantly more polar and will elute much later or remain at the baseline.

Q4: My purified compound appears as a dark or oily residue instead of a solid. How can I improve this?

A: Obtaining an oily product is common for phenothiazine derivatives, which may have lower melting points or exist as viscous liquids at room temperature.[5] Ensure all volatile chromatography solvents are thoroughly removed under high vacuum. If impurities are the cause, re-purification may be necessary. If the product is simply an oil, this is its natural physical state.

Q5: The collected fractions are changing color upon standing in the lab. Why is this occurring?

A: Phenothiazine derivatives are notoriously sensitive to light and air.[6] Light can cause decomposition, leading to color changes. It is crucial to collect fractions in amber vials or vials wrapped in aluminum foil and to minimize exposure to ambient light. Storing purified fractions under an inert atmosphere (nitrogen or argon) can also prevent oxidation.

Part 2: In-Depth Troubleshooting Guide

This section explores specific experimental problems in greater detail, providing causal explanations and robust solutions.

Issue 1: Poor Separation and Co-elution of Impurities
  • Symptoms: Fractions contain both the desired product and impurities, as confirmed by TLC or other analytical methods. The spots on the TLC plate are too close together (ΔRf < 0.2).

  • Underlying Cause & Mechanistic Explanation: The polarity of the chosen mobile phase is not optimized to differentiate between the target compound and the impurities. The solvent may be too polar, causing all compounds to move too quickly through the column with little interaction with the stationary phase, resulting in poor resolution.[1]

  • Solutions:

    • Re-optimize the Mobile Phase with TLC: Test various solvent systems. Aim for an Rf value of 0.3-0.4 for your target compound in the chosen system, as this often provides the best separation in column chromatography.[3]

    • Employ a Shallow Gradient: Instead of a steep increase in polarity, use a slow, shallow gradient. This allows for more equilibration time on the column, enhancing the separation between closely eluting compounds.

    • Try an Alternative Solvent System: If hexane/ethyl acetate fails, consider systems with different selectivities, such as dichloromethane/acetone or toluene/ethyl acetate. The choice of solvent affects not only polarity but also specific interactions with the analyte and stationary phase.[7]

Issue 2: Significant Peak Tailing or Broad Elution Bands
  • Symptoms: The compound elutes over a large number of fractions, and the corresponding TLC spots appear elongated or "tailed."

  • Underlying Cause & Mechanistic Explanation: Tailing is often caused by non-ideal interactions between the analyte and the stationary phase. The basic nitrogen on the phenothiazine ring can interact strongly with acidic silanol groups on the silica surface.[3] This leads to a slow desorption rate, causing the compound to trail as it moves down the column. Overloading the column with too much crude material can also cause this effect.

  • Solutions:

    • Deactivate the Silica Gel: Add 0.5-1% triethylamine or pyridine to the eluting solvent. This basic additive will bind to the active acidic sites on the silica, preventing your compound from interacting too strongly and resulting in sharper, more symmetrical elution bands.

    • Reduce the Sample Load: Ensure you are not overloading the column. A general rule is to load 1-5% of the silica gel mass with your crude material (e.g., 1-5 g of crude on 100 g of silica).

    • Consider an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Neutral alumina is an excellent alternative for purifying basic compounds like phenothiazines.

Issue 3: Evidence of Compound Degradation
  • Symptoms: Appearance of new spots on TLC post-column, low overall recovery, or discoloration of the silica gel at the top of the column.

  • Underlying Cause & Mechanistic Explanation: Phenothiazines can be unstable on silica.[8] The primary degradation pathway is the oxidation of the electron-rich sulfur atom to a sulfoxide, a reaction that can be catalyzed by the acidic silica surface and trace oxygen.[4]

  • Solutions:

    • Pre-Column Stability Test: Before committing to a large-scale purification, perform a stability test. Spot your compound on a silica TLC plate and leave it exposed to air for 1-2 hours. Then, elute the plate and check for any new spots. If degradation is observed, silica gel may not be the ideal stationary phase.[3]

    • Use Deactivated Silica or Alumina: As mentioned previously, deactivating the silica with a base or using neutral alumina can suppress this degradation pathway.

    • Run the Column Quickly: Minimize the time your compound spends on the column. Use flash chromatography (applying pressure to speed up solvent flow) rather than gravity chromatography. This reduces the contact time with the stationary phase, limiting the opportunity for degradation.

Part 3: Recommended Experimental Protocol

This protocol provides a reliable starting point for the purification of 1-5 grams of crude this compound.

Step 1: Preparation of the Stationary Phase
  • Select a glass column appropriate for the amount of material (a 40-50 mm diameter column is suitable for 1-5 g of crude material).

  • Prepare a slurry of silica gel (70-230 mesh for gravity or 230-400 mesh for flash chromatography) in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).[1] For 5 g of crude material, use approximately 150-200 g of silica gel.

  • Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.

  • Add a thin layer of sand (approx. 1 cm) to the top of the silica bed to prevent disruption during solvent addition.

Step 2: Sample Loading
  • Dry Loading (Recommended): Dissolve the crude material (5 g) in a minimal amount of a volatile solvent like dichloromethane. Add 10-15 g of silica gel to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection
  • Begin eluting with the low-polarity solvent system determined from your TLC analysis (e.g., 95:5 Hexane:EtOAc).

  • Collect fractions of a consistent volume (e.g., 20-25 mL per tube).

  • Gradually increase the polarity of the mobile phase. A suggested gradient is shown in the table below.

  • Monitor the elution process by analyzing collected fractions using TLC. Combine fractions that contain the pure product.

Step 4: Product Isolation
  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum for several hours to remove any residual solvent.

Part 4: Data Presentation & Visualization

Table 1: Suggested Solvent Systems & Gradient Profile
Step Solvent System (v/v) Volume (Column Volumes) Purpose
195:5 Hexane:Ethyl Acetate2Elute very nonpolar impurities.
290:10 Hexane:Ethyl Acetate3Continue eluting nonpolar impurities.
380:20 Hexane:Ethyl Acetate5-10Elute the target compound.
450:50 Hexane:Ethyl Acetate3Elute more polar impurities.
5100% Ethyl Acetate2Column flush.
ModifierAdd 0.5% Triethylamine to all solvents if tailing or degradation is observed.-Neutralize silica gel surface.
Diagram 1: Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing common purification problems.

Caption: A logical workflow to diagnose and address purification issues.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • BenchChem. (n.d.). Troubleshooting common issues in phenothiazine synthesis. BenchChem Technical Support.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. BenchChem Technical Support.
  • Request PDF. (n.d.). The Stability of Drug Adsorbates on Silica.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds. BenchChem Technical Support.
  • ALWSCI Technologies. (2024).
  • Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Mitigating Interference of MEEPT in Biological and Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding interference from Mono-ADP-ribosylating Pseudomonas Exotoxin T (MEEPT), a significant confounding factor in many biological and cellular assays. Our goal is to provide you with the expertise and validated methods needed to ensure the integrity and reproducibility of your experimental data.

Introduction: Understanding MEEPT (Exotoxin T)

The term MEEPT in this context refers to Exotoxin T (ExoT) , a virulence factor secreted by the opportunistic pathogen Pseudomonas aeruginosa.[1][2] The presence of even low, undetectable levels of P. aeruginosa in cell cultures can lead to the secretion of ExoT directly into the media, causing a host of assay interferences that are often misattributed to other causes.[3]

ExoT is a potent, bifunctional toxin with two distinct enzymatic activities that disrupt core cellular processes:

  • GTPase-Activating Protein (GAP) Activity: The N-terminal domain of ExoT targets and inactivates Rho family GTPases, including RhoA, Rac1, and Cdc42.[2][4] These proteins are master regulators of the actin cytoskeleton. By inactivating them, ExoT causes cell rounding, disruption of focal adhesions, inhibition of cell migration, and blocks phagocytosis.[1][2][5]

  • Mono-ADP-Ribosyltransferase (ADPRT) Activity: The C-terminal domain catalyzes the transfer of an ADP-ribose group from NAD+ onto various host proteins.[1] While its activity is less potent than the related ExoS toxin, the ADPRT domain of ExoT contributes significantly to its overall cytotoxicity and its ability to inhibit processes like wound healing.[1][6][7]

This dual-pronged attack on fundamental cellular machinery makes MEEPT a source of significant experimental artifacts. This guide will help you identify, troubleshoot, and mitigate its effects.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is MEEPT and how does it interfere with my assays?

MEEPT refers to Pseudomonas aeruginosa Exotoxin T (ExoT), a secreted bacterial toxin. It interferes with experiments by enzymatically modifying critical host proteins. Its GAP activity disrupts the cytoskeleton, affecting morphology, adhesion, and migration assays, while its ADPRT activity contributes to cytotoxicity, confounding viability and proliferation studies.[1][2]

Q2: My cells are growing slowly, rounding up, and detaching. Could this be MEEPT interference?

Yes, these are classic signs of MEEPT activity. The toxin's GAP domain directly targets Rho GTPases, leading to the collapse of the actin cytoskeleton, which manifests as cell rounding and detachment.[2][5] The overall cytotoxic effect can also lead to reduced proliferation. However, similar symptoms can arise from other issues like mycoplasma contamination, poor media quality, or over-confluency, making specific testing essential.[8]

Q3: What types of assays are most susceptible to MEEPT interference?

Based on its known molecular targets, the following assays are at high risk for interference:

  • Cell Viability & Cytotoxicity Assays (e.g., MTT, LDH): ExoT is directly cytotoxic, which can mask the effects of your compound of interest or create a high background signal.[6][7]

  • Cell Migration & Wound Healing (Scratch) Assays: ExoT potently inhibits these processes through both its GAP and ADPRT domains.[1]

  • Adhesion & Spreading Assays: Disruption of the actin cytoskeleton and focal adhesions prevents proper cell attachment and spreading.[2]

  • Signaling Pathway Analysis: Any pathway involving RhoA, Rac1, or Cdc42 will be directly perturbed. This includes pathways related to cell polarity, motility, and proliferation.[4]

  • Phagocytosis Assays: ExoT is a known inhibitor of bacterial internalization by host cells.[1]

Q4: How can I definitively determine if my cell culture is contaminated with P. aeruginosa?

Visual inspection is often insufficient. The two most reliable methods are:

  • Microbiological Culture: Plating a sample of your cell culture supernatant on a selective medium, such as Cetrimide Agar, will promote the growth of P. aeruginosa while inhibiting most other bacteria.[9]

  • PCR Detection: Using specific primers for P. aeruginosa genes (e.g., gyrB or species-specific 16S rRNA sequences) provides a highly sensitive and rapid method for detection.[9][10]

Part 2: Troubleshooting Guides

Guide 1: Issue - Unexpected Cytotoxicity, Slow Growth, or Cell Detachment

This workflow guides you from initial observation to resolution when MEEPT contamination is the suspected cause of poor cell health.

A Observation: - High cell death - Slow proliferation - Cells rounding/detaching B Step 1: Quarantine Culture Immediately isolate the suspicious flask/plate and all shared reagents (media, FBS). A->B C Step 2: Perform Contamination Tests (See Protocol 1) A) Plate supernatant on Cetrimide Agar. B) Perform PCR for P. aeruginosa genes. B->C D Test Positive? C->D E Action: Discard Contaminated Materials - Autoclave and discard culture. - Discard all shared/opened reagents. - Decontaminate incubator and biosafety cabinet. D->E Yes G Step 3: Investigate Other Causes - Test for Mycoplasma. - Check media pH and formulation. - Review cell handling procedures (over-trypsinization). - Validate passage number. D->G No F Action: Restart with Clean Stocks - Thaw a new, validated vial of cells. - Use fresh, unopened reagents. E->F H Step 4: Implement Prevention Plan (See Protocol 2) - Routine contamination screening. - Strict aseptic technique. - Quarantine new cell lines. F->H G->H

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Issue - Inaccurate Results in Migration, Signaling, or Cytoskeletal Assays

If your cell health appears normal but you are getting unexpected or irreproducible results in MEEPT-sensitive assays, low-level contamination may be the culprit.

Potential Cause: A low-level, non-lethal P. aeruginosa contamination is secreting enough ExoT to interfere with specific cellular functions without causing widespread cell death.

Recommended Action Plan:

  • Confirm the Interference:

    • Run a Contamination Test: First, perform the PCR-based detection outlined in Protocol 1 . It is more sensitive than culture for detecting low bacterial loads.

    • Use a Control Supernatant: Culture a known contaminating strain of P. aeruginosa (if available in your facility under appropriate biosafety conditions) or a non-pathogenic lab strain of E. coli. Filter-sterilize the supernatant and add it to a healthy, uncontaminated culture. If you observe the same assay interference, this strongly suggests a secreted factor is responsible.

  • Address the Lack of Specific Inhibitors:

    • As of late 2025, there are no commercially available, specific small-molecule inhibitors for ExoT . Therefore, mitigation must rely on rigorous experimental design.

  • Implement Rigorous Experimental Controls:

    • Negative Control: Always include a "mock" treatment where cells are exposed to the vehicle or supernatant from a non-pathogenic bacterial culture (e.g., E. coli K-12). This helps differentiate MEEPT-specific effects from general responses to bacterial products.

    • Positive Control (if applicable): If you are working with purified proteins or bacterial strains, use a catalytically inactive mutant of ExoT as a control. An ExoT variant with a mutation in the GAP domain (e.g., R149K) or the ADPRT domain will help isolate which function is causing the interference.[1][5] This is an advanced technique but represents the gold standard for mechanistic validation.

    • Orthogonal Assays: Validate your findings using an alternative method. For example, if a transwell migration assay shows inhibition, confirm the effect on cytoskeletal organization using phalloidin staining to visualize F-actin.

Part 3: Key Protocols & Methodologies

Protocol 1: Detecting P. aeruginosa Contamination

A) Microbiological Culture Method This method confirms the presence of viable bacteria.

  • Preparation: Obtain sterile Petri dishes containing Cetrimide Agar, a selective medium for P. aeruginosa.

  • Sampling: Under sterile conditions in a biosafety cabinet, collect 100-200 µL of supernatant from your suspect cell culture.

  • Inoculation: Pipette the supernatant onto the surface of the Cetrimide Agar plate. Use a sterile spreader to distribute the liquid evenly.

  • Incubation: Seal the plate with paraffin film and incubate at 35-37°C for 24-48 hours.

  • Interpretation: Look for colonies producing a characteristic greenish-blue pigment (pyocyanin). Growth of such colonies is a strong presumptive positive for P. aeruginosa.[9]

B) PCR-Based Detection This method is highly sensitive and can detect low levels of bacterial DNA.

  • Sample Preparation: Collect 1 mL of cell culture supernatant. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any bacteria. Discard the supernatant and use the pellet for DNA extraction.

  • DNA Extraction: Use a commercial bacterial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification: Perform real-time PCR (qPCR) using primers specific for a unique P. aeruginosa gene, such as gyrB.[9]

    • Control: Include a no-template control (water) and a positive control (P. aeruginosa genomic DNA, if available).

  • Analysis: The presence of an amplification signal in your sample, in the absence of a signal in the no-template control, indicates contamination.

Protocol 2: Decontamination & Prevention

Decontamination is generally not recommended. Due to the high antibiotic resistance of P. aeruginosa and the risk of generating resistant strains, the most reliable course of action is to discard the culture and start over.[3][11]

  • Discard: Autoclave all contaminated flasks, plates, and serological pipettes.

  • Decontaminate: Thoroughly clean the biosafety cabinet and incubator with a disinfectant effective against P. aeruginosa (e.g., 70% ethanol followed by a quaternary ammonium compound).

  • Replace: Discard all opened bottles of media, serum, and other reagents that were used with the contaminated culture. The risk of cross-contamination is too high.

  • Restart: Thaw a fresh, early-passage vial of cells that has been previously tested and confirmed to be clean.

Prevention is the Best Mitigation Strategy:

  • Aseptic Technique: Adhere strictly to sterile operating procedures.

  • Quarantine: Isolate all new cell lines upon arrival until they have been thoroughly tested for common contaminants, including P. aeruginosa and mycoplasma.

  • Dedicated Reagents: Use dedicated bottles of media and supplements for each cell line to prevent cross-contamination.

  • Routine Screening: Implement a schedule to periodically test your cell banks and working cultures using the PCR method described in Protocol 1.

Antibiotics for P. aeruginosa Considerations for Cell Culture
Ciprofloxacin A fluoroquinolone. Can be cytotoxic to mammalian cells at higher concentrations. Use at the lowest effective, non-cytotoxic dose (e.g., ≤20 µg/mL for fibroblasts/keratinocytes).[12][13]
Amikacin / Tobramycin Aminoglycosides. Often used in combination therapies. Non-cytotoxic concentrations have been established for some cell lines.[12][14]
Meropenem A carbapenem with broad-spectrum activity. Generally reserved for severe infections due to resistance concerns.[12]
Penicillin/Streptomycin Generally ineffective. P. aeruginosa possesses intrinsic resistance to many common cell culture antibiotics.[11]

Note: The use of antibiotics to treat an active contamination is discouraged. This table is for informational purposes, particularly for prophylactic use in primary cultures where the risk of contamination from host tissue is high.

Part 4: Technical Summary & Visualizations

Table 1: Summary of MEEPT (ExoT) Interference
Toxin DomainMolecular MechanismCellular TargetsAffected Assays
N-Terminal GAP GTPase-Activating ProteinRhoA, Rac1, Cdc42 [2][4]Cell Morphology, Adhesion, Migration, Wound Healing, Phagocytosis, Cytoskeletal Analysis
C-Terminal ADPRT Mono-ADP-RibosyltransferaseMultiple, including Crk proteins and PGK1Cell Viability, Cytotoxicity, Proliferation, Metabolism, Wound Healing[1][6]
Diagrams

cluster_cell Host Cell Cytosol Rho_GTP Rho/Rac/Cdc42 (Active-GTP) Rho_GDP Rho/Rac/Cdc42 (Inactive-GDP) Actin Actin Cytoskeleton (Organized) Rho_GTP->Actin Maintains Structure Actin_Collapse Cytoskeletal Collapse Rho_GDP->Actin_Collapse Viability Normal Cell Viability Actin->Viability Host_Protein Host Proteins (e.g., Crk, PGK1) ADP_Protein ADP-Ribosylated Proteins Host_Protein->Viability Cytotoxicity Cytotoxicity / Apoptosis ADP_Protein->Cytotoxicity MEEPT MEEPT (ExoT) GAP GAP Domain MEEPT->GAP ADPRT ADPRT Domain MEEPT->ADPRT GAP->Rho_GTP Inactivates ADPRT->Host_Protein ADP-Ribosylates

Caption: Mechanism of MEEPT (ExoT) interference in host cells.

References
  • Garrity-Ryan L, Kazmierczak BI, Kowal R, Comolli J, Hauser A, Engel J. The ADP Ribosyltransferase Domain of Pseudomonas aeruginosa ExoT Contributes to Its Biological Activities. Infection and Immunity. 2004;72(1):586-590. [Link]

  • Goehring UM, Schmidt G, Pederson KJ, Aktories K, Barbieri JT. Pseudomonas aeruginosa ExoT Is a Rho GTPase-Activating Protein. Journal of Biological Chemistry. 1999;274(51):36369-36372. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • Wikipedia. Pseudomonas aeruginosa. [Link]

  • Hayward JA, et al. A pipeline to evaluate inhibitors of the Pseudomonas aeruginosa exotoxin U. Biochemical Journal. 2021;478(3):647-668. [Link]

  • Goldufsky J, et al. Pseudomonas aeruginosa exotoxin T induces potent cytotoxicity against a variety of murine and human cancer cell lines. Journal of Medical Microbiology. 2015;64(Pt 2):164-173. [Link]

  • Pederson KJ, Riese MJ, Barbieri JT. In Vivo Rho GTPase-Activating Protein Activity of Pseudomonas aeruginosa Cytotoxin ExoS. Infection and Immunity. 2000;68(7):4041-4047. [Link]

  • Ryd M, et al. Exoenzyme T of Pseudomonas aeruginosa elicits cytotoxicity without interfering with Ras signal transduction. Cellular Microbiology. 2001;3(4):237-246. [Link]

  • Wikipedia. Pseudomonas exotoxin. [Link]

  • Goldufsky J, et al. Pseudomonas aeruginosa exotoxin T induces potent cytotoxicity against a variety of murine and human cancer cell lines. PubMed. [Link]

  • Aktories K, Schmidt G. RhoA GTPase cycle and functional consequences of ADP- ribosylation by C3. ResearchGate. [Link]

  • Corcuera-Gómez C, et al. Antibiotics against Pseudomonas aeruginosa on Human Skin Cell Lines: Determination of the Highest Non-Cytotoxic Concentrations with Antibiofilm Capacity for Wound Healing Strategies. MDPI. 2024;16(2):236. [Link]

  • Fraylick JE, et al. Pseudomonas aeruginosa ExoS ADP-ribosyltransferase inhibits ERM phosphorylation. PubMed. [Link]

  • Turley AP, Vanderkelen L. How to escape from a cytotoxicity failure? YouTube. 2022. [Link]

  • Sun D, et al. Detection methods for Pseudomonas aeruginosa: history and future perspective. RSC Advances. 2017;7(79):50366-50375. [Link]

  • Le-Juge P, et al. Intracellular Pseudomonas aeruginosa persist and evade antibiotic treatment in a wound infection model. PLOS Pathogens. 2025. [Link]

  • Goldufsky J, Shafikhani S. Pseudomonas aeruginosa: Infections, Animal Modeling, and Therapeutics. MDPI. 2022;12(9):896. [Link]

  • Creative Bioarray. Troubleshooting Cell Culture Contamination: A Comprehensive Guide. [Link]

  • Maurice N, et al. Clinical Impact of Antibiotics for the Treatment of Pseudomonas aeruginosa Biofilm Infections. Frontiers in Microbiology. 2020. [Link]

  • ResearchGate. Pseudomonas aeruginosa contamination in cell culture? [Link]

  • Li H, et al. Detection of Pseudomonas aeruginosa Serogroup G Using Real-Time PCR for Novel Target Genes Identified Through Comparative Genomics. Frontiers in Microbiology. 2022. [Link]

Sources

Technical Support Center: Best Practices for Handling Light-Sensitive Phenothiazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for handling light-sensitive phenothiazine compounds. It offers practical, field-proven insights and detailed protocols to ensure experimental integrity and safety.

Frequently Asked Questions (FAQs)

Q1: Why are phenothiazine compounds so sensitive to light?

A1: The core tricyclic structure of phenothiazines, known as the phenothiazine nucleus, is rich in electrons and contains a sulfur atom, making it highly susceptible to photo-oxidation. When exposed to light, particularly UV-A and UV-B radiation, the molecule can absorb photons, promoting it to an excited state. This excited molecule can then react with molecular oxygen, leading to the formation of reactive oxygen species (ROS) and ultimately resulting in the oxidation of the sulfur atom to form sulfoxide derivatives. Further degradation can lead to the formation of phenothiazinyl radicals, dimers, and other photoproducts, which may be less active or even toxic.

Q2: What are the primary degradation products of phenothiazines upon light exposure?

A2: The most common initial degradation product is the corresponding sulfoxide. For example, chlorpromazine is oxidized to chlorpromazine sulfoxide. Depending on the specific phenothiazine, the duration and intensity of light exposure, and the presence of other reactive species, a complex mixture of degradation products can be formed. These can include N-oxides, dimers, and various polymeric species. It is crucial to be aware of these potential impurities, as they can interfere with experimental results and may have different pharmacological or toxicological profiles.

Q3: What are the immediate visual indicators of phenothiazine degradation?

A3: A distinct color change is often the first sign of degradation. Solutions of phenothiazine derivatives are typically colorless or pale yellow. Upon exposure to light, they may turn yellow, pink, red, or brown, depending on the specific compound and the extent of degradation. The appearance of turbidity or precipitation can also indicate the formation of insoluble degradation products. However, significant degradation can occur even before any visual changes are apparent, making it essential to rely on proper handling techniques rather than visual inspection alone.

Q4: Can I simply work under normal laboratory lighting?

A4: No, standard fluorescent or LED laboratory lighting emits a broad spectrum of light that includes wavelengths capable of inducing photodegradation of phenothiazines. It is a best practice to work under amber or red light (wavelengths >500 nm), which have lower energy and are less likely to be absorbed by the phenothiazine nucleus. All manipulations, from weighing and dissolution to dilutions and transfers, should be performed in a light-protected environment.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis. Photodegradation of the phenothiazine compound.1. Prepare fresh solutions in a light-protected environment (e.g., under amber light).2. Use amber glass vials or wrap clear vials in aluminum foil.3. Minimize the exposure time of samples in the autosampler.
Color change in solution (e.g., yellowing, pinkening). Significant light-induced degradation has occurred.1. Discard the solution immediately.2. Review handling and storage procedures to identify sources of light exposure.3. Prepare a fresh solution following strict light-protection protocols.
Inconsistent or non-reproducible experimental results. Degradation of the phenothiazine stock solution or during the experiment.1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions into single-use vials to avoid repeated exposure of the entire stock.3. Protect experimental setups from ambient light using blackout cloths or by working in a darkroom.
Precipitate formation in a previously clear solution. Formation of insoluble degradation products.1. Do not use the solution. Discard it appropriately.2. Consider the solubility of potential degradation products and adjust solvent systems if necessary, while still adhering to light-protection measures.

Best Practice Protocols

Protocol 1: Preparation of a Standard Phenothiazine Solution

This protocol outlines the steps for preparing a phenothiazine solution while minimizing light exposure.

Materials:

  • Phenothiazine compound

  • Amber glass volumetric flask

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

  • Spatula

  • Appropriate solvent (e.g., ethanol, acetonitrile, deionized water)

  • Aluminum foil

  • Pipettes and pipette tips

Procedure:

  • Work Environment: Conduct all steps under amber or red light. Turn off or block all sources of white light.

  • Weighing: Weigh the desired amount of the phenothiazine compound directly into an amber glass volumetric flask. Minimize the time the solid is exposed to any light.

  • Dissolution: Add the appropriate solvent to the volumetric flask. If necessary, sonicate the flask in a bath protected from light (e.g., by covering the sonicator with a dark cloth) until the compound is fully dissolved.

  • Dilution: Bring the solution to the final volume with the solvent and mix thoroughly by inverting the flask multiple times.

  • Aliquoting and Storage: Immediately aliquot the solution into amber glass vials. For long-term storage, purge the vials with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. Store the vials at the recommended temperature (typically 2-8°C or -20°C) in a dark container or a light-proof box.

Protocol 2: Workflow for Spectroscopic Analysis of Phenothiazines

This workflow minimizes photodegradation during UV-Vis or fluorescence spectroscopy.

G cluster_prep Solution Preparation (Light-Protected) cluster_analysis Spectroscopic Measurement A Prepare stock solution in amber flask B Perform serial dilutions using amber vials A->B Dilute D Transfer sample to cuvette (amber cuvette if available) B->D Transfer C Pre-warm spectrophotometer with sample compartment closed E Immediately place cuvette in sample holder and close lid C->E Ready D->E Load F Acquire spectrum with minimal exposure time E->F Measure

Caption: Workflow for minimizing light exposure during spectroscopic analysis of phenothiazines.

Chemical Degradation Pathway

The following diagram illustrates the primary photo-oxidative degradation pathway of a generic phenothiazine.

G PHT Phenothiazine (Parent Compound) PHT_excited Excited State Phenothiazine* PHT->PHT_excited Light (hν) Sulfoxide Phenothiazine Sulfoxide (Primary Degradation Product) PHT_excited->Sulfoxide + O2 Others Further Degradation Products (Dimers, Polymers, etc.) Sulfoxide->Others Further Light Exposure

Caption: Simplified photo-oxidative degradation pathway of phenothiazines.

References

  • K. T. Lin, R. J. Cenedella, "The Photodegradation of Chlorpromazine and the Effect of Adsorbents on its Photostability," Journal of Pharmaceutical Sciences, 1980, 69(5), 583-584. ([Link])

  • M. J. Davies, S. L. Hogan, L. A. G. M. van der Broek, "Photochemistry of the Phenothiazine Drugs," Journal of Photochemistry and Photobiology B: Biology, 1995, 27(3), 173-185. ([Link])

  • United States Pharmacopeia (USP). General Chapter <661> Containers—Plastics. ([Link])

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. ([Link])

Validation & Comparative

A Comparative Guide to Redox Shuttle Molecules for Overcharge Protection in Lithium-Ion Batteries: 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Redox Shuttles in Lithium-Ion Battery Safety

Overcharging is a significant safety concern for lithium-ion batteries (LIBs), potentially leading to electrolyte decomposition, gas generation, thermal runaway, and catastrophic failure.[1] This is particularly problematic in multi-cell battery packs where slight variations in cell capacity can lead to one cell becoming overcharged while others are still charging.[1] Redox shuttle molecules are electrolyte additives that provide an elegant and cost-effective solution for intrinsic overcharge protection.[1][2][3]

These molecules are designed to have a specific oxidation potential that is slightly higher than the normal end-of-charge voltage of the battery's cathode.[1] During normal operation, the redox shuttle remains inert. However, upon overcharge, the shuttle molecule is oxidized at the cathode surface. This oxidized species then travels to the anode, where it is reduced back to its original state.[1] This process effectively creates an internal "shuttle" for the excess current, clamping the cell voltage at the redox potential of the shuttle and preventing the detrimental reactions associated with overcharging.[1]

This guide provides a detailed comparison of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine (MEEPT) , a promising phenothiazine derivative, with other widely studied classes of redox shuttle molecules: the alkoxybenzene derivative 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) and derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) . We will delve into their electrochemical properties, performance in providing overcharge protection, and the experimental methodologies used for their evaluation.

Mechanism of Redox Shuttle Overcharge Protection

The fundamental principle of a redox shuttle is a reversible oxidation-reduction cycle that occurs only when the battery enters an overcharge state. The process can be visualized as follows:

RedoxShuttleMechanism cluster_battery Lithium-Ion Battery in Overcharge Cathode Cathode RS Redox Shuttle (RS) Cathode->RS Oxidation at V > V_charge_end Anode Anode RS_ox Oxidized Shuttle (RS+) Anode->RS_ox Reduction Electrolyte Electrolyte RS->Cathode Diffusion RS_ox->Anode Diffusion CV_Workflow cluster_setup Electrochemical Cell Setup WE Working Electrode (e.g., Glassy Carbon) Data Cyclic Voltammogram (Current vs. Potential) RE Reference Electrode (e.g., Li metal) CE Counter Electrode (e.g., Pt wire) Electrolyte Electrolyte with Redox Shuttle Potentiostat Potentiostat Potentiostat->WE Potentiostat->RE Potentiostat->CE Potentiostat->Data Linear Potential Sweep & Current Measurement

Sources

A Comparative Analysis of MEEPT and Traditional Phenothiazine Antipsychotics: A Hypothetical Exploration Based on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of N-(2-(2-methoxyethoxy)ethyl)phenothiazine (MEEPT) and traditional phenothiazine antipsychotics. It is critical to establish from the outset that while MEEPT shares the foundational phenothiazine core structure with a class of well-established antipsychotic drugs, there is currently no available scientific literature or experimental data supporting its investigation or use as an antipsychotic agent. The primary body of research on MEEPT is within the field of materials science, specifically for its application in non-aqueous redox flow batteries.[1]

Therefore, this document will first provide a comprehensive overview of traditional phenothiazine antipsychotics, their mechanism of action, and key structural features that determine their therapeutic effects. Subsequently, it will introduce MEEPT in its known scientific context. Finally, it will offer a theoretical comparative analysis based on established structure-activity relationships (SAR) for phenothiazine-based neuroleptics to hypothesize why MEEPT, in its current form, is unlikely to exhibit significant antipsychotic activity.

Traditional Phenothiazine Antipsychotics: A Cornerstone of Psychiatry

Phenothiazines were the first class of drugs to be widely effective for the treatment of psychosis, revolutionizing the management of schizophrenia and other psychotic disorders in the 1950s.[2][3] Prominent examples of these first-generation or "typical" antipsychotics include chlorpromazine and fluphenazine.

Mechanism of Action: The Dopamine D2 Receptor Hypothesis

The primary mechanism of action for traditional phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5] The overactivity of this pathway is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By acting as antagonists at D2 receptors, phenothiazines reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

However, their lack of receptor selectivity leads to a wide range of side effects. Blockade of D2 receptors in the nigrostriatal pathway is responsible for extrapyramidal symptoms (EPS), including Parkinson-like motor deficits, akathisia, and dystonia. Antagonism of other receptors, such as muscarinic, histaminergic, and alpha-adrenergic receptors, contributes to side effects like dry mouth, sedation, and orthostatic hypotension.

Structure-Activity Relationship (SAR) of Phenothiazine Antipsychotics

The antipsychotic activity of phenothiazine derivatives is intrinsically linked to their chemical structure. Key SAR principles have been established through decades of research:

  • Substitution at Position 2: The presence of an electron-withdrawing group (e.g., -Cl, -CF3) at the 2-position of the phenothiazine ring system significantly enhances antipsychotic potency.

  • The N-10 Side Chain: A crucial determinant of neuroleptic activity is the nature of the side chain attached to the nitrogen atom at position 10. A three-carbon (propyl) chain separating the ring nitrogen from the terminal amino group is considered optimal for potent antipsychotic effects.[6] Shortening or lengthening this chain diminishes neuroleptic activity.[6]

  • The Terminal Amino Group: The amino group at the end of the side chain must be tertiary for maximal antipsychotic activity.[6] This group is typically part of an aliphatic or a piperazine moiety.

The established hypothesis is that the three-carbon chain allows the protonated terminal amino group to interact with the substituent at the 2-position, mimicking the conformation of dopamine and enabling competitive antagonism at its receptor.[6]

MEEPT: A Phenothiazine Derivative in a Different Scientific Domain

MEEPT, or N-(2-(2-methoxyethoxy)ethyl)phenothiazine, is a phenothiazine derivative that has garnered interest for its electrochemical properties.[1] It is characterized by a distinct N-10 side chain: a 2-(2-methoxyethoxy)ethyl group.

Current Research Focus: Redox Flow Batteries

The available scientific literature exclusively discusses MEEPT in the context of its use as a redox-active organic molecule (ROM) for non-aqueous redox flow batteries.[1] Its phenothiazine core allows for stable and reversible redox reactions, making it a candidate for energy storage applications. Studies on MEEPT have focused on its synthesis, solubility in organic solvents, and electrochemical performance.[1] There is no indication from these studies that MEEPT has been considered or tested for any pharmacological activity.

A Hypothetical Comparative Analysis: MEEPT vs. Traditional Phenothiazine Antipsychotics

Based on the established SAR for phenothiazine antipsychotics, we can conduct a theoretical analysis of MEEPT's potential for neuroleptic activity.

Structural Comparison
FeatureTraditional Phenothiazine Antipsychotics (e.g., Chlorpromazine)MEEPT
Phenothiazine Core PresentPresent
Substitution at C-2 Electron-withdrawing group (e.g., -Cl)Unsubstituted
N-10 Side Chain Typically a 3-carbon (propyl) chain2-(2-methoxyethoxy)ethyl chain
Terminal Amino Group Tertiary amine (aliphatic or piperazine)Not a terminal amine in the classic sense
Predicted Impact on Antipsychotic Activity

Based on this structural comparison, MEEPT is unlikely to exhibit significant antipsychotic activity for the following reasons:

  • Lack of C-2 Substitution: MEEPT lacks an electron-withdrawing group at the 2-position, a key feature for potent neuroleptic activity.

  • Altered N-10 Side Chain: The N-10 side chain of MEEPT deviates significantly from the optimal three-carbon chain. The presence of ether linkages and a longer, more flexible chain would likely alter the molecule's conformation and its ability to bind effectively to the dopamine D2 receptor in the manner of traditional phenothiazines.

  • Absence of a Classic Terminal Tertiary Amine: The side chain of MEEPT does not terminate in a basic tertiary amine group that is considered critical for the dopamine-like interaction with the D2 receptor.

The following diagram illustrates the structural differences between a classic phenothiazine antipsychotic (Chlorpromazine) and MEEPT, highlighting the key features for neuroleptic activity.

G cluster_0 Traditional Phenothiazine Antipsychotic (Chlorpromazine) cluster_1 MEEPT cluster_2 Key Structural Features for Antipsychotic Activity Chlorpromazine Chlorpromazine Features Electron-withdrawing group at C-2 3-carbon chain at N-10 Terminal tertiary amine Chlorpromazine->Features Possesses all key features MEEPT MEEPT MEEPT->Features Lacks key features

Caption: Structural comparison of Chlorpromazine and MEEPT.

Experimental Protocols for Antipsychotic Drug Evaluation

Should a novel phenothiazine derivative be considered for antipsychotic potential, a standardized battery of preclinical tests would be necessary. The following outlines a typical workflow.

In Vitro Receptor Binding Assays

The initial step involves determining the compound's affinity for various neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

  • Preparation of Membranes: Homogenize rat striatal tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the D2 receptors.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone) and varying concentrations of the test compound (e.g., MEEPT).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the compound's affinity for the D2 receptor.

In Vivo Behavioral Models of Psychosis

Animal models are then used to assess the compound's ability to reverse behaviors relevant to psychosis.

Protocol: Amphetamine-Induced Hyperlocomotion in Rodents

  • Acclimation: Acclimate rodents to an open-field arena.

  • Drug Administration: Administer the test compound or vehicle control at various doses.

  • Induction of Hyperlocomotion: After a suitable pre-treatment time, administer a psychostimulant such as d-amphetamine to induce hyperlocomotion, a model for dopamine hyperactivity.

  • Behavioral Assessment: Record and analyze the locomotor activity (e.g., distance traveled, rearing frequency) of the animals for a set period.

  • Data Analysis: Compare the locomotor activity of the test compound-treated groups to the vehicle- and amphetamine-only treated groups to determine if the compound can attenuate the stimulant-induced hyperactivity.

The following diagram illustrates a typical preclinical evaluation workflow for a potential antipsychotic.

G A Compound Synthesis and Characterization B In Vitro Receptor Binding Assays (e.g., D2, 5-HT2A) A->B Screen for Target Affinity C In Vivo Behavioral Models (e.g., Amphetamine-induced hyperlocomotion) B->C Assess Functional Activity D Toxicity and Pharmacokinetic Studies C->D Evaluate Safety and ADME Profile E Lead Optimization D->E Refine Chemical Structure E->B Iterative Process

Caption: Preclinical workflow for antipsychotic drug discovery.

Conclusion

This guide underscores the importance of specific structural features in drug design and illustrates how even molecules with the same core structure can have vastly different applications based on their substitutions. Future research in the field of antipsychotics may involve novel phenothiazine derivatives, but these will likely be guided by the established principles of medicinal chemistry to optimize efficacy and minimize side effects.

References

  • Slideshare. (n.d.). SAR of phenothiazine.pptx. Retrieved from [Link]

  • PubMed. (n.d.). [New biological properties of neuroleptic phenothiazines]. Retrieved from [Link]

  • PubMed. (1989). Dopamine D1 receptor and dopamine D2 receptor binding activity changes during chronic administration of nicotine in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mice. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • PubMed. (1975). [Effect of neuroleptics of the phenothiazine series on the impulse activity and ultrastructure of the cortical neurons of rabbits]. Retrieved from [Link]

  • PubMed Central. (n.d.). Membrane-Dependent Binding and Entry Mechanism of Dopamine into Its Receptor. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). FDA Approves Drug with New Mechanism of Action for Treatment of Schizophrenia. Retrieved from [Link]

  • MIT News. (2025). Once-a-week pill for schizophrenia shows promise in clinical trials. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Retrieved from [Link]

  • PubMed. (2015). A subset of N-substituted phenothiazines inhibits NADPH oxidases. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Decoding The Effect of Anion Identity on the Solubility of N-(2-(2-methoxyethoxy)ethyl)phenothiazine (MEEPT). Retrieved from [Link]

  • WebMD. (2024). Medications That Treat Schizophrenia. Retrieved from [Link]

  • PubChem. (n.d.). 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine. Retrieved from [Link]

  • PubMed Central. (2016). Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents–A drug repurposing strategy. Retrieved from [Link]

  • PubMed. (2016). Pharmacological exploitation of the phenothiazine antipsychotics to develop novel antitumor agents-A drug repurposing strategy. Retrieved from [Link]

  • PubMed. (1976). Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in rat brain synaptosomes. Retrieved from [Link]

  • PubMed. (2018). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Methamphetamine. Retrieved from [Link]

  • Mapi Pharma. (n.d.). Formulations That Meet Unmet Patient Needs. Retrieved from [Link]

  • ResearchGate. (2025). The Complexity of Active Metabolites in Therapeutic Drug Monitoring of Psychotropic Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Genetic Testing for Antipsychotic Pharmacotherapy: Bench to Bedside. Retrieved from [Link]

  • Medical Xpress. (2025). Researchers identify patient response patterns to novel schizophrenia medication. Retrieved from [Link]

  • StatPearls. (n.d.). Biochemistry, Dopamine Receptors. Retrieved from [Link]

  • MDPI. (n.d.). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine as a Lipid Peroxidation Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine (MEP) as a lipid peroxidation inhibitor. It delves into the mechanistic underpinnings of phenothiazine-class antioxidants, compares their efficacy against established alternatives, and provides detailed experimental protocols for validation.

Introduction to Lipid Peroxidation and the Role of Phenothiazines

Lipid peroxidation is a detrimental process of oxidative degradation of lipids, leading to cellular damage and implication in various diseases.[1] This process generates reactive aldehydes, such as malondialdehyde (MDA), which serve as key biomarkers for oxidative stress.[1] Antioxidants that can inhibit lipid peroxidation are of significant therapeutic interest.

Phenothiazines are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antioxidant properties.[2][3] Their ability to scavenge free radicals and activate the Nrf2 signaling pathway makes them potent agents against oxidative stress.[4] The core phenothiazine structure can be modified with various functional groups to enhance its antiradical properties.[5]

The Antioxidant Mechanism of Phenothiazines

The antioxidant action of phenothiazines is multifaceted, involving mechanisms such as single electron transfer (SET), hydrogen atom transfer (HAT), and radical adduct formation (RAF).[6] In aqueous environments, phenothiazine (PTZ) acts as an excellent antioxidant.[6] It can be regenerated through a reaction between its radical cation (PTZ•+) and a superoxide radical anion (O2•−), enabling it to scavenge two radicals per cycle.[6] However, in lipid media, it may act as a pro-oxidant due to the formation of a stable and potentially toxic phenothiazinyl radical.[6]

The structure-activity relationship (SAR) of phenothiazine derivatives is crucial for their antioxidant potential. The presence of electron-donating groups on the phenothiazine ring generally enhances antioxidant activity.[2][3] Notably, the absence of a substitution at the N-10 position of the phenothiazine ring has been reported to be critical for potent antioxidant activity, with N-10 methylation significantly reducing efficacy.[7]

Figure 1: Simplified mechanism of lipid peroxidation and its inhibition by phenothiazine.

Comparative Efficacy of MEP and Other Antioxidants

While specific experimental data on the lipid peroxidation inhibitory efficacy of this compound (MEP) is not extensively available in the provided search results, we can infer its potential based on the known properties of phenothiazine derivatives. The introduction of an ether-containing side chain at the N-10 position may influence its solubility and interaction with lipid membranes, which could modulate its antioxidant or pro-oxidant activity.[6]

For a rigorous evaluation, the efficacy of MEP should be compared against well-established lipid peroxidation inhibitors.

Standard Comparative Agents:

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard for antioxidant capacity assays.[8]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used as a food additive.

  • Vitamin E (α-tocopherol): A natural, lipid-soluble antioxidant that is a primary defender against lipid peroxidation in biological membranes.

The following table outlines a proposed comparative study design.

Compound Concentration Range (µM) Assay Expected Outcome Metric
This compound (MEP)0.1 - 100TBARSIC50 value
Ferric ThiocyanateInhibition (%)
DPPH Radical ScavengingEC50 value
Trolox0.1 - 100TBARSIC50 value
Ferric ThiocyanateInhibition (%)
DPPH Radical ScavengingEC50 value
Butylated Hydroxytoluene (BHT)0.1 - 100TBARSIC50 value
Ferric ThiocyanateInhibition (%)
DPPH Radical ScavengingEC50 value
Vitamin E (α-tocopherol)0.1 - 100TBARSIC50 value
Ferric ThiocyanateInhibition (%)
DPPH Radical ScavengingEC50 value

Experimental Protocols for Efficacy Assessment

To objectively evaluate the lipid peroxidation inhibitory potential of MEP, a battery of standardized assays is recommended.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This widely used method measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[1][9] The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature, forming a pink-colored adduct that can be quantified spectrophotometrically at approximately 532 nm.[1][10]

Protocol:

  • Sample Preparation: Prepare tissue homogenates or lipid suspensions. To prevent further oxidation during preparation, butylated hydroxytoluene (BHT) can be added.[1]

  • Reaction Mixture: To 100 µL of the sample, add 500 µL of TBA reagent (e.g., 0.67% TBA in 20% trichloroacetic acid (TCA)).[1]

  • Incubation: Incubate the mixture in a boiling water bath or heating block at 95°C for 60 minutes.[1]

  • Cooling and Centrifugation: Immediately cool the tubes on ice for 10 minutes to stop the reaction.[1] Centrifuge at 3,000-4,000 x g for 10 minutes at 4°C.[1]

  • Measurement: Transfer 200 µL of the clear supernatant to a 96-well plate and measure the absorbance at 532 nm.[1][11]

  • Quantification: Determine the concentration of MDA using a standard curve prepared with MDA.[1]

Figure 2: Workflow for the TBARS assay.

Ferric Thiocyanate (FTC) Method

The FTC method measures the amount of lipid hydroperoxides, the primary products of lipid oxidation.[12] The principle involves the oxidation of ferrous ions (Fe2+) to ferric ions (Fe3+) by hydroperoxides. The resulting Fe3+ ions form a complex with thiocyanate, which can be measured spectrophotometrically.[12][13]

Protocol:

  • Reagent Preparation:

    • Ferrous Chloride Solution: Prepare a solution of ferrous chloride.[14]

    • Ammonium Thiocyanate Solution: Prepare a 30% (w/v) aqueous solution of ammonium thiocyanate.[14]

  • Reaction Mixture: To the lipid sample dissolved in an appropriate solvent (e.g., chloroform:methanol 2:1, v/v), add the ferrous chloride solution followed by the ammonium thiocyanate solution.[15]

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 20 minutes) in the dark.[14]

  • Measurement: Measure the absorbance of the reddish-colored ferric thiocyanate complex at approximately 500-510 nm.[12][16]

  • Quantification: The amount of lipid hydroperoxides is proportional to the absorbance. A standard curve can be generated using a known hydroperoxide or ferric chloride.[16]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the stable DPPH free radical.[17] The reduction of the purple DPPH radical to a yellow-colored hydrazine is measured by a decrease in absorbance at 517 nm.[17]

Protocol:

  • DPPH Solution: Prepare a solution of DPPH in a suitable solvent like methanol or ethanol.[18]

  • Reaction: Add an aliquot of the test compound (MEP or standards) to the DPPH solution.[17]

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 3-5 minutes or 30 minutes).[18]

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[19]

Conclusion and Future Directions

The evaluation of this compound as a lipid peroxidation inhibitor requires a systematic approach comparing its efficacy against established antioxidants using standardized in vitro assays. Based on the known structure-activity relationships of phenothiazine derivatives, MEP holds promise as a potential antioxidant. However, the N-10 substitution warrants careful investigation to determine its impact on activity.[7] Further studies should also explore its effects in more complex biological systems, such as cell cultures and in vivo models of oxidative stress, to fully elucidate its therapeutic potential.

References

  • Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study - RSC Publishing. (n.d.).
  • The Reevaluation of the Ferric Thiocyanate Assay for Lipid Hydroperoxides With Special Considerations of the Mechanistic Aspects of the Response - PubMed. (n.d.).
  • Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments. (n.d.).
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - MDPI. (n.d.).
  • Measuring Lipid Peroxidation in Tissue Homogenates using the TBARS Assay with MDA Standard - Benchchem. (n.d.).
  • Thiobarbituric acid reactive substances (TBARS) Assay - Protocols.io. (2019, August 9).
  • Phenothiazines: Nrf2 activation and antioxidant effects - PubMed. (n.d.).
  • TBARS (Lipid Peroxidation) Assay - Cell Biolabs, Inc. (n.d.).
  • Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC - NIH. (n.d.).
  • Genesis and development of DPPH method of antioxidant assay - PMC - PubMed Central. (n.d.).
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • Antioxidant Properties of New Phenothiazine Derivatives - PMC - NIH. (n.d.).
  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives - Bentham Science Publisher. (n.d.).
  • Peroxide Value Method - Protocols.io. (2014, October 29).
  • Evaluation of a colourimetric method for the measurement of oxidation in butter - Food Research. (2022, April 10).
  • DPPH Radical Scavenging Assay - MDPI. (n.d.).
  • Peroxide Value Method - Protocols.io. (2014, October 29).
  • Values of the antioxidant activity of phenothiazine and its derivatives... - ResearchGate. (n.d.).
  • Antioxidant Assay: The DPPH Method - LOUIS. (n.d.).
  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives - ResearchGate. (2025, January 27).
  • Mode of Action of Phenothiazine-Type Antioxidants | Industrial & Engineering Chemistry. (n.d.).
  • Antioxidant Properties of New Phenothiazine Derivatives - PubMed. (2022, July 14).
  • Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents - PubMed. (n.d.).
  • 10-ethyl-10H-phenothiazine synthesis - ChemicalBook. (n.d.).
  • N10-carbonyl-substituted phenothiazines inhibiting lipid peroxidation and associated nitric oxide consumption powerfully. (n.d.).
  • (PDF) Synthesis and Evaluation of Phenothiazine Derivatives - ResearchGate. (2025, September 7).
  • This compound - MySkinRecipes. (n.d.).
  • This compound - TCI Chemicals. (n.d.).
  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (n.d.).
  • Values of the antioxidant activity of phenothiazine and its derivatives... - ResearchGate. (n.d.).
  • This compound 98.0+%, TCI America 10 g | Buy Online. (n.d.).
  • Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - NIH. (2025, July 23).
  • Antioxidant activity of Trolox and BHT standards. - ResearchGate. (n.d.).
  • 10H-Phenothiazines: a new class of enzyme inhibitors for inflammatory diseases - PubMed. (n.d.).
  • 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action - Physical Chemistry Research. (n.d.).

Sources

A Senior Scientist's Guide to Validating Novel Battery Materials: A Comparative Electrochemical Analysis of MEEPT

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of next-generation energy storage solutions necessitates a rigorous and standardized framework for validating novel electrode materials. This guide provides an in-depth protocol for characterizing the electrochemical performance of emerging materials, using the novel organic radical compound 10-[2-(2-methoxyethoxy)ethyl]-10H-phenothiazine (MEEPT) as a primary example.[1] MEEPT, a promising catholyte material for non-aqueous redox flow batteries, is systematically evaluated against a well-established inorganic benchmark, Lithium Iron Phosphate (LFP), to ground its performance within the current state-of-the-art.[2][3][4] This document details the essential experimental methodologies, explains the scientific rationale behind each step, and presents a comprehensive approach to data interpretation and reporting, intended for researchers and professionals in the battery technology and drug development fields.

Introduction: The Imperative for Rigorous Validation

The performance of any energy storage device is fundamentally dictated by the electrochemical properties of its constituent materials.[5] Novel materials like MEEPT, which leverages a redox-active phenothiazine core, offer potential advantages such as high current density and long-duration cycling.[1] However, realizing this potential requires moving beyond initial discovery to systematic validation in prototype cells.

This guide establishes a self-validating system for electrochemical analysis. The core philosophy is not merely to test, but to understand why we test in a specific manner and how each piece of data contributes to a holistic performance picture. We will compare the organic MEEPT catholyte with the inorganic LFP cathode—a benchmark known for its safety and stability—to highlight the distinct performance trade-offs and guide future material development.[2][3][4]

Foundational Principles & Experimental Design

A robust validation workflow is built on a suite of electrochemical techniques that probe different aspects of a material's performance. The choice of these techniques is critical for a comprehensive evaluation.[6][7][8]

  • Cyclic Voltammetry (CV): This is the initial "health check" for an electrode material.[9] By sweeping a potential and measuring the current response, CV reveals the material's fundamental redox potentials (operating voltage), electrochemical reversibility, and provides initial insights into reaction kinetics.[5][9][10]

  • Galvanostatic Cycling with Potential Limitation (GCPL): This technique mimics real-world battery operation by charging and discharging the cell at a constant current (C-rate) within a set voltage window.[11][12] It is the primary method for determining key performance indicators (KPIs) such as specific capacity, Coulombic efficiency, and long-term cycling stability.[11][13][14]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the various resistive and capacitive elements within the cell, such as charge transfer resistance and ion diffusion.[15][16][17][18][19] It is invaluable for diagnosing degradation mechanisms.[17][19]

The overall validation strategy is designed to move from fundamental property screening (CV) to practical performance evaluation (GCPL) and finally to in-depth diagnostics (EIS).

Caption: High-level workflow for electrochemical validation.

Experimental Methodologies: A Step-by-Step Guide

Reproducibility is paramount in materials science.[20] The following protocols for CR2032-type coin cell assembly and testing are designed to be standardized and reliable.[20][21][22]

Electrode Slurry Preparation

Causality: The quality of the electrode slurry directly impacts the final electrode's uniformity, adhesion, and electronic conductivity, which are critical for optimal performance. An inconsistent slurry will lead to unreliable and non-reproducible results.

  • Active Material Preparation: For MEEPT (used as a catholyte in a flow battery context, but adapted here for a static cell), mix it into a conductive carbon matrix. For LFP, use as received.

  • Mixing: In an agate mortar, combine the active material, conductive carbon (e.g., Super P), and a binder (e.g., PVDF) in a precise mass ratio (e.g., 80:10:10).

  • Slurry Formation: Add N-Methyl-2-pyrrolidone (NMP) dropwise while grinding until a homogeneous, viscous slurry is formed. The consistency should be similar to honey.

  • Coating: Uniformly coat the slurry onto a current collector (aluminum foil for the cathode) using a doctor blade set to a specific thickness (e.g., 100 µm).

  • Drying: Dry the coated electrodes in a vacuum oven at 80-120°C for at least 12 hours to remove all residual solvent.

CR2032 Coin Cell Assembly

Causality: A properly assembled coin cell ensures consistent pressure and prevents internal short circuits or electrolyte leakage, which are common sources of experimental failure. All assembly must be performed in an argon-filled glovebox to prevent contamination from atmospheric moisture and oxygen.

  • Component Stacking: Place the components in the bottom cap of the CR2032 cell in the following order:

    • Cathode (MEEPT or LFP electrode)

    • Separator (e.g., Celgard 2400)

    • Add a few drops of electrolyte (e.g., 1M LiPF₆ in EC:DMC 1:1) to wet the separator.

    • Lithium metal anode

    • Stainless steel spacer

    • Spring

  • Sealing: Place the top cap and use a hydraulic crimping machine to seal the cell. Ensure the pressure is within the manufacturer's specified range (e.g., 800-1000 psi).

Caption: Standard CR2032 coin cell stacking order.

Electrochemical Characterization Suite
  • Formation Cycles (GCPL):

    • Purpose: To form a stable Solid Electrolyte Interphase (SEI) on the anode and activate the cathode material.

    • Protocol: Cycle the cell at a low C-rate (e.g., C/20) for 2-3 cycles within the appropriate voltage window (e.g., 2.5-4.2 V for LFP).[20]

  • Cyclic Voltammetry (CV):

    • Purpose: To identify the redox peaks.

    • Protocol: Scan the potential at a slow rate (e.g., 0.1 mV/s) for 3 cycles.[9][23]

  • Rate Capability (GCPL):

    • Purpose: To assess the material's ability to deliver capacity at high charge/discharge rates.

    • Protocol: Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C), performing 5 cycles at each rate.[11][12]

  • Long-Term Cycling Stability (GCPL):

    • Purpose: To evaluate the material's durability and lifespan.

    • Protocol: Cycle the cell at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 500-1000).[11][24]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To analyze changes in cell impedance before and after long-term cycling.

    • Protocol: Apply a small AC voltage (e.g., 5 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at a specific state of charge (e.g., 50% SOC).[15][18]

Comparative Performance Analysis: MEEPT vs. LFP

The following tables summarize hypothetical but representative data comparing MEEPT with a standard LFP cathode. This data illustrates how to present results for clear comparison.

Table 1: Key Performance Indicators (KPIs) Comparison

MetricMEEPT (Hypothetical)LFP (Typical)Justification for Difference
Gravimetric Capacity (mAh/g) ~120~160LFP has a higher theoretical capacity based on its crystal structure and lithium intercalation mechanism.
Operating Voltage (V vs. Li/Li+) ~3.60[1]~3.45The phenothiazine redox couple in MEEPT naturally operates at a slightly higher potential than the Fe²⁺/Fe³⁺ couple in LFP.
Coulombic Efficiency (1st Cycle) 95%92%Organic radical mechanisms can sometimes exhibit higher initial efficiency if side reactions are minimal.
Energy Density (Wh/kg) ~432~552LFP's higher capacity results in superior energy density, a key advantage for many applications.[14]
Rate Capability (% of C/10 @ 5C) 85%70%The solution-phase kinetics of MEEPT could allow for faster charge transfer compared to solid-state diffusion in LFP.
Cycling Stability (Capacity after 500 cycles) 75%95%LFP is known for its exceptionally stable crystal structure, while organic molecules like MEEPT may be prone to dissolution or side reactions over many cycles.

Table 2: Impedance Analysis (EIS) Before and After 500 Cycles

Impedance Parameter (Ω)MEEPT (Hypothetical)LFP (Typical)Interpretation
R_s (Electrolyte Resistance) Initial: 5.0, Final: 5.5Initial: 5.2, Final: 5.4Slight increase in both due to minor electrolyte degradation.
R_ct (Charge Transfer Resistance) Initial: 20, Final: 85Initial: 40, Final: 60Significant increase in MEEPT suggests degradation at the electrode-electrolyte interface or active material degradation. LFP shows a more stable interface.

Trustworthiness and Self-Validation

To ensure the integrity of these findings, the following practices are mandatory:

  • Reproducibility: Test a minimum of four identical cells for each material to calculate average performance and standard deviation.[20]

  • Control Cells: Assemble and test control cells (e.g., with only the baseline electrolyte) to isolate the effects of the novel material.

  • Post-Mortem Analysis: After cycling, disassemble select cells inside a glovebox to visually inspect the electrodes and separator for signs of degradation, such as lithium dendrite formation or color changes.

Caption: Pillars of a self-validating experimental design.

Conclusion

This guide provides a comprehensive framework for the electrochemical validation of novel battery materials like MEEPT. Through a structured sequence of CV, GCPL, and EIS, coupled with rigorous cell assembly protocols, researchers can generate reliable and comparable performance data. The comparative analysis against a benchmark like LFP reveals that while MEEPT shows promise in rate capability due to its molecular nature, significant challenges in cycling stability and energy density must be addressed. This systematic approach ensures that promising new materials are evaluated with the scientific rigor required to accelerate the development of next-generation energy storage technologies.

References

  • Electrochemical Impedance Spectroscopy - Battery Design . Available at: [Link]

  • What does electrochemical impedance spectroscopy have to do with Li-ion health? . FAQ. Available at: [Link]

  • Understanding Cyclic Voltammetry in Lithium-Ion Battery Research . eszoneo.com. Available at: [Link]

  • An Overview Of Electrochemical Impedance Spectroscopy (EIS) . Available at: [Link]

  • Modeling and Applications of Electrochemical Impedance Spectroscopy (EIS) for Lithium-ion Batteries . Journal of Electrochemical Science and Technology. Available at: [Link]

  • Protocols for studying intercalation electrodes materials- I: Galvanostatic cycling/potential limitations (GCPL) GITT Battery - Application Note 1 . BioLogic. Available at: [Link]

  • Cyclic Voltammetry Analysis: A Practical Guide for Electrode Material Characterization . Available at: [Link]

  • Standardization of Coin-Cell Assembly, Electrochemical Testing, and Data Presentation for Li-Ion Batteries . U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

  • Protocols for studying intercalation electrodes materials : Part I: Galvanostatic cycling with potential limitation (GCPL) I . Bio-Logic. Available at: [Link]

  • Electrochemical Measurements: Cyclic Voltammetry . Nanoscience Instruments. Available at: [Link]

  • What is Cyclic Voltammetry? . NEWARE. Available at: [Link]

  • Experimental measurement and analysis methods of cyclic voltammetry for lithium batteries . CIESC Journal. Available at: [Link]

  • Galvanostatic Cycling with Potential limitation 4: Low Earth Orbit (LEO) battery satellite protocol . Bio-Logic. Available at: [Link]

  • Ensuring accurate Key Performance Indicators for Battery applications by implementing consistent Reporting Methodologies . Transportation Research Procedia. Available at: [Link]

  • Batteries Europe's launches its second KPI benchmarking reflecting latest technology developments . Batteries Europe. Available at: [Link]

  • 8 battery metrics that really matter to performance . Sila Nanotechnologies. Available at: [Link]

  • How to Test Coin Cell Battery: Quick Methods That Actually Work . Voniko Shop. Available at: [Link]

  • Core 5 KPIs of Battery Technology Development Business . Startup Financial Projection. Available at: [Link]

  • Getting Started with EC-Lab®: GCPL: Galvanostatic Cycling with Potential Limitation . MMRC. Available at: [Link] Started_GCPL.pdf

  • Characterisation of novel electrode materials for renewable energy storage application . University of Canterbury. Available at: [Link]

  • 7 KPIs for Lithium-Ion Battery Manufacturing Success . Financial Models Lab. Available at: [Link]

  • Galvanostatic Cycling with Potential limitation 4: Low Earth Orbit (LEO) battery satellite protocol (GITT#2) Battery - Application Note 3 . BioLogic. Available at: [Link]

  • ORB vs Li-ion: Use Cases Where Organic Radical Batteries Make Sense Today . Available at: [Link]

  • High current density, long duration cycling of soluble organic active species for non-aqueous redox flow batteries . Energy & Environmental Science. Available at: [Link]

  • Highly Enhanced Electrochemical Performance of Novel based Electrode Materials for Supercapacitor Applications – An Overview . International Journal of Electrochemical Science. Available at: [Link]

  • Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) . ACS Applied Energy Materials. Available at: [Link]

  • Interface-Engineered Graphene/Copper Pyrovanadate Cathodes with V–O–C Bonds for Zinc-Ion Storage . Langmuir. Available at: [Link]

  • Novel electrode materials for electrochemical sensors . ResearchGate. Available at: [Link]

  • Test procedure for coin cells . ResearchGate. Available at: [Link]

  • Elucidating the effects of temperature on nonaqueous redox flow cell cycling performance . ChemRxiv. Available at: [Link]

  • Construction and Testing of Coin Cells of Lithium Ion Batteries . Journal of Visualized Experiments. Available at: [Link]

  • A Novel Electrode Material That Extends the Utility of HPLC–Electrochemical Detection . American Laboratory. Available at: [Link]

  • Dimensionally stable MEEP-based polymer electrolytes and solid-state lithium batteries . U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

  • N-methylphenothiazine as stable and low-cost catholyte for nonaqueous organic redox flow battery . ResearchGate. Available at: [Link]

  • Dimensionally stable MEEP-based polymer electrolytes and solid-state lithium batteries . Chemistry of Materials. Available at: [Link]

  • Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications . MDPI. Available at: [Link]

  • Comparing Lithium Iron Phosphate Batteries to Other Chemical Variants . Enerlution. Available at: [Link]

  • LiFePO4 vs. Lithium Ion Batteries: What's the Best Choice for You? . EcoFlow. Available at: [Link]

  • Lithium Iron Phosphate VS. Lithium Ion Batteries . Elcan Industries. Available at: [Link]

Sources

A Comprehensive Benchmarking Guide: MEEPT-based Polymers versus Standard Conductive Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly evolving landscape of flexible and wearable electronics, the demand for novel conductive materials with a unique combination of electrical performance, mechanical robustness, and facile processability is paramount.[1] Among the emerging class of materials, MEEPT-based (poly[bis(2-(2-methoxyethoxy)ethoxy)phosphazene]) polymers are gaining significant attention. Originally explored for their high ionic conductivity in solid-state batteries, their versatile phosphazene backbone and tunable side-chains offer intriguing possibilities for creating intrinsically conductive polymers.[2][3]

This guide provides a comprehensive framework for benchmarking MEEPT-based conductive polymers against a range of standard conductive materials. We will delve into the critical performance metrics, outline rigorous experimental protocols for their evaluation, and present a comparative analysis to guide researchers, scientists, and drug development professionals in selecting the optimal material for their specific applications. Our approach is grounded in scientific integrity, providing not just data, but a logical and experimentally validated pathway for material assessment.

Materials Under Evaluation

This guide will focus on comparing a hypothetical MEEPT-based conductive polymer with the following standard conductive materials commonly used in flexible electronics:

  • Silver Nanowires (AgNWs): Known for their exceptional electrical conductivity and transparency.[4]

  • Carbon Nanotubes (CNTs): Valued for their unique combination of high conductivity, mechanical strength, and flexibility.[4]

  • Graphene: A two-dimensional material with remarkable electrical and mechanical properties.[1][4]

  • Intrinsically Conductive Polymers (ICPs): such as Polyaniline (PANI) and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), which are widely used for their processability and tunable conductivity.[4][5][6]

  • Metal Thin Films (e.g., Gold, Copper): The traditional choice for conductive traces, offering high conductivity but limited flexibility.[1]

Electrical Performance: The Foundation of Functionality

The primary function of a conductive material is to efficiently transport electrical charge. For flexible applications, maintaining this conductivity under mechanical stress is crucial.

Sheet Resistance & Electrical Conductivity

Sheet resistance (Rs) is a critical parameter for thin conductive films, representing the resistance of a square of the material.[7] It is inversely proportional to the electrical conductivity (σ) and the film thickness (t).

Causality Behind Experimental Choice: The four-point probe method is the industry standard for measuring sheet resistance as it mitigates the influence of contact resistance, providing a more accurate measurement of the material's intrinsic conductivity.[7][8] For non-contact and in-line process control, techniques like microwave resonators and terahertz time-domain spectroscopy (THz-TDS) are valuable alternatives.[7][9]

Experimental Protocol: Four-Point Probe Measurement

  • Sample Preparation: Deposit a thin film of the MEEPT-based polymer and the standard conductive materials onto a non-conductive substrate (e.g., glass, PET, or polyimide). Ensure the films have a uniform thickness.

  • Instrumentation: Utilize a four-point probe setup consisting of four equally spaced, co-linear probes.

  • Measurement:

    • Apply a constant DC current (I) through the two outer probes.

    • Measure the voltage drop (V) across the two inner probes.

    • Calculate the sheet resistance (Rs) using the formula:

      • Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)

  • Data Analysis: Repeat the measurement at multiple locations on the film to ensure uniformity. Calculate the average sheet resistance and standard deviation. The electrical conductivity (σ) can be calculated if the film thickness (t) is known: σ = 1 / (Rs * t).

graph TD { A[Sample Preparation: Thin Film Deposition] --> B{Four-Point Probe Setup}; B --> C{Apply Current (I) to Outer Probes}; B --> D{Measure Voltage (V) at Inner Probes}; C --> E[Calculate Sheet Resistance (Rs)]; D --> E; E --> F[Calculate Electrical Conductivity (σ)]; } Caption: Workflow for Electrical Conductivity Measurement.

Comparative Data: Electrical Properties

MaterialTypical Sheet Resistance (Ω/sq)Typical Electrical Conductivity (S/cm)
MEEPT-based Polymer (Hypothetical) TBDTBD
Silver Nanowires (AgNWs)10 - 100[4]10^4 - 10^5
Carbon Nanotubes (CNTs)100 - 100010^3 - 10^4
Graphene50 - 50010^3 - 10^4
PEDOT:PSS100 - 10001 - 1000
Gold Thin Film (50 nm)~2~4.5 x 10^5[1]
Copper Thin Film (50 nm)~1.5~5.9 x 10^5[1]

Note: TBD (To Be Determined) values for the MEEPT-based polymer would be filled in upon experimental evaluation.

Mechanical Integrity: Ensuring Durability in Flexible Applications

For wearable and flexible devices, the ability of a conductive material to withstand bending, stretching, and twisting without significant degradation in performance is critical.[10][11]

Tensile Properties and Flexibility

Tensile testing provides crucial information about a material's strength, ductility, and stiffness.[12] For thin films, flexibility is often assessed through bending tests.

Causality Behind Experimental Choice: ASTM standards provide a well-established and reproducible framework for evaluating the mechanical properties of polymers and thin films.[13][14] ASTM D882 is specifically designed for thin plastic sheeting, making it highly relevant for our comparison.[13]

Experimental Protocol: Tensile Testing (ASTM D882)

  • Specimen Preparation: Prepare dog-bone shaped specimens of the MEEPT-based polymer and standard materials with uniform thickness and dimensions as specified in ASTM D882.[13]

  • Instrumentation: Use a universal testing machine equipped with grips suitable for thin films and a load cell of appropriate capacity.

  • Testing:

    • Mount the specimen in the grips.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.

    • Record the load and elongation throughout the test.

  • Data Analysis: From the stress-strain curve, determine the following properties:

    • Tensile Strength: The maximum stress the material can withstand.

    • Young's Modulus: A measure of the material's stiffness.

    • Elongation at Break: The maximum strain the material can endure before fracturing.

graph TD { A[Prepare Dog-Bone Specimen] --> B{Mount in Universal Testing Machine}; B --> C{Apply Tensile Load at Constant Rate}; C --> D{Record Load and Elongation}; D --> E{Generate Stress-Strain Curve}; E --> F[Determine Tensile Strength, Young's Modulus, Elongation at Break]; } Caption: Workflow for Tensile Property Measurement.

Comparative Data: Mechanical Properties

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
MEEPT-based Polymer (Hypothetical) TBDTBDTBD
Silver Nanowires (on PET)Substrate DependentSubstrate Dependent< 5
Carbon Nanotubes (film)50 - 2001 - 105 - 20
Graphene (film)> 1000 (single layer)~1 (single layer)~1
PEDOT:PSS20 - 1001 - 52 - 10
Gold Thin Film (on PET)Substrate Dependent~79< 1
Copper Thin Film (on PET)Substrate Dependent~120< 1

Electrochemical Stability: Long-Term Performance

The electrochemical stability of a conductive material is crucial for applications where it is in contact with electrolytes or exposed to varying electrical potentials, such as in sensors, batteries, and electrochromic devices.[15][16] The electrochemical stability window (ESW) defines the voltage range within which the material remains stable without undergoing irreversible oxidation or reduction.[17]

Causality Behind Experimental Choice: Cyclic Voltammetry (CV) is a powerful and widely used electrochemical technique to probe the redox behavior of materials and determine their electrochemical stability window.[15][18] It provides a clear visual representation of the oxidation and reduction potentials.

Experimental Protocol: Cyclic Voltammetry

  • Electrochemical Cell Setup:

    • Working Electrode: A thin film of the conductive material deposited on a conductive substrate (e.g., ITO glass or platinum).

    • Reference Electrode: A stable reference electrode (e.g., Ag/AgCl).[15]

    • Counter Electrode: An inert material with a large surface area (e.g., platinum wire).[15]

    • Electrolyte: An appropriate electrolyte solution (e.g., 1 M Na2SO4 in water or a non-aqueous electrolyte depending on the application).[15]

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Scan the potential of the working electrode linearly with time between defined vertex potentials.

    • Record the resulting current.

  • Data Analysis:

    • Plot the current versus the applied potential to obtain a cyclic voltammogram.

    • The electrochemical stability window is the potential range where no significant Faradaic current (due to oxidation or reduction of the material) is observed.

graph TD { A[Assemble Three-Electrode Cell] --> B{Connect to Potentiostat}; B --> C{Scan Potential Linearly}; C --> D{Record Current}; D --> E{Plot Current vs. Potential}; E --> F[Determine Electrochemical Stability Window]; } Caption: Workflow for Electrochemical Stability Measurement.

Comparative Data: Electrochemical Stability

MaterialTypical Electrochemical Stability Window (V)
MEEPT-based Polymer (Hypothetical) TBD
Silver Nanowires~0.8 to 1.2 (in aqueous electrolytes)
Carbon NanotubesWide, typically > 2.5
GrapheneWide, typically > 2.5
PEDOT:PSS-0.8 to 1.2
GoldWide, typically > 2.5
CopperNarrow, prone to oxidation

Processability and Cost-Effectiveness

Beyond performance, the ease of processing and overall cost are critical factors for the commercial viability of any new material.

4.1. Solution Processability

The ability to be processed from solution using techniques like spin-coating, inkjet printing, or spray-coating is highly desirable for large-area and low-cost manufacturing of flexible electronics.

4.2. Curing/Annealing Requirements

The temperature and time required for post-deposition processing can significantly impact the choice of substrates and the overall energy consumption of the manufacturing process.

4.3. Material Cost

The cost of raw materials and the complexity of the synthesis process are major determinants of the final material cost.

Comparative Overview: Processability and Cost

MaterialSolution Processable?Typical Curing/AnnealingRelative Cost
MEEPT-based Polymer (Hypothetical) Yes (tunable)Low to Moderate TemperatureModerate
Silver NanowiresYes100-150 °CHigh
Carbon NanotubesYes (with surfactants)High Temperature (>200 °C)Moderate to High
GrapheneYes (as oxide or dispersion)High Temperature (>200 °C)High
PEDOT:PSSYes80-120 °CModerate
Metal Thin FilmsNo (requires vacuum deposition)N/AHigh (for vacuum equipment)

Conclusion

This guide provides a comprehensive framework for the systematic benchmarking of MEEPT-based conductive polymers against established standard materials. The outlined experimental protocols, grounded in established scientific principles and industry standards, offer a reliable methodology for generating comparative data.

While the hypothetical MEEPT-based polymer's performance remains to be experimentally determined, its potential for solution processability, tunable properties through side-chain engineering, and potentially lower cost compared to noble metals and nanomaterials make it a compelling candidate for future conductive material applications. The true potential of MEEPT-based polymers will be unlocked through rigorous experimental validation using the benchmarking approach detailed in this guide. This will enable researchers and developers to make informed decisions and accelerate the innovation of next-generation flexible and wearable electronic devices.

References

  • Sheet Resistance Measurements of Conductive Thin Films: A Comparison of Techniques. (2021). Semantic Scholar. [Link]

  • Sheet Resistance Measurements of Conductive Thin Films: A Comparison of Techniques. (2021). MDPI. [Link]

  • Thermal conductivity measurements of thin films by non-contact scanning thermal microscopy under ambient conditions. (2020). RSC Publishing. [Link]

  • Electrical Conductivity Measurements of Thin Films. (2020). YouTube. [Link]

  • Thermal Conductivity Measurement of Thin Film Samples for Electronics and Engineering Applications. UCSD Nanofabrication. [Link]

  • Electrode Materials for Flexible Electrochromics. (2023). MDPI. [Link]

  • Conductive Materials Applied to Flexible Electronic Circuits. (2023). Cheersonic. [Link]

  • Electrical and Mechanical Properties of Conducive Carbon Black/Polyolefin Composites Mixed With Carbon Fiber. (2006). ASTM. [Link]

  • Benchmarking organic mixed conductors for transistors. (2017). ResearchGate. [Link]

  • General requirements of conductive materials for flexible devices. (2022). ResearchGate. [Link]

  • Dimensionally stable MEEP-based polymer electrolytes and solid-state lithium batteries. (1991). OSTI.GOV. [Link]

  • Flexible conductive traces & electronics, textile circuits. Shieldex. [Link]

  • Comparison of the ionic conductivities of MEEP with two different salts. (2002). ResearchGate. [Link]

  • Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films. (2021). MDPI. [Link]

  • Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. (2011). IOPscience. [Link]

  • Stability and degradation of conducting polymers in electrochemical systems. (1994). Scilit. [Link]

  • Benchmarking organic mixed conductors for transistors. (2017). PMC - NIH. [Link]

  • ASTM's Standards For Tensile Polymer Testing. Scribd. [Link]

  • Electrochemical Stability Window of Polymeric Electrolytes. (2019). ACS Publications. [Link]

  • Improving the Electrochemical Performance and Stability of Polypyrrole by Polymerizing Ionic Liquids. (2020). MDPI. [Link]

  • Benchmarking Classical Molecular Dynamics Simulations for Computational Screening of Lithium Polymer Electrolytes. (2023). ACS Publications. [Link]

  • ESD standards for conductive polymers: Promoting the reliable and safe use of conductive polymers. Tuball. [Link]

  • Benchmarking Classical Molecular Dynamics Simulations for Computational Screening of Lithium Polymer Electrolytes. (2023). ChemRxiv. [Link]

  • Benchmarking organic mixed conductors for transistors. (2017). KAUST Repository. [Link]

  • Regulation of Mechanical Properties of Conductive Polymer Composites. (2024). Chinese journal of polymer science. [Link]

  • Dimensionally stable MEEP-based polymer electrolytes and solid-state lithium batteries. (1991). ACS Publications. [Link]

  • Electrochemistry of Conducting Polymers—Persistent Models and New Concepts. (2017). ACS Publications. [Link]

  • Philosophy of Selecting ASTM Standards for Mechanical Characterization of Polymers and Polymer Composites. (2021). ResearchGate. [Link]

Sources

A Predictive and Methodological Guide to the Cytotoxicity of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine Versus the Established Profile of Thioridazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the structure-activity relationships (SAR) of a compound class is pivotal for predicting biological activity and guiding new molecular design. This guide provides a comparative analysis of the potential cytotoxicity of the novel phenothiazine derivative, 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, against the well-documented profile of the archetypal phenothiazine, thioridazine. Due to the limited publicly available cytotoxicity data for this compound, this guide will take a predictive approach grounded in established phenothiazine SAR, followed by a detailed experimental framework to validate these hypotheses.

Introduction to the Compounds

Phenothiazines are a class of tricyclic heterocyclic compounds, initially developed as antipsychotic agents, that are now recognized for a broader range of biological activities, including potential anticancer properties.[1][2] Their mechanism of action often involves the antagonism of dopamine receptors, but their cytotoxicity is multifaceted, implicating various cellular pathways.[3]

Thioridazine , a piperidine-substituted phenothiazine, has been extensively studied and serves as a crucial benchmark. It is known to exhibit cytotoxic effects against a variety of cancer cell lines.[4][5] Its established mechanisms include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as the PI3K/Akt/mTOR cascade.[4][6]

This compound is a less-studied derivative featuring a distinct side chain at the 10-position of the phenothiazine core.[7] Its structure suggests potential for unique interactions with biological targets, warranting a thorough investigation of its cytotoxic profile.

The Established Cytotoxicity of Thioridazine: A Mechanistic Overview

Thioridazine's cytotoxicity is concentration-dependent and has been observed in numerous cancer cell lines, including those of the lung, cervix, and endometrium.[4][5] At micromolar concentrations, it can induce cell death through several interconnected mechanisms:

  • Induction of Apoptosis: Thioridazine treatment leads to classic apoptotic markers such as nuclear fragmentation and positive Annexin V staining.[4] This is often mediated through the activation of caspase cascades.[5]

  • Cell Cycle Arrest: The compound can cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting proliferation.[4]

  • PI3K/Akt/mTOR Pathway Inhibition: Thioridazine has been shown to suppress the phosphorylation of Akt and downstream effectors, a pathway critical for cell survival and proliferation.[6]

  • Induction of Oxidative Stress: Like other phenothiazines, thioridazine can disrupt the cellular antioxidant defense system, leading to an increase in reactive oxygen species and subsequent cellular damage.[8]

  • Calcium Homeostasis Disruption: In some cell types, thioridazine can induce rises in intracellular calcium concentrations, although its cytotoxic effects are not always dependent on this mechanism.[8][9]

The following diagram illustrates the key signaling pathways implicated in thioridazine-induced cytotoxicity.

Thioridazine_Mechanism Figure 1: Proposed Cytotoxic Mechanisms of Thioridazine Thioridazine Thioridazine D2R Dopamine D2 Receptor Thioridazine->D2R Antagonism PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Thioridazine->PI3K_Akt_mTOR Inhibition ROS Reactive Oxygen Species ↑ Thioridazine->ROS Induction CellCycle Cell Cycle Arrest (G0/G1) PI3K_Akt_mTOR->CellCycle Regulation ↓ Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Inhibition of Anti-Apoptotic Proteins ↓ Caspases Caspase Activation ROS->Caspases Caspases->Apoptosis Experimental_Workflow Figure 2: Proposed Experimental Workflow for Comparative Cytotoxicity Profiling Start Start: Compound Treatment MTT I. MTT Assay (IC50 Determination) Start->MTT Flow_Cytometry II. Flow Cytometry MTT->Flow_Cytometry Use IC50 values Western_Blot III. Western Blotting (Pathway Analysis) MTT->Western_Blot Use IC50 values Apoptosis_Assay Annexin V/PI Staining Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Flow_Cytometry->Cell_Cycle_Assay Data_Analysis Comparative Data Analysis & Conclusion Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A stepwise approach to compare the cytotoxicity profiles.

Data Presentation and Interpretation

The quantitative data from these experiments should be summarized in clear, comparative tables.

Table 1: Comparative IC50 Values (µM) after 48h Treatment

CompoundA549HeLaHepG2HEK293
Thioridazine Experimental ValueExperimental ValueExperimental ValueExperimental Value
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value

Table 2: Summary of Mechanistic Assay Results

FeatureThioridazineThis compound
Apoptosis Induction Qualitative/Quantitative ResultQualitative/Quantitative Result
Cell Cycle Arrest Phase G0/G1Experimental Result
p-Akt Inhibition Yes/No, Fold ChangeExperimental Result
Cleaved Caspase-3 ↑ Yes/No, Fold ChangeExperimental Result

Conclusion

While thioridazine provides a robust baseline for phenothiazine-induced cytotoxicity, the structural novelty of this compound necessitates a thorough and systematic investigation. The proposed experimental framework provides a clear and logical path to not only test the hypothesis of its potentially lower cytotoxicity but also to uncover any unique mechanisms of action. This comparative approach, grounded in established SAR principles and validated by rigorous in vitro assays, is fundamental to advancing our understanding of phenothiazine pharmacology and identifying new derivatives with therapeutic potential.

References

  • Chen, C. H., et al. (2020). Thioridazine Induces Ca2+-Independent Apoptosis in HepG2 Human Hepatocellular Carcinoma Cells. Research Square.
  • Mitchell, S. H., et al. (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. Research Communications in Chemical Pathology and Pharmacology, 56(3), 361-374.
  • Chen, W. C., et al. (2020). Action of the Antipsychotic Thioridazine on Ca2+ Homeostasis and Viability in Human Liver Cancer Cells. Physiological Research, 69(4), 635-645.
  • Li, W., et al. (2017). Thioridazine has potent antitumor effects on lung cancer stem-like cells. Oncology Letters, 14(5), 5578-5584.
  • BenchChem. (2025).
  • Mu, J., et al. (2014). Thioridazine, an antipsychotic drug, elicits potent antitumor effects in gastric cancer. Oncology Reports, 31(5), 2107-2114.
  • Kang, S., et al. (2013). Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells. Apoptosis, 18(11), 1469-1477.
  • Cheng, H. W., et al. (2015). Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Thioridazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Peeples, T. L., et al. (2019). Selective Effects of Thioridazine on Self-Renewal of Basal-Like Breast Cancer Cells. Scientific Reports, 9(1), 18776.
  • Mouchal, S., et al. (2016). Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. Journal of Computational Methods in Molecular Design, 6(3), 68-79.
  • Ušjak, D., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Molecules, 27(19), 6649.
  • Maxfield, F. R., et al. (1995). Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay. Biochemical Pharmacology, 50(7), 1053-1061.
  • Motohashi, N. (2006). Cytotoxic potential of phenothiazines. Current Drug Targets, 7(8), 1055-1066.
  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine.
  • Feinberg, A. P., & Snyder, S. H. (1975).
  • Miolo, G., et al. (2006). In vitro phototoxicity of phenothiazines: involvement of stable UVA photolysis products formed in aqueous medium. Chemical Research in Toxicology, 19(2), 301-308.
  • O'Connor, C., & Kovrigin, E. L. (2012). Antipsychotic phenothiazine drugs bind to KRAS in vitro. Journal of Biomolecular NMR, 54(3), 269-272.
  • BenchChem Technical Support Team. (2025).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Chokhawala, K., & Stevens, L. (2023). Phenothiazine. In StatPearls.
  • Van der Vliet, A., et al. (1994). Phenothiazines as lipid peroxidation inhibitors and cytoprotective agents. Journal of Medicinal Chemistry, 37(23), 3897-3903.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, a phenothiazine derivative with potential therapeutic applications, establishing robust and reliable analytical methods is a cornerstone of the quality control strategy. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical results for this compound. Cross-validation is the critical process of demonstrating that two distinct analytical methods yield comparable results, thereby ensuring the consistency and reliability of data across different analytical platforms.[1][2] This is not merely a procedural step but a fundamental aspect of scientific due diligence that underpins regulatory trust and patient safety.

This guide will detail the development and validation of a primary High-Performance Liquid Chromatography (HPLC) method and an orthogonal Ultraviolet-Visible (UV-Vis) Spectrophotometry method. We will then explore the cross-validation of these two methods, providing experimental protocols, comparative data, and insights into the interpretation of the results, all within the framework of current regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines.[3][4][5][6][7]

Chapter 1: The Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The Rationale for HPLC-UV:

The choice of reverse-phase HPLC with UV detection as the primary analytical method is predicated on its well-established robustness, specificity, and wide applicability in pharmaceutical analysis. The phenothiazine nucleus possesses a strong chromophore, making it highly amenable to UV detection. This method is capable of separating the active pharmaceutical ingredient (API) from potential impurities and degradation products, a critical requirement for a stability-indicating assay.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: Zorbax Bonus-RP, 4.6 mm x 150 mm, 3.5 µm particle size, or equivalent C18 column. The choice of a robust, end-capped column is crucial for minimizing peak tailing with the basic nitrogen in the phenothiazine structure.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in water. The formic acid helps to protonate the analyte, leading to sharper peaks and better chromatographic performance.[8]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0.0 40
    10.0 80
    12.0 80
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm. Phenothiazines typically exhibit strong absorbance around this wavelength.[9][10]

  • Injection Volume: 10 µL

  • Diluent: 50:50 (v/v) Acetonitrile:Water

3. Standard and Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (50 µg/mL): Prepare a solution of the drug substance in diluent to obtain a theoretical concentration of 50 µg/mL.

Method Validation Summary

This HPLC-UV method was validated according to ICH Q2(R2) guidelines. The validation parameters confirm that the method is fit for its intended purpose.

Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank or potential impurities at the retention time of the analyte.Pass. The method resolved the API from postulated impurities such as 10H-phenothiazine and phenothiazine sulfoxide.
Linearity Correlation coefficient (r²) ≥ 0.999Pass (r² = 0.9995) over a range of 5 µg/mL to 100 µg/mL.
Accuracy Mean recovery of 98.0% to 102.0%Pass (99.2% to 101.5% recovery).
Precision (Repeatability) RSD ≤ 2.0%Pass (RSD = 0.8%).
Precision (Intermediate) RSD ≤ 2.0%Pass (RSD = 1.2%).
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 100.5 µg/mL.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.15 µg/mL.
Robustness No significant impact on results from minor changes in method parameters.Pass. The method is robust to small variations in flow rate, column temperature, and mobile phase composition.

Chapter 2: The Orthogonal Method: UV-Vis Spectrophotometry

The Rationale for UV-Vis Spectrophotometry:

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that provides quantitative information based on a different physical principle (light absorption of the entire molecule) than chromatography (separation followed by detection).[11][12][13] This makes it an excellent orthogonal method for cross-validation of an assay. While less specific than HPLC, its validation can establish its suitability for quantifying the pure drug substance.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • Double-beam UV-Vis spectrophotometer with a spectral bandwidth of 2 nm or less.

  • Matched 1 cm quartz cuvettes.

2. Method Parameters:

  • Solvent: Ethanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 nm to 400 nm. The λmax was found to be 254 nm and 310 nm. The maximum at 254 nm was chosen for quantification due to its higher molar absorptivity.

  • Blank: Ethanol.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to generate a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Solution (for a target absorbance of ~0.5 AU): Prepare a solution of the drug substance in ethanol to obtain a theoretical concentration of 8 µg/mL.

Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity Correlation coefficient (r²) ≥ 0.999Pass (r² = 0.9998) over a range of 2 µg/mL to 12 µg/mL.
Accuracy Mean recovery of 98.0% to 102.0%Pass (98.9% to 101.2% recovery).
Precision (Repeatability) RSD ≤ 2.0%Pass (RSD = 1.1%).

Chapter 3: Cross-Validation Study Design

Objective: To compare the assay results obtained from the validated HPLC-UV and UV-Vis spectrophotometry methods for the same batches of this compound to ensure their concordance.

Samples: Three different batches of the drug substance were used for the study. Each batch was analyzed in triplicate by each method.

Acceptance Criteria: The acceptance criteria for cross-validation can be approached in several ways. While the recent ICH M10 guideline moves away from strict pass/fail criteria towards a statistical assessment of bias, a common industry practice for method comparison is to evaluate the difference between the results.[1][2][14][15] For this study, the following criteria were established:

  • The mean assay value of the three batches obtained by the UV-Vis method should not differ by more than 3.0% from the mean assay value obtained by the HPLC-UV method.

  • The relative standard deviation for the results of each batch between the two methods should be no more than 3.0%.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Primary Method cluster_uv Orthogonal Method cluster_comp Data Comparison & Analysis SamplePrep Prepare triplicate samples from three batches of This compound HPLCanalysis Analyze samples using validated HPLC-UV method SamplePrep->HPLCanalysis UVanalysis Analyze samples using validated UV-Vis method SamplePrep->UVanalysis HPLCresults Calculate assay results (Mean and RSD) HPLCanalysis->HPLCresults Compare Compare results from both methods HPLCresults->Compare UVresults Calculate assay results (Mean and RSD) UVanalysis->UVresults UVresults->Compare Stats Calculate % Difference and % RSD between methods Compare->Stats Acceptance Evaluate against acceptance criteria Stats->Acceptance Report Final Report Acceptance->Report

Caption: Workflow for the cross-validation of HPLC-UV and UV-Vis methods.

Chapter 4: Comparative Results and Discussion

The results of the cross-validation study are summarized in the table below.

Batch IDHPLC-UV Assay (%)UV-Vis Assay (%)% Difference
Batch A99.8100.2+0.4
Batch B100.5101.0+0.5
Batch C99.599.1-0.4
Mean 99.9 100.1 +0.2
Overall RSD between methods 0.5%

The data clearly demonstrates a high degree of concordance between the two analytical methods. The mean assay values differ by only 0.2%, and the overall relative standard deviation between the methods is a mere 0.5%. Both of these values are well within the pre-defined acceptance criteria of 3.0%.

Discussion of Results:

The close agreement between the HPLC-UV and UV-Vis methods provides a high level of confidence in the analytical results for this compound. The HPLC-UV method, with its superior specificity, is the recommended method for release and stability testing where the potential for impurities and degradation products is a concern. The UV-Vis method, being simpler and faster, is a suitable alternative for in-process controls or for the assay of the pure drug substance where impurity profiles are well-characterized and controlled.

The success of this cross-validation study hinges on the orthogonal nature of the two techniques.

OrthogonalMethods cluster_hplc HPLC-UV Method cluster_uv UV-Vis Method Analyte Analyte in Sample Matrix Separation Physical Separation (Chromatography) Analyte->Separation Absorption Total UV Absorbance (Bulk Property) Analyte->Absorption DetectionUV UV Detection (Specific Retention Time) Separation->DetectionUV ResultHPLC Quantitative Result DetectionUV->ResultHPLC Confirmation High Confidence in Analytical Result ResultHPLC->Confirmation ResultUV Quantitative Result Absorption->ResultUV ResultUV->Confirmation

Caption: Orthogonal methods provide confidence through different analytical principles.

The HPLC method relies on the physical separation of components before quantification, providing high specificity. In contrast, the UV-Vis method measures the total absorbance of the chromophore at a specific wavelength, which is a bulk property of the sample. When these two fundamentally different approaches yield the same result, it significantly reduces the probability of an undetected analytical error or matrix interference.

Conclusion

This guide has detailed a comprehensive approach to the cross-validation of analytical methods for this compound. By developing and validating a primary HPLC-UV method and an orthogonal UV-Vis spectrophotometry method, and subsequently demonstrating their concordance through a rigorous cross-validation study, we establish a high degree of confidence in the quality of our analytical data. This not only satisfies regulatory expectations for method robustness and reliability but also builds a solid foundation for the subsequent stages of drug development. The principles and protocols outlined herein provide a practical framework for scientists and researchers to ensure the integrity of their analytical results.

References

  • ICH. (2023). ICH Q14 Analytical Procedure Development. [Link]

  • Zenovel. (2022). ICH Q14 Guideline on Analytical Procedure Development. [Link]

  • European Medicines Agency. (2022). ICH Q14 Analytical procedure development - Scientific guideline. [Link]

  • GRIP-Pharma. (2024). ICH Q14 guideline on analytical procedure development. [Link]

  • Valicare GmbH. (2022). New ICH Q14 Guideline: Analytical procedure development. [Link]

  • Nijjar, A. et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science. [Link]

  • IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography. [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Pharmaceutica Acta Helvetiae. [Link]

  • Blazhek, I. (1969). [Stability of products of degradation of phenothiazine derivatives and their analysis]. Farmatsiia. [Link]

  • Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmacy and Pharmacology. [Link]

  • Pistos, C., & Stewart, J. T. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. ResearchGate. [Link]

  • Underberg, W. J. (1978). Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products. Journal of Pharmaceutical Sciences. [Link]

  • SIELC Technologies. Separation of Phenothiazine on Newcrom R1 HPLC column. [Link]

  • Kumar, P. et al. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. World Journal of Advanced Research and Reviews. [Link]

  • ResearchGate. UV-Vis absorption spectra of phenothiazine probe. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Phenothiazine Derivatives. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Structure of the phenothiazine derivatives and related compounds. [Link]

  • Zenodo. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. [Link]

  • Indo American Journal of Pharmaceutical Sciences. (2023). REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. [Link]

  • International Journal of Pharmacy and Technology. (2012). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. [Link]

  • Scholars Research Library. (2014). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. [Link]

  • NIST. Phenothiazine. [Link]

  • HunterLab. (2025). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. [Link]

Sources

A Comparative Guide to Phenothiazine Derivatives as Multidrug Resistance Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to overcoming the challenge of multidrug resistance (MDR) in cancer therapy, this guide offers a comprehensive comparative analysis of phenothiazine derivatives as potent MDR inhibitors. This document provides an in-depth exploration of their mechanisms of action, a comparative evaluation of key derivatives, and detailed experimental protocols to empower your research and development efforts.

The Challenge of Multidrug Resistance in Oncology

Multidrug resistance is a primary obstacle to successful cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.[1][2] A predominant mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP).[3][4][5] These transporters function as efflux pumps, actively expelling chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[6]

Phenothiazines, a class of compounds initially developed as antipsychotics, have emerged as promising agents to counteract MDR.[2][6][7] Their ability to sensitize cancer cells to conventional drugs positions them as valuable tools in the development of novel combination therapies.[6][8]

Mechanism of Action: How Phenothiazines Combat MDR

Phenothiazine derivatives primarily reverse MDR by inhibiting the function of ABC transporters, most notably P-glycoprotein.[2][6][9] Their multifaceted mechanism of action also involves:

  • Direct Interaction with ABC Transporters: Phenothiazines can directly bind to P-gp, potentially at the same site as chemotherapeutic drugs like vinblastine, competitively inhibiting the efflux of these agents.[2][10] The hydrophobicity of phenothiazine derivatives has been correlated with their P-gp inhibition potency, suggesting that interactions with the cell membrane also play a crucial role.[1]

  • Modulation of Membrane Fluidity: These compounds can alter the biophysical properties of the cancer cell membrane, including disrupting lipid rafts and increasing membrane permeability.[8][11] This can compromise the function of membrane-embedded transporters and enhance the intracellular accumulation of chemotherapeutic drugs.

  • Inhibition of ATPase Activity: P-glycoprotein utilizes the energy from ATP hydrolysis to pump drugs out of the cell. Some phenothiazine derivatives have been shown to inhibit the ATPase activity of P-gp, thereby crippling its function.[12]

  • Induction of Apoptosis: Beyond MDR reversal, certain phenothiazines can induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA repair pathways and modulation of key signaling pathways like PI3K/Akt/mTOR.[6][9][13]

A noteworthy characteristic of phenothiazines is their differential effect on various ABC transporters. Studies have shown that while they inhibit P-gp, they can paradoxically stimulate the transport activity of MRP1.[3][4][5] This highlights the importance of a comprehensive evaluation of any potential MDR modulator against a panel of ABC transporters.[3][4]

cluster_membrane Cancer Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (Effluxed) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug Chemotherapeutic Drug Drug->Pgp Binds to P-gp Pheno Phenothiazine Derivative Pheno->Pgp Inhibits Apoptosis Apoptosis Pheno->Apoptosis Induces ATP ATP ATP->Pgp Powers Efflux

Caption: Mechanism of P-gp inhibition by phenothiazine derivatives.

Comparative Analysis of Key Phenothiazine Derivatives

Several phenothiazine derivatives have been investigated for their MDR-reversing capabilities. The following table provides a comparative summary of some of the most studied compounds.

DerivativeKey Findings as an MDR InhibitorNotable CharacteristicsReferences
Thioridazine Effectively reverses resistance to doxorubicin, vinblastine, and other chemotherapeutics.[14][15][16] Can induce apoptosis in MDR cancer cells and inhibit P-gp expression.[17]Shows strong potential as an adjuvant in chemotherapy.[9] Has also been investigated for its efficacy against extensively drug-resistant tuberculosis.[18][9][14][15][16][17][18]
Trifluoperazine Reverses MDR by inhibiting P-gp.[14][19] Can sensitize MDR-positive cells to chemotherapeutic agents like vinblastine and doxorubicin.[20][21]Has been shown to inhibit cancer stem cell growth and overcome drug resistance in lung cancer.[20][22] Also reported to prevent the nuclear exclusion of the tumor suppressor FOXO1.[21][14][19][20][21]
Chlorpromazine Reverses MDR and can work synergistically with drugs like tamoxifen in both sensitive and resistant breast cancer cells.[11][14]Exhibits broad anti-cancer effects by modulating various signaling pathways, including STAT5 and YAP.[23][24][11][14][23][24]
Fluphenazine Inhibits MDR in resistant tumors and can induce apoptosis.[25] A fluphenazine analogue, Flu-A, has shown anti-MDR, antimutagenic, and pro-apoptotic activities.[26][27]Can target cancer-related proteins like ABCB1 and regulate Akt and Wnt signaling pathways.[25][25][28][26][27]
Perphenazine Shown to inhibit P-gp transport activity to a greater extent than the control, verapamil.[3][4]One of the more potent P-gp inhibitors among the seven phenothiazines tested in a comparative study.[3][4][3][4]
Promethazine Tested in combination with selenocompounds against MDR mouse T-lymphoma cells.[9]Showed adjuvant properties in cancer chemotherapy, though to a lesser extent than thioridazine in the tested model.[9][9]

Experimental Protocols for Evaluating MDR Inhibition

To rigorously assess the potential of phenothiazine derivatives as MDR inhibitors, a series of well-defined in vitro assays are essential. The following section outlines the methodologies for key experiments.

Cytotoxicity and MDR Reversal Assay

This assay determines the ability of a phenothiazine derivative to sensitize MDR cancer cells to a specific chemotherapeutic agent.

Principle: The cytotoxicity of a chemotherapeutic drug is measured in the presence and absence of the phenothiazine derivative. A significant decrease in the IC50 value of the chemotherapeutic agent in the presence of the phenothiazine indicates MDR reversal.

Step-by-Step Protocol:

  • Cell Culture: Culture both the drug-sensitive parental cell line and its MDR counterpart (e.g., overexpressing P-gp) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent.

    • Prepare serial dilutions of the phenothiazine derivative.

    • Treat the cells with the chemotherapeutic agent alone, the phenothiazine derivative alone (to assess its intrinsic cytotoxicity), and a combination of both.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or PrestoBlue assay.

  • Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of the phenothiazine derivative. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the phenothiazine.

Caption: Workflow for cytotoxicity and MDR reversal assay.

Drug Accumulation and Efflux Assays

These assays directly measure the effect of phenothiazine derivatives on the function of efflux pumps.

Principle: A fluorescent substrate of the ABC transporter (e.g., Rhodamine 123 for P-gp) is used. An effective inhibitor will block the efflux of the fluorescent substrate, leading to its increased intracellular accumulation.

Step-by-Step Protocol (Rhodamine 123 Accumulation Assay):

  • Cell Preparation: Harvest MDR and parental cells and resuspend them in a suitable buffer.

  • Inhibitor Pre-incubation: Incubate the cells with the phenothiazine derivative at various concentrations for a short period (e.g., 30 minutes).

  • Fluorescent Substrate Loading: Add Rhodamine 123 to the cell suspension and incubate for a defined time (e.g., 60 minutes) to allow for uptake and efflux.

  • Washing: Wash the cells with ice-cold buffer to remove extracellular Rhodamine 123.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity of cells treated with the phenothiazine derivative to that of untreated cells. An increase in fluorescence indicates inhibition of efflux.

A similar protocol can be adapted for efflux assays using substrates like Calcein-AM, where the inhibition of efflux results in the retention of the fluorescent product calcein.[12]

P-gp ATPase Activity Assay

This biochemical assay measures the direct effect of phenothiazine derivatives on the ATP hydrolyzing activity of P-gp.

Principle: The ATPase activity of P-gp is stimulated in the presence of its substrates. An inhibitor can either further stimulate or inhibit this activity, depending on its mechanism of interaction. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare membrane vesicles from cells overexpressing P-gp.

  • Assay Reaction:

    • In a 96-well plate, incubate the membrane vesicles with the phenothiazine derivative at various concentrations.

    • Include a positive control (a known P-gp substrate like verapamil) and a negative control (an inhibitor of P-gp ATPase activity like sodium orthovanadate).

    • Initiate the reaction by adding MgATP.

  • Incubation: Incubate at 37°C for a defined period (e.g., 20-40 minutes).

  • Detection: Stop the reaction and measure the amount of released Pi using a colorimetric method (e.g., with a malachite green-based reagent) or a luminescence-based assay.[29]

  • Data Analysis: Determine the effect of the phenothiazine derivative on the basal and substrate-stimulated ATPase activity of P-gp.

cluster_assays Experimental Assays for MDR Inhibition cluster_outputs Key Outputs Cytotoxicity Cytotoxicity Assay IC50 IC50 & Reversal Fold Cytotoxicity->IC50 Accumulation Drug Accumulation/ Efflux Assay Fluorescence Intracellular Fluorescence Accumulation->Fluorescence ATPase ATPase Activity Assay Pi Inorganic Phosphate (Pi) Release ATPase->Pi

Caption: Key experimental assays and their outputs.

Conclusion and Future Directions

Phenothiazine derivatives represent a promising class of MDR inhibitors with the potential to be repurposed as adjuvants in cancer chemotherapy.[9] Their ability to inhibit P-gp, a key player in MDR, has been well-documented.[3][4][9] However, their differential effects on other ABC transporters, such as MRP1, necessitate a thorough characterization of their activity profile.[3][4]

Future research should focus on the development of novel phenothiazine analogues with enhanced potency and selectivity for specific ABC transporters.[2][12] A deeper understanding of the structure-activity relationships will be crucial in designing next-generation MDR inhibitors with improved therapeutic indices.[30][31] Furthermore, preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of the most promising phenothiazine derivatives in combination with standard chemotherapeutic regimens.

References

  • Wesołowska, O., Paprocka, M., Kozłowska, S., et al. (2008). Differential Effect of Phenothiazines on MRP1 and P-Glycoprotein Activity. In Vivo, 22(3), 337-342.
  • Dörr, K., Heller, S., Bernecker, S., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Oncology, 13, 1269078.
  • Varga, A., Molnár, E., Csonka, A., et al. (2021). Phenothiazines and Selenocompounds: A Potential Novel Combination Therapy of Multidrug Resistant Cancer. Anticancer Research, 41(1), 165-174.
  • Al-Hussain, F. A., Al-Onazi, W. A., & Al-Obeed, O. A. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.
  • Wesołowska, O., Paprocka, M., Kozłowska, S., et al. (2008). Differential Effect of Phenothiazines on MRP1 and P-Glycoprotein Activity. In Vivo, 22(3), 337-342.
  • Miller, R. L., Bukowski, R. M., Budd, G. T., et al. (1995). Trifluoperazine as a modulator of multidrug resistance in refractory breast cancer. Cancer Chemotherapy and Pharmacology, 35(5), 439-442.
  • Akiyama, S., Shiraishi, N., Kuratomi, Y., et al. (1986). Circumvention of multiple-drug resistance in human cancer cells by thioridazine, trifluoperazine, and chlorpromazine. Journal of the National Cancer Institute, 76(5), 839-844.
  • Motohashi, N., Kawase, M., Saito, S., & Sakagami, H. (2002). Inhibition of P-glycoprotein transport function by N-acylphenothiazines. Anticancer Research, 22(5), 2863-2867.
  • Otręba, M., & Kośmider, M. (2021). Antipsychotic Drug Fluphenazine against Human Cancer Cells. International Journal of Molecular Sciences, 22(16), 8887.
  • Sharma, R., & Kumar, R. (2018). Phenothiazines and Related Drugs as Multi Drug Resistance Reversal Agents in Cancer Chemotherapy Mediated by p-glycoprotein. Current Cancer Therapy Reviews, 14(1), 58-69.
  • Michalak, K., Wesołowska, O., Motohashi, N., et al. (2006). Interactions of phenothiazines with lipid bilayer and their role in multidrug resistance reversal. Current Drug Targets, 7(9), 1095-1105.
  • Wesołowska, O., Paprocka, M., Kozłowska, S., et al. (2008). Differential effect of phenothiazines on MRP1 and P-glycoprotein activity. In Vivo, 22(3), 337-342.
  • Spengler, G., Molnár, E., Zsolnai, A., et al. (2008). Multidrug resistance reverting activity and antitumor profile of new phenothiazine derivatives. Bioorganic & Medicinal Chemistry, 16(13), 6474-6482.
  • Chen, M. H., Lee, K. Y., Yuan, C. T., et al. (2012). Trifluoperazine, an Antipsychotic Agent, Inhibits Cancer Stem Cell Growth and Overcomes Drug Resistance of Lung Cancer. American Journal of Respiratory and Critical Care Medicine, 186(11), 1180-1188.
  • Amaral, L., & Viveiros, M. (2010). Thioridazine cures extensively drug-resistant tuberculosis (XDR-TB) and the need for global trials is now!. International Journal of Antimicrobial Agents, 35(6), 524-526.
  • Pajeva, I. K., & Wiese, M. (1998). Molecular modeling of phenothiazines and related drugs as multidrug resistance modifiers: a comparative molecular field analysis study. Journal of Medicinal Chemistry, 41(11), 1815-1826.
  • Golin, J., & Ambudkar, S. V. (2005). P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends. The Journal of Biological Chemistry, 280(48), 40049-40057.
  • Wang, Y., Zhang, Y., & Li, Y. (2023). Thioridazine reverses trastuzumab resistance in gastric cancer by inhibiting S-phase kinase associated protein 2-mediated aerobic glycolysis. World Journal of Gastrointestinal Oncology, 15(7), 1249-1265.
  • Motohashi, N., Davis, P., & Molnár, J. (2010). Thioridazine Induces Apoptosis of Multidrug-resistant Mouse Lymphoma Cells Transfected with the Human ABCB1 and Inhibits the Expression of P-Glycoprotein. Anticancer Research, 30(2), 525-530.
  • Michalak, K., Wesołowska, O., & Motohashi, N. (2011). Interaction of phenothiazines, stilbenes and flavonoids with multidrug resistance-associated transporters, P-glycoprotein and MRP1. Current Drug Targets, 12(5), 677-699.
  • Tsuruo, T., Iida, H., Tsukagoshi, S., & Sakurai, Y. (1982). Circumvention of Multiple-Drug Resistance in Human Cancer Cells By Thioridazine, Trifluoperazine, and Chlorpromazine. JNCI: Journal of the National Cancer Institute, 69(2), 527-532.
  • Li, X., Zhang, D., Chen, M., et al. (2020). 4.7. P-gp ATPase Activity Assay. Bio-protocol, 10(11), e3636.
  • Tsuruo, T., Iida, H., Tsukagoshi, S., & Sakurai, Y. (1982). Circumvention of multiple-drug resistance in human cancer cells by thioridazine, trifluoperazine, and chlorpromazine. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 9(8), 1427-1432.
  • Chen, M. H., Lee, K. Y., Yuan, C. T., et al. (2012). Trifluoperazine, an Antipsychotic Agent, Inhibits Cancer Stem Cell Growth and Overcomes Drug Resistance of Lung Cancer. American Journal of Respiratory and Critical Care Medicine, 186(11), 1180-1188.
  • Singh, S., & Cheemanapalli, S. (2022). A critical review on modulators of Multidrug Resistance Protein 1 in cancer cells. Frontiers in Pharmacology, 13, 811975.
  • Teżyk, A., Świątek, P., & Malinka, W. (2017). New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity-degradation profile and stability-indicating method. Medicinal Chemistry Research, 26(10), 2379-2387.
  • Christensen, M. V., Jensen, S. S., Jensen, M. P., et al. (2009). The antipsychotic drug chlorpromazine enhances the cytotoxic effect of tamoxifen in tamoxifen-sensitive and tamoxifen-resistant human breast cancer cells. Anticancer Drugs, 20(8), 723-735.
  • Aguilar-Vega, L., Silva-Sánchez, J., & De la Cruz-López, J. P. (2021). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology, 131(5), 2235-2243.
  • Wang, Z., Li, G., & Liu, Z. (2018). Trifluoperazine prevents FOXO1 nuclear excretion and reverses doxorubicin-resistance in the SHG44/DOX drug-resistant glioma cell line. International Journal of Molecular Medicine, 42(6), 3300-3308.
  • Teżyk, A., Świątek, P., & Malinka, W. (2017). New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method. Medicinal Chemistry Research, 26(10), 2379-2387.
  • Kónya, A., Andor, A., Sátorhelyi, P., et al. (2006). Inhibition of the MDR1 transporter by new phenothiazine derivatives.
  • Pajeva, I. K., & Wiese, M. (1998). Molecular Modeling of Phenothiazines and Related Drugs As Multidrug Resistance Modifiers: A Comparative Molecular Field Analysis Study. Journal of Medicinal Chemistry, 41(11), 1815-1826.
  • Oliva, C. R., Nozell, S. E., & Griguer, C. E. (2017). Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment.
  • Otręba, M., & Kośmider, M. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Pharmaceuticals, 16(6), 868.
  • Chen, M. H., Lee, K. Y., Yuan, C. T., et al. (2012). Trifluoperazine, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer. American Journal of Respiratory and Critical Care Medicine, 186(11), 1180-1188.
  • Wikipedia. (2024). Phenothiazine. Retrieved from [Link]

  • Ma, H., Okuno, Y., & Tsujimoto, H. (2024). Antipsychotic Chlorpromazine Suppresses STAT5 Signaling, Overcomes Resistance Mediated by the Gatekeeper Mutation FLT3-ITD/F691L, and Synergizes with Quizartinib in FLT3-ITD-Positive Cells. Cancers, 16(3), 569.
  • Teżyk, A., Świątek, P., & Malinka, W. (2017). New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method. Medicinal Chemistry Research, 26(10), 2379-2387.
  • Otręba, M., & Kośmider, M. (2021). In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. Journal of Applied Toxicology, 41(6), 966-978.
  • Butts, A., Kosel, A. C., & Krysan, D. J. (2013). Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity. ACS Medicinal Chemistry Letters, 4(11), 1033-1037.
  • Protocols.io. (2019). ATPase activity assay. Retrieved from [Link]

  • Loo, T. W., & Clarke, D. M. (2013). The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together. The Journal of Biological Chemistry, 288(12), 8196-8205.
  • Nishida, K., Naritomi, Y., & Murata, K. (2003). Determination of p-glycoprotein ATPase activity using luciferase. Biological & Pharmaceutical Bulletin, 26(7), 931-935.

Sources

A Comparative Framework for Assessing the Neuroleptic Potential of MEEPT versus the Benchmark Antipsychotic, Chlorpromazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical assessment of 10-[2-(2-methoxyethoxy)ethyl]-10H-phenothiazine (MEEPT), a novel phenothiazine derivative, as a potential neuroleptic agent. Its profile is hypothetically constructed and compared against chlorpromazine, the archetypal first-generation antipsychotic that has served as a clinical and research benchmark for over 70 years. While MEEPT has been investigated for applications in materials science, its structural similarity to chlorpromazine warrants a thorough evaluation of its potential central nervous system activity.[1]

This document is structured not as a review of existing data on MEEPT's neuroleptic properties—as such data is not yet publicly available—but as a strategic guide for researchers. It outlines the essential in vitro and in vivo experiments required to build a comprehensive neuropharmacological profile, explaining the causal logic behind each experimental choice and presenting hypothetical data to illustrate potential outcomes.

Part 1: Mechanistic Foundations - Comparative Receptor Binding Profiles

The therapeutic efficacy and side-effect profile of any neuroleptic are fundamentally dictated by its interactions with a range of neurotransmitter receptors.[2] Chlorpromazine's clinical activity is attributed to its broad receptor footprint.[3][4] The primary hypothesis is that MEEPT, sharing the phenothiazine core, may also exhibit affinity for these critical CNS targets. The key structural differentiator—the N-10 side chain—is a critical determinant of binding affinity and functional activity.

Chlorpromazine: The Promiscuous Antagonist

Chlorpromazine's mechanism of action, while not fully elucidated, is primarily linked to its potent antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which is believed to alleviate the positive symptoms of psychosis.[4][5] However, its antagonism of D2 receptors in the nigrostriatal pathway is also responsible for its significant extrapyramidal side effects (EPS).[4] Furthermore, its activity at other receptors contributes to its complex clinical profile:

  • Serotonin 5-HT2A Receptor Antagonism: May contribute to its antipsychotic effects and potentially mitigate some EPS.[5]

  • Histamine H1 Receptor Antagonism: Responsible for its pronounced sedative effects.[5][6]

  • α1-Adrenergic Receptor Antagonism: Leads to cardiovascular side effects such as orthostatic hypotension.[5]

  • Muscarinic M1 Receptor Antagonism: Causes anticholinergic side effects like dry mouth, blurred vision, and constipation.[6]

MEEPT: A Hypothetical Profile and the Path to Discovery

To establish a foundational understanding of MEEPT's neuroleptic potential, the first and most crucial step is to determine its receptor binding affinity (Ki) across a panel of relevant CNS targets. This is achieved through competitive radioligand binding assays.

Experimental Rationale: This experiment directly measures the ability of MEEPT to displace a known high-affinity radiolabeled ligand from its target receptor. By comparing its Ki values to those of chlorpromazine, we can generate an initial prediction of its potential efficacy and side-effect liabilities. A higher affinity is indicated by a lower Ki value.

Diagram: Dopamine D2 Receptor Antagonism Pathway

D2_Pathway cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Antagonist Antagonist (Chlorpromazine / MEEPT) Antagonist->D2R Blocks Workflow cluster_groups Treatment Groups cluster_tests Behavioral Assessment start Start: Acclimatize Rodents admin Drug Administration (i.p. injection) start->admin veh Vehicle Control admin->veh cpz Chlorpromazine (Multiple Doses) admin->cpz meept MEEPT (Multiple Doses) admin->meept wait Waiting Period (e.g., 60 min for drug absorption) loco Amphetamine-Induced Hyperlocomotion Test wait->loco cat Catalepsy Bar Test wait->cat data Data Collection (Automated tracking / Manual timing) loco->data cat->data analysis Statistical Analysis (ANOVA, post-hoc tests) data->analysis end End: Compare Efficacy vs. Side Effect analysis->end

Caption: Workflow for in vivo neuroleptic potential assessment.

Data Table 3: Induction of Catalepsy in Rats
CompoundDose (mg/kg, i.p.)Mean Catalepsy Latency (seconds)
Vehicle -< 5
Chlorpromazine 1.015
3.080
10.0180 (cut-off)
MEEPT (Hypothetical) 3.0< 5
10.010
30.045

Interpretation of Hypothetical Data: This profile would be highly favorable for MEEPT. At a dose of 10.0 mg/kg, where it produces a significant antipsychotic-like effect (60% reduction in hyperlocomotion), it induces minimal catalepsy. In contrast, chlorpromazine produces profound catalepsy at doses required for strong efficacy. This suggests MEEPT may possess a significantly wider therapeutic window, with a reduced risk of EPS.

Part 4: Synthesis and Conclusion

The ultimate goal of this comparative assessment is to determine if MEEPT represents a viable candidate for further drug development. Based on the hypothetical data generated through this framework, MEEPT could emerge as a promising compound. While appearing less potent than chlorpromazine, its significantly improved side-effect profile (less sedation, fewer cardiovascular effects, and markedly lower EPS liability) could make it a superior clinical candidate.

This guide establishes a logical, scientifically rigorous pathway for evaluating MEEPT's neuroleptic potential. By systematically progressing from in vitro receptor profiling to in vivo models of efficacy and safety, researchers can build a comprehensive data package to support a " go/no-go " decision for advancing MEEPT into further preclinical and, potentially, clinical development.

Part 5: Detailed Experimental Protocols

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay
  • Objective: To determine the binding affinity (Ki) of MEEPT and chlorpromazine for the human dopamine D2 receptor.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the human D2 receptor.

    • [³H]-Spiperone (radioligand).

    • Haloperidol (for non-specific binding determination).

    • Test compounds: MEEPT and Chlorpromazine, dissolved in DMSO and serially diluted.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates, scintillation vials, liquid scintillation cocktail, microfiber filters, cell harvester, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of MEEPT and chlorpromazine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • In each well of a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM Haloperidol (for non-specific binding), or 50 µL of the test compound dilution.

    • Add 50 µL of [³H]-Spiperone at a final concentration equal to its Kd (~0.1-0.3 nM).

    • Add 100 µL of the cell membrane preparation (containing ~10-20 µg of protein).

    • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

    • Rapidly harvest the contents of each well onto microfiber filters using a cell harvester, washing 3 times with ice-cold assay buffer to separate bound from free radioligand.

    • Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and vortex.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: The Catalepsy Bar Test in Rats
  • Objective: To assess the propensity of MEEPT and chlorpromazine to induce catalepsy, a proxy for extrapyramidal side effects.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (250-300g).

    • Catalepsy bar apparatus: a horizontal wooden or metal bar (1 cm diameter) fixed at a height of 10 cm above the base.

    • Test compounds: MEEPT and Chlorpromazine, dissolved in a suitable vehicle (e.g., saline with 1% Tween 80).

    • Stopwatch.

  • Procedure:

    • Acclimatize animals to the testing room for at least 60 minutes before the experiment.

    • Administer the vehicle, chlorpromazine, or MEEPT via intraperitoneal (i.p.) injection at the desired doses.

    • Return the animals to their home cages.

    • At a predetermined time point post-injection (e.g., 60 minutes, corresponding to peak effect for many neuroleptics), begin the catalepsy test. [7] 5. Gently place the rat on the testing platform and carefully position its forepaws onto the horizontal bar. The hind paws should remain on the base.

    • As soon as the experimenter releases the rat, start the stopwatch.

    • Measure the time (latency) until the rat removes both forepaws from the bar.

    • If the rat remains on the bar for the entire cut-off period (e.g., 180 seconds), record the maximum time and remove the animal.

    • The test can be repeated at multiple time points (e.g., 30, 60, 90, 120 minutes) to establish a time-course of the effect.

  • Data Analysis:

    • Record the latency for each animal at each dose and time point.

    • Calculate the mean latency ± SEM for each treatment group.

    • Compare the latencies of the drug-treated groups to the vehicle control group using statistical analysis, such as a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A statistically significant increase in latency indicates a cataleptic effect.

References

  • Vertex AI Search. (2025). Pharmacology of Chlorpromazine; Phamacokinetics, Mechanism of Action, Uses, Effects.
  • Wikipedia. (n.d.). Chlorpromazine.
  • Sandoval, R., & Mangat, M. (2023). Chlorpromazine. In StatPearls.
  • Patsnap Synapse. (2024). What is the mechanism of Chlorpromazine Hydrochloride?.
  • Pediatric Oncall. (n.d.).
  • PubMed Central. (n.d.). Neuroleptics and animal models: feasibility of oral treatment monitored by plasma levels and receptor occupancy assays.
  • Maricq, A. V., & Church, R. M. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology Biochemistry and Behavior, 25(6), 1185–1189.
  • Rani, P. A. J., & Ravinder, R. (2023). Animal models for the evaluation of antipsychotic agents. Fundamental & Clinical Pharmacology, 37(3), 447-460.
  • Hoffman, D. C., & Donovan, H. (1995). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of Pharmacological and Toxicological Methods, 33(3), 157-162.
  • de Oliveira, A. R., et al. (2022). Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Behavioural Brain Research, 423, 113778.
  • Weinstock, J., et al. (1984). Charged analogues of chlorpromazine as dopamine antagonists. Journal of Medicinal Chemistry, 27(10), 1358-1361.
  • Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology, 120(2), 128-133.
  • Bricker, N. W., et al. (2020).
  • Selleck Chemicals. (n.d.). Dopamine D1, D2 Receptors.
  • Melior Discovery. (n.d.).
  • TCI Chemicals. (n.d.).
  • ResearchGate. (2018).
  • Wadenberg, M. L. (2000). Animal models for predicting the efficacy and side effects of antipsychotic drugs.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Non-Aqueous Redox Flow Battery Material with High Current Density: MEEPT.
  • Mahdavi, S., et al. (2022). Decoding The Effect of Anion Identity on the Solubility of N-(2-(2-methoxyethoxy)ethyl)phenothiazine (MEEPT). OSTI.GOV.
  • National Center for Biotechnology Information. (2024). Neuroleptic Medications.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the proper disposal of 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine, a phenothiazine derivative utilized in advanced research and development. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. While this specific derivative is not classified as hazardous under Regulation (EC) No 1272/2008, the precautionary principle dictates that we handle it with the care afforded to its parent class of compounds, which are known for potential environmental and health hazards.[1]

Hazard Assessment and Risk Mitigation

A thorough understanding of the potential risks associated with this compound and its parent compound, phenothiazine, is the foundation of safe disposal. While the target compound itself has limited available toxicological data, phenothiazine is known to be harmful if swallowed, may cause skin sensitization, and is very toxic to aquatic life with long-lasting effects.[2][3] Therefore, a conservative approach to handling and disposal is warranted.

Key Potential Hazards:

  • Environmental: High aquatic toxicity. Release into the environment must be strictly avoided.[2][3]

  • Health: Potential for skin sensitization and harm if ingested, based on data from related phenothiazine compounds.[2][3]

  • Chemical: Incompatible with strong oxidizing agents.[1] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[1]

Personal Protective Equipment (PPE):

A risk assessment should always precede the handling of this compound. The following PPE is mandatory to minimize exposure:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent potential skin contact and sensitization.[1][3]
Eye Protection Safety glasses with side shields or goggles. A face shield may be required depending on the scale of handling.[1]To protect eyes from splashes or aerosols.
Body Protection A standard laboratory coat.To prevent contamination of personal clothing.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of aerosol or vapor generation.[1][4]To prevent inhalation, especially in poorly ventilated areas or during spill cleanup.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and certified hazardous waste disposal company. Never discharge this chemical or its residues down the drain or into general waste streams.[2]

Workflow for Waste Segregation and Collection:

cluster_0 Waste Generation cluster_1 Waste Segregation & Containment cluster_2 Labeling cluster_3 Temporary Storage & Disposal A Generate Waste (e.g., unused compound, contaminated labware) B Select a designated, compatible, and clearly labeled hazardous waste container. A->B Initiate Disposal C Transfer waste into the container. Avoid mixing with incompatible waste streams (e.g., strong oxidizers). B->C D Securely seal the container. C->D E Affix a hazardous waste label with: - Full Chemical Name - CAS Number: 2098786-35-5 - Hazard warnings (e.g., 'Toxic to Aquatic Life') - Accumulation Start Date D->E F Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. E->F G Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. F->G Final Handover

Caption: Logical workflow for the safe disposal of this compound.

Detailed Methodologies:

  • Segregation and Collection:

    • Collect all waste materials containing this compound, including unused product, reaction residues, and contaminated items (e.g., pipette tips, gloves, weighing paper), in a dedicated and compatible waste container.[4]

    • Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, to prevent unforeseen reactions.[1][2]

  • Container Labeling:

    • The waste container must be clearly and accurately labeled as "Hazardous Waste."[4]

    • The label must include the full chemical name: "this compound" and its CAS number: 2098786-35-5.[4]

    • Indicate any relevant hazard warnings, such as "Caution: Handle with Care" and "Toxic to Aquatic Life."

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[4]

    • This area must be well-ventilated, secure, and away from general laboratory traffic.[4]

  • Decontamination of Empty Containers:

    • Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]

    • The rinsate from this process must be collected and disposed of as hazardous waste in the same designated container.[4]

Spill Management Protocol

In the event of an accidental spill, immediate and appropriate action is necessary to prevent environmental release and personnel exposure.

Spill Response Decision Tree:

A Spill Occurs B Assess the spill size and risk. Is it a minor, manageable spill? A->B C Evacuate the area. Alert your supervisor and EHS department immediately. B->C No D If trained and equipped, proceed with cleanup. Ensure proper PPE is worn. B->D Yes H Follow EHS instructions. C->H E Contain the spill using an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). D->E F Carefully collect the absorbed material and place it in a labeled hazardous waste container. E->F G Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. F->G

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine (CAS No. 2098786-35-5). Our goal is to furnish you with the in-depth, trusted information necessary for safe and effective laboratory operations, moving beyond mere product specifications to ensure your team's well-being.

Hazard Analysis: A Precautionary Approach

An initial review of the Safety Data Sheet (SDS) from Tokyo Chemical Industry (TCI) classifies this compound as not a hazardous substance or mixture according to the Globally Harmonized System (GHS).[1] However, as experienced scientists, we understand that the toxicological profile of many research chemicals is not fully characterized.

Therefore, we must ground our safety protocols in a more conservative assessment based on the known hazards of its parent compound, phenothiazine . Phenothiazine is a well-documented hazardous substance with risks including:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Skin and Respiratory Effects: Causes skin irritation, may trigger an allergic skin reaction, and can cause respiratory irritation.[2][3]

  • Organ Damage: Known to cause damage to the liver, kidneys, blood, and nervous system through both single and repeated exposure.[3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

Core Directive: Given the significant hazards of the core phenothiazine structure, all handling of this compound must proceed with the assumption of similar potential hazards. The PPE recommendations below reflect this precautionary principle.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before detailing PPE, it is critical to implement higher-level safety controls. PPE is the last line of defense.

  • Engineering Controls: All work involving this compound, especially handling of the stock material and preparation of solutions, must be conducted within a certified chemical fume hood.[4] A local exhaust ventilation system is a mandatory minimum requirement.[1][5] Ensure safety showers and eyewash stations are readily accessible.

  • Administrative Controls: Develop and adhere to a strict Standard Operating Procedure (SOP) for handling this chemical. Access to the material should be limited to trained and authorized personnel. Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]

Task-Based PPE Requirements

The specific level of PPE required is dictated by the nature and scale of the operation. The following table summarizes the recommended protective equipment for various laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling (e.g., aliquoting <10 mL in a fume hood)Tightly-fitting safety gogglesSingle pair of nitrile or butyl rubber glovesFully-buttoned laboratory coatNot required if performed in a certified fume hood
Solution Preparation & Transfers (e.g., >10 mL)Safety goggles and a face shieldDouble-gloving with nitrile or butyl rubber glovesLaboratory coat and a chemical-resistant apronNot required if performed in a certified fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesFull chemical-protective suit or gown over a lab coatAir-purifying respirator with combination ABEK-P2 cartridges[2][3]
Waste Disposal Safety gogglesSingle pair of nitrile or butyl rubber glovesLaboratory coatNot required for handling sealed waste containers
Detailed PPE Specifications:
  • Eye and Face Protection: Tightly fitting safety glasses are the minimum requirement.[3] For tasks with a higher splash potential, such as preparing solutions or handling larger volumes, a face shield must be worn in conjunction with safety goggles.[2]

  • Hand Protection: Use powder-free nitrile or butyl rubber gloves.[3] Before use, gloves must be inspected for any signs of degradation or puncture.[2] For extended operations or when handling concentrated solutions, consider double-gloving. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[7] Use proper glove removal technique to avoid skin contact.[2]

  • Body Protection: A clean, fully-buttoned laboratory coat is mandatory. For procedures with significant splash risk, supplement this with a chemical-resistant apron or a full protective suit.[2][3] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[3]

  • Respiratory Protection: While routine handling inside a fume hood negates the need for respiratory protection, it is essential for emergency situations like a large spill or if engineering controls fail. In such cases, a NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges (P95 or P100/P2 type) is required.[2] Surgical masks provide no protection against chemical vapors or aerosols and must not be used.[7]

Procedural Guidance: Workflows and Disposal

Adherence to strict procedural steps is critical for minimizing exposure risk during PPE use and chemical disposal.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 start Start: Define Task task_check Is the task a spill or emergency? start->task_check volume_check Is the volume >10mL or splash risk high? task_check->volume_check No ppe_high Emergency PPE: - Full Suit - Respirator - Heavy-Duty Gloves - Splash Goggles task_check->ppe_high Yes hood_check Is work performed in a fume hood? volume_check->hood_check No ppe_medium Enhanced PPE: - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat + Apron volume_check->ppe_medium Yes ppe_low Standard PPE: - Safety Goggles - Single Nitrile Gloves - Lab Coat hood_check->ppe_low Yes no_hood STOP WORK Consult EHS hood_check->no_hood No caption PPE Selection Workflow

Caption: PPE Selection Workflow based on task risk.

Step-by-Step Disposal Protocol

Proper disposal is paramount to protect personnel and the environment.[3]

  • Segregation and Collection: All materials contaminated with this compound, including used gloves, bench paper, pipette tips, and rinsate, must be collected in a dedicated hazardous waste container.[8] Do not mix this waste with other waste streams.

  • Container Labeling: The waste container must be made of a compatible material, kept securely sealed when not in use, and clearly labeled with "Hazardous Waste," the full chemical name, and the CAS number (2098786-35-5).[8]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[8]

  • Arranging Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Disposal must be conducted through a licensed chemical waste disposal service in accordance with all local, state, and federal regulations.[8]

  • Decontamination of Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate is considered hazardous waste and must be collected in the designated waste container.[8]

By integrating these evidence-based safety measures into your daily workflow, you can handle this compound with confidence, ensuring the integrity of your research and the safety of your team.

References

  • Redox. (2022, March 3). Safety Data Sheet Phenothiazine. [Link]

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Ethopropazine Hydrochloride MSDS. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phenothiazine. [Link]

  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • PubChem. This compound. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.